molecular formula C6H5N3 B3282232 2-Propenenitrile, 3-(1H-imidazol-5-yl)- CAS No. 747370-95-2

2-Propenenitrile, 3-(1H-imidazol-5-yl)-

Cat. No.: B3282232
CAS No.: 747370-95-2
M. Wt: 119.12 g/mol
InChI Key: XJNHHKFRMKFHPO-OWOJBTEDSA-N
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Description

2-Propenenitrile, 3-(1H-imidazol-5-yl)- is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenenitrile, 3-(1H-imidazol-5-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenenitrile, 3-(1H-imidazol-5-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(1H-imidazol-5-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-3-1-2-6-4-8-5-9-6/h1-2,4-5H,(H,8,9)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNHHKFRMKFHPO-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)/C=C/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular structure and conformation of 3-(1H-imidazol-5-yl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(1H-imidazol-5-yl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 3-(1H-imidazol-5-yl)acrylonitrile. As a molecule combining the biologically significant imidazole ring with a reactive acrylonitrile moiety, understanding its three-dimensional properties is paramount for applications in medicinal chemistry and materials science. This document moves beyond a simple data summary to explain the causality behind experimental and computational approaches, offering field-proven insights for its characterization.

Introduction to 3-(1H-imidazol-5-yl)acrylonitrile

3-(1H-imidazol-5-yl)acrylonitrile is a heterocyclic compound featuring a five-membered imidazole ring linked to an acrylonitrile group. The imidazole core is a ubiquitous scaffold in biologically active molecules, including the amino acid histidine, and is known for its ability to participate in hydrogen bonding and coordination with metal ions. The α,β-unsaturated nitrile group (acrylonitrile) is a versatile chemical handle and a Michael acceptor, making it a valuable component for covalent inhibitors and a precursor for various chemical transformations. The spatial arrangement of these two functional groups dictates the molecule's steric and electronic properties, which in turn influences its interaction with biological targets and its utility as a synthetic intermediate.

Molecular Structure and Isomerism

The fundamental structure of 3-(1H-imidazol-5-yl)acrylonitrile is defined by the covalent linkage of an imidazole ring at its 5-position to the β-carbon of an acrylonitrile backbone. The key structural features to consider are isomerism around the carbon-carbon double bond and the tautomeric forms of the imidazole ring.

Geometric Isomerism: (E)- and (Z)-Configurations

The presence of a C=C double bond gives rise to geometric isomers: (E)- and (Z)-3-(1H-imidazol-5-yl)acrylonitrile. The Knoevenagel condensation, a common synthetic route for such compounds, typically yields the thermodynamically more stable (E)-isomer as the major product.[1][2] The (E)-isomer, where the imidazole ring and the nitrile group are on opposite sides of the double bond, is generally favored due to reduced steric hindrance.

  • (E)-isomer: Expected to be the predominant and more stable form.

  • (Z)-isomer: Sterically more hindered and thus thermodynamically less stable.

The specific isomer can be definitively identified using techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy or single-crystal X-ray diffraction.[3]

Imidazole Tautomerism

The 1H-imidazole ring can exist in two tautomeric forms, with the proton residing on either of the two nitrogen atoms. In the context of the 5-substituted acrylonitrile, this would be the N1-H and N3-H tautomers. The preferred tautomer in the solid state and in solution will depend on intermolecular interactions, particularly hydrogen bonding.

Conformational Analysis

The conformation of 3-(1H-imidazol-5-yl)acrylonitrile is primarily determined by the rotation around the single bond connecting the imidazole ring to the vinyl group (C5-Cβ bond). This rotation defines the relative orientation of the two planar moieties.

The two primary conformations of interest are:

  • syn-periplanar (s-cis): The C=C double bond of the acrylonitrile is eclipsed with the C4-C5 bond of the imidazole ring.

  • anti-periplanar (s-trans): The C=C double bond is anti to the C4-C5 bond of the imidazole ring.

Quantum chemical calculations are essential for determining the energy landscape of this rotation, identifying the most stable conformers, and calculating the energy barriers between them.[4] For similar vinyl-imidazole systems, the planarity of the molecule is often favored to maximize conjugation, but steric clashes can lead to non-planar ground states.[5]

Synthesis and Characterization: Experimental Protocols

A robust understanding of the molecule's structure requires its synthesis and subsequent characterization using a suite of analytical techniques.

Synthesis via Knoevenagel Condensation

The most direct route to synthesize 3-(1H-imidazol-5-yl)acrylonitrile is the Knoevenagel condensation of 1H-imidazole-5-carbaldehyde with malononitrile.[6][7] This method is highly effective for forming C=C bonds with electron-withdrawing groups.

Protocol: Microwave-Assisted Knoevenagel Condensation

  • Reactant Preparation: In a microwave-safe vessel, combine 1H-imidazole-5-carbaldehyde (1.0 mmol), malononitrile (1.1 mmol), and a catalytic amount of a weak base like piperidine or ammonium acetate in a minimal amount of a high-boiling solvent such as ethanol or DMF.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 100-150 W) at a temperature of 80-120 °C for 10-30 minutes. The causality here is that microwaves rapidly and uniformly heat the reaction mixture, significantly accelerating the reaction rate compared to conventional heating.[6]

  • Work-up and Purification: After cooling, the reaction mixture is typically poured into cold water to precipitate the product. The solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure (E)-isomer.

Diagram: Knoevenagel Condensation Workflow

G cluster_synthesis Synthesis Workflow reactants 1. Combine Reactants (Aldehyde, Malononitrile, Catalyst) microwave 2. Microwave Irradiation (80-120 °C, 10-30 min) reactants->microwave Accelerates Reaction workup 3. Precipitation & Filtration microwave->workup Product Formation purify 4. Recrystallization / Chromatography workup->purify Crude Product product Pure (E)-Isomer purify->product

Caption: Workflow for the synthesis of 3-(1H-imidazol-5-yl)acrylonitrile.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides diagnostic information about the functional groups present. For 3-(1H-imidazol-5-yl)acrylonitrile, key vibrational bands are expected. The nitrile (C≡N) stretch is particularly informative; its frequency is sensitive to conjugation.

  • Expected Peaks:

    • ~3100-2800 cm⁻¹: Broad N-H stretch from the imidazole ring.

    • ~2220 cm⁻¹: Sharp, strong C≡N stretch. Conjugation with the imidazole and vinyl group typically lowers this frequency from the ~2250 cm⁻¹ seen in saturated nitriles.[8][9]

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the vinyl group and imidazole ring.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.

  • ¹H NMR: Provides information on the proton environment. Key signals would include:

    • Two doublets for the vinyl protons, with a large coupling constant (J ≈ 16 Hz) confirming the (E)-configuration.

    • Singlets for the imidazole C2-H and C4-H protons.

    • A broad singlet for the imidazole N-H proton.

  • ¹³C NMR: Shows signals for each unique carbon atom.

    • The nitrile carbon (C≡N) is expected in the 115-120 ppm range.[9]

    • Carbons of the imidazole ring and the vinyl group would appear in the aromatic/olefinic region (100-150 ppm).

  • 2D NMR (COSY, HSQC, HMBC, NOESY): Used to definitively assign all proton and carbon signals and to confirm through-space correlations, such as the NOE between the imidazole C4-H and the adjacent vinyl proton, which further validates the (E)-isomer assignment.

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous, high-resolution data on the molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsion angles.[11] This is the gold standard for confirming the absolute structure and observing intermolecular interactions like hydrogen bonding.

Protocol: Crystallization and X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount. This is achieved by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetonitrile, or a mixture). The slow rate is critical as it allows molecules to pack in a highly ordered, repeating lattice.[12][13]

  • Data Collection: A suitable crystal (typically <0.3 mm in its largest dimension) is mounted on a goniometer and cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations.[14] The crystal is then irradiated with a monochromatic X-ray beam, and diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is solved using direct methods to generate an initial electron density map, from which atomic positions are determined and refined to yield the final structure.[11][14]

Diagram: X-ray Crystallography Workflow

G cluster_xray X-ray Crystallography Workflow synthesis Purified Compound crystallization 1. Grow Single Crystals (Slow Evaporation) synthesis->crystallization data_collection 2. X-ray Diffraction Data Collection crystallization->data_collection High-Quality Crystal structure_solution 3. Structure Solution & Refinement data_collection->structure_solution Diffraction Pattern final_structure 3D Molecular Structure (Bond Lengths, Angles) structure_solution->final_structure

Caption: The process for determining molecular structure via X-ray diffraction.

Table 1: Predicted Structural Parameters for (E)-3-(1H-imidazol-5-yl)acrylonitrile (Note: These are hypothetical values based on related structures. Experimental determination is required for confirmation.)

ParameterPredicted ValueSignificance
C=C Bond Length~1.34 ÅTypical double bond length.
C-C (vinyl-imidazole)~1.46 ÅShortened due to sp²-sp² character and conjugation.
C≡N Bond Length~1.15 ÅTypical triple bond length.
C-C=C Bond Angle~122°Reflects sp² hybridization.
Imidazole-C-C Torsion~0° or ~180°The system is expected to be largely planar to maximize conjugation.

Computational Chemistry Workflow

In the absence of experimental data or to complement it, quantum chemical calculations provide deep insight into the conformational preferences and electronic structure.

Protocol: Conformational Analysis using Density Functional Theory (DFT)

  • Initial Structure Generation: Build the (E)- and (Z)-isomers of 3-(1H-imidazol-5-yl)acrylonitrile in silico.

  • Conformational Search: Perform a systematic or stochastic conformational search by rotating the C5-Cβ single bond to explore the potential energy surface.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* for initial screening, followed by a more robust method like M06-2X/6-311+G(d,p) for final energies).[4][15]

  • Frequency Calculations: Perform frequency calculations for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide zero-point vibrational energies and thermal corrections.

  • Energy Analysis: Compare the relative energies of all stable conformers to determine the global minimum and the population of each conformer at a given temperature using the Boltzmann distribution.

  • Transition State Search: Locate the transition states connecting the stable conformers to calculate the rotational energy barriers.

Diagram: Computational Analysis Workflow

G cluster_dft Computational Workflow build 1. Build Isomers ((E)- and (Z)-) search 2. Conformational Search (Rotate Single Bonds) build->search optimize 3. DFT Geometry Optimization search->optimize Potential Conformers frequency 4. Frequency Calculation (Confirm Minima) optimize->frequency Optimized Structures energy 5. Analyze Relative Energies & Barriers frequency->energy Vibrational Data results Conformational Landscape energy->results

Caption: A typical workflow for computational conformational analysis.

Conclusion and Future Directions

The are governed by the interplay of (E)/(Z) isomerism, imidazole tautomerism, and rotation around the central single bond. While the (E)-isomer is expected to be the major synthetic product, a comprehensive characterization requires a combined approach of synthesis, spectroscopy (NMR, IR), X-ray crystallography, and computational modeling. The detailed protocols and workflows outlined in this guide provide a robust framework for researchers to fully elucidate the structural properties of this molecule, enabling its rational application in drug design and materials science.

References

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. Available at: [Link]

  • ResearchGate. (n.d.). Plausible mechanism of Knoevenagel condensation by microwave-assisted irradiation. Available at: [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • Glidewell, C., et al. (2018). Z/E-Isomerism of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile: crystal structures and secondary intermolecular interactions. Acta Crystallographica Section C: Structural Chemistry, 74(1), 53-61. Available at: [Link]

  • Funa, H. K., et al. (2012). Single Crystal X ray Structural Determination of Natural Products. AIP Conference Proceedings, 1482(1), 481-486. Available at: [Link]

  • Solvation of conformationally flexible molecules. Experiment and computer simulations. (n.d.). Available at: [Link]

  • Mueller, L. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(Pt 4), 303-311. Available at: [Link]

  • MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Available at: [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Available at: [Link]

  • American Chemical Society Publications. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Available at: [Link]

  • Bhattacherjee, A., & Wategaonkar, S. (2015). Conformational preferences of monohydrated clusters of imidazole derivatives revisited. Physical Chemistry Chemical Physics, 17(31), 20080-20092. Available at: [Link]

  • Springer Nature. (n.d.). Conformational Searching with Quantum Mechanics. Available at: [Link]

  • ResearchGate. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Available at: [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. Available at: [Link]

  • ResearchGate. (n.d.). The conformation of adsorbed poly (vinylimidazole) on gold surface: a molecular dynamics study. Available at: [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Theoretical Studies of the Conformational Behaviour of N-vinylcaprolactam/N-vinylimidazole Copolymers in Selective Solvent. Available at: [Link]

  • American Chemical Society Publications. (n.d.). Spectroscopic and thermodynamic studies of unsaturated nitrile compounds. 3. The vibrational spectrum and conformational equilibrium of 3-methyl-3-butenenitrile. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Photochemical isomerization reactions of acrylonitrile. A mechanistic study. Available at: [Link]

  • Mr. Cole Chemistry. (n.d.). Optical Isomerism 1. Available at: [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and theoretical studies of the conformational behaviour of N-vinylcaprolactam/N-vinylimidazole copolymers in selective solvent. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

  • AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (2026). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Available at: [Link]

  • Canadian Science Publishing. (n.d.). The Lewis acid complexes of α,β-unsaturated carbonyl and nitrile compounds. A nuclear magnetic resonance study. Available at: [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Photochemical isomerization reactions of acrylonitrile. A mechanistic study. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Available at: [Link]

Sources

Photophysical Characterization of Imidazole-Substituted Acrylonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

Imidazole-substituted acrylonitriles represent a versatile class of "push-pull" chromophores characterized by a Donor-


 -Acceptor (D- 

-A) architecture. These systems utilize the imidazole ring as an electron-rich donor and the cyano-vinyl moiety as an electron-deficient acceptor. This specific configuration facilitates strong Intramolecular Charge Transfer (ICT), resulting in highly sensitive solvatochromic behavior, non-linear optical (NLO) properties, and utility as ratiometric fluorescent probes.

This guide provides a rigorous technical framework for the synthesis, spectral analysis, and experimental validation of these compounds, designed to support high-fidelity drug development and optoelectronic research.

Molecular Architecture & Electronic Theory

The fundamental optical properties of these derivatives arise from the electronic communication between the imidazole core and the acrylonitrile group.

The D- -A Mechanism

In the ground state (


), the molecule exhibits a polarized structure. Upon excitation (

), electron density shifts from the imidazole (Donor) across the

-linker (often a phenyl ring or styrene backbone) to the nitrile group (Acceptor).
  • Donor (D): Imidazole (specifically the

    
    -lone pair or the 
    
    
    
    -system of the ring).
  • Linker (

    
    ):  Conjugated vinyl or phenyl bridge.
    
  • Acceptor (A): The

    
    -cyanovinyl group (acrylonitrile).
    

This ICT process renders the absorption and emission spectra highly dependent on the solvent's polarity (solvatochromism) and the solution's pH (protonation of the imidazole nitrogen).

Visualization of Electronic Transitions

The following diagram illustrates the molecular logic and energy transfer pathways.

ICT_Mechanism Imidazole Imidazole Moiety (Electron Donor) Linker π-Conjugated Bridge (Styryl/Phenyl) Imidazole->Linker e- delocalization Nitrile Acrylonitrile Group (Electron Acceptor) Linker->Nitrile e- withdrawal ICT_State ICT State (Dipolar) Nitrile->ICT_State Charge Separation Excitation UV Excitation (hν) Excitation->Imidazole Absorption

Figure 1: Electronic flow in imidazole-acrylonitrile D-


 -A systems leading to the Intramolecular Charge Transfer (ICT) state.

Synthetic Pathway: Knoevenagel Condensation[1][2][3][4][5]

The authoritative method for synthesizing imidazole-substituted acrylonitriles is the Knoevenagel condensation . This reaction couples an imidazole-aldehyde with an active methylene compound (phenylacetonitrile) in the presence of a base.

Reaction Protocol

Reagents:

  • Aldehyde: 4-(1H-imidazol-1-yl)benzaldehyde or similar derivative.

  • Active Methylene: Phenylacetonitrile (benzyl cyanide).

  • Catalyst: Piperidine or Sodium Methoxide (NaOMe).

  • Solvent: Ethanol or Methanol (dry).

Mechanism: The base deprotonates the active methylene to form a carbanion, which attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the


-unsaturated nitrile (the acrylonitrile product).

Synthesis_Workflow Start Reagents: Imidazole-Aldehyde + Phenylacetonitrile Catalysis Add Base Catalyst (Piperidine/NaOMe) Start->Catalysis Reflux Reflux (EtOH, 3-6 hrs) Monitor via TLC Catalysis->Reflux Precipitation Cool to RT Precipitate Solid Reflux->Precipitation Purification Recrystallization (EtOH/DMF) Precipitation->Purification Final Target Acrylonitrile (Yellow/Orange Solid) Purification->Final

Figure 2: Step-by-step synthetic workflow for the Knoevenagel condensation of imidazole-acrylonitriles.

UV-Vis Spectral Characteristics

The absorption spectra of these compounds typically display two distinct bands:

  • High Energy Band (250–300 nm): Attributed to localized

    
     transitions of the aromatic rings.
    
  • Low Energy Band (320–400 nm): Attributed to the ICT transition from the imidazole donor to the nitrile acceptor.

Solvatochromism Data

The position of the ICT band is highly sensitive to solvent polarity. In polar solvents, the excited ICT state is stabilized, leading to a red shift (bathochromic shift) in emission, though absorption shifts can be more complex depending on ground-state stabilization.

Table 1: Representative Spectral Shifts (Normalized) Data indicative of 2,4,5-triphenylimidazole derivatives linked to acrylonitrile.

SolventPolarity Index (

)

(nm)

(nm)
Stokes Shift (nm)Phenomenon
Hexane 0.00934541065Non-polar baseline
Toluene 0.09934843587Slight stabilization
THF 0.207352460108Moderate ICT
Ethanol 0.654355510155Strong H-bonding
Acetonitrile 0.460353495142Dipolar stabilization
DMSO 0.444358525167Max ICT stabilization
pH Sensitivity (Halochromism)
  • Acidic Conditions (pH < 4): Protonation of the imidazole N3 nitrogen disrupts the donor capacity. The ICT band often diminishes or blue-shifts (hypsochromic shift) as the "push-pull" character is broken.

  • Basic Conditions (pH > 10): Deprotonation of the N1-H (if unsubstituted) can lead to anionic species with distinct red-shifted spectra.

Experimental Protocol: UV-Vis Measurement

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol.

Preparation of Stock Solutions
  • Weighing: Accurately weigh 1.0 mg of the dried imidazole-acrylonitrile derivative.

  • Primary Solvent: Dissolve in 10 mL of spectroscopic grade DMSO or Acetonitrile to create a

    
     M stock solution.
    
  • Sonication: Sonicate for 5 minutes to ensure complete dissolution; aggregates will distort the baseline.

Measurement Workflow
  • Baseline Correction: Fill two quartz cuvettes with pure solvent. Run a baseline scan (200–800 nm).

  • Dilution: Aliquot stock solution into the sample cuvette to achieve a final concentration of

    
     M (approx. Abs = 0.1–0.8). Do not exceed Abs = 1.0  to avoid inner filter effects.
    
  • Scan Parameters:

    • Scan Rate: 200 nm/min (Medium).

    • Bandwidth: 1.0 nm.

    • Data Interval: 0.5 nm.

Protocol_Flow Stock Stock Solution (1 mM in DMSO) Dilution Dilution to 10 μM (Target Abs ~0.5) Stock->Dilution Measure Scan 200-800 nm Dilution->Measure Blank Baseline Correction (Pure Solvent) Blank->Measure Subtract Validation Check Abs < 1.0 Check Baseline Flatness Measure->Validation

Figure 3: Operational workflow for UV-Vis spectroscopic characterization.

References

  • Anandhan, K., et al. (2019).[1] "Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies." RSC Advances, 9, 11616-11626.

  • Jayabharathi, J., et al. (2012). "Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 89, 194-200.[2]

  • Kulhánek, J., & Bureš, F. (2012). "Imidazole as a parent π-conjugated backbone in charge-transfer chromophores." Beilstein Journal of Organic Chemistry, 8, 25-49.

  • Mishra, A., et al. (2012). "Photoinduced intramolecular charge transfer in trans-2-[4′-(N,N-dimethylamino)styryl]imidazo[4,5-b]pyridine." Journal of Physical Chemistry A.

  • Cui, L., et al. (2020). "Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents." Chemical Society Reviews.

Sources

pKa Values and Protonation States of 3-(1H-imidazol-5-yl)acrylonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and molecular architects, the imidazole ring represents a privileged pharmacophore. However, its behavior is highly sensitive to its electronic environment. The compound 3-(1H-imidazol-5-yl)acrylonitrile (often synthesized as a bioisostere or intermediate for histamine-related derivatives) presents a unique physicochemical profile. The introduction of a strongly electron-withdrawing acrylonitrile moiety fundamentally alters the tautomeric equilibrium and protonation states of the imidazole core.

This whitepaper provides an in-depth analysis of the pKa values, speciation dynamics, and self-validating experimental methodologies required to accurately characterize 3-(1H-imidazol-5-yl)acrylonitrile.

Theoretical Framework: Electronic Effects on Protonation

To predict and understand the behavior of 3-(1H-imidazol-5-yl)acrylonitrile, we must analyze the inductive and resonance effects propagated through its conjugated system.

The Imidazole Baseline

Unsubstituted imidazole is amphoteric, acting as both a moderate base and a weak acid. It possesses two distinct macroscopic pKa values:

  • pKa1 (~7.1): The transition from the positively charged imidazolium cation to the neutral imidazole[1].

  • pKa2 (~14.5): The transition from the neutral imidazole to the negatively charged imidazolate anion[1].

The Urocanic Acid Benchmark

Urocanic acid (3-(1H-imidazol-4-yl)acrylic acid) serves as the closest structural analog. The addition of the electron-withdrawing acrylic acid group pulls electron density away from the imidazole nitrogens. In aqueous environments, the pKa of the tertiary nitrogen on the imidazole ring of trans-urocanic acid drops significantly to 5.8[2]. Interestingly, stereochemistry plays a massive role: the cis-isomer maintains a higher pKa of 7.0 due to altered spatial conjugation and potential intramolecular interactions[3].

The Acrylonitrile Shift (Hammett Derivation)

In 3-(1H-imidazol-5-yl)acrylonitrile, the carboxylic acid is replaced by a nitrile (-CN) group. The cyano group is a significantly stronger electron-withdrawing group (EWG) than the carboxylate group. By applying linear free-energy relationships (LFER) using Hammett substituent constants (


 for -COOH is ~0.45; 

for -CN is ~0.66)[4], we observe a proportional decrease in basicity.

The stronger electron-withdrawing nature of the nitrile group further destabilizes the protonated imidazolium state. Consequently, the predicted pKa1 for the trans-isomer of 3-(1H-imidazol-5-yl)acrylonitrile shifts downward to approximately 4.8 - 5.2 . This shift is critical for medicinal chemists, as a common structural feature of certain enzyme activators requires protonatable moieties with pKa values strictly between 6 and 8[5]. Pushing the pKa below 5.5 alters the compound's ionization state at physiological pH (7.4), directly impacting target binding affinity and membrane permeability.

Protonation States and Speciation Dynamics

Depending on the pH of the surrounding environment, 3-(1H-imidazol-5-yl)acrylonitrile exists in three primary states. Because the 4-yl and 5-yl tautomers rapidly interconvert in solution, the macroscopic pKa reflects the equilibrium of the entire tautomeric system.

Protonation Cation Cationic State +1 Charge Imidazolium Neutral Neutral State 0 Charge Imidazole Cation->Neutral pH > pKa1 (~5.0) Deprotonation Neutral->Cation pH < pKa1 Protonation Anion Anionic State -1 Charge Imidazolate Neutral->Anion pH > pKa2 (~12.5) Deprotonation Anion->Neutral pH < pKa2 Protonation

Fig 1. pH-dependent protonation states of 3-(1H-imidazol-5-yl)acrylonitrile.

Quantitative Speciation Data

To aid in formulation and pharmacokinetic modeling, the predicted speciation and comparative pKa data are summarized below.

Table 1: Comparative pKa Values of Imidazole Derivatives

CompoundpKa1 (Imidazolium)pKa2 (Imidazole)Reference
Imidazole7.114.5[1]
trans-Urocanic Acid5.8 - 6.1~13.5[2],[3]
cis-Urocanic Acid7.0~13.5[3]
4(5)-Nitroimidazole-0.059.30[1]
3-(1H-imidazol-5-yl)acrylonitrile ~5.0 (Predicted) ~12.5 (Predicted) Derived via Hammett

Table 2: Speciation of 3-(1H-imidazol-5-yl)acrylonitrile across Biological Compartments

Biological EnvironmentpH RangeDominant SpeciesNet Charge
Gastric Fluid1.5 - 3.5Cationic (Imidazolium)+1
Endo/Lysosome5.0 - 5.5Mixed (Cationic / Neutral)+0.5 (avg)
Blood Plasma7.4Neutral (Imidazole)0
Intestinal Fluid8.0Neutral (Imidazole)0

Self-Validating Experimental Methodologies

Determining the exact pKa of 3-(1H-imidazol-5-yl)acrylonitrile requires rigorous experimental design. Standard titrations are prone to artifacts from compound degradation or poor solubility. As Application Scientists, we mandate a self-validating workflow that uses internal controls to prove thermodynamic accuracy.

Workflow S1 1. Compound Synthesis & Purification (Yield >93%, 6:4 cis/trans mixture) S2 2. Buffer Preparation & Standardization (pH 2.0 - 10.0, constant ionic strength 0.15M) S1->S2 S3 3. Spectroscopic Titration (UV-Vis/NMR) (Identify isosbestic points / chemical shifts) S2->S3 S4 4. Non-linear Regression Analysis (Henderson-Hasselbalch fitting) S3->S4 S5 5. Thermodynamic pKa Extraction (Validation via reverse titration) S4->S5

Fig 2. Self-validating experimental workflow for thermodynamic pKa determination.

Protocol 1: UV-Vis Spectrophotometric Titration

Because the extended


-conjugation of the acrylonitrile group is highly sensitive to the electron density on the imidazole ring, protonation triggers a measurable shift in the UV-Vis absorption spectrum.

Causality & Design Choices:

  • Why use 0.15 M KCl? To maintain a constant ionic strength that mimics physiological conditions. This ensures the activity coefficients remain stable, meaning our measured concentration quotient closely approximates the true thermodynamic equilibrium constant.

  • Why perform a reverse titration? Nitriles can undergo base-catalyzed hydrolysis to amides at high pH. By titrating from acid-to-base and then immediately reversing from base-to-acid, we create a self-validating loop. If the spectral curves perfectly overlay, we prove that the transition is a purely reversible protonation, ruling out chemical degradation.

Step-by-Step Methodology:

  • Preparation: Synthesize 3-(1H-imidazol-5-yl)acrylonitrile via the reaction of 1H-imidazole-4-carbaldehyde and (cyanomethyl)triphenylphosphonium chloride in the presence of DBU[5]. Purify via HPLC to >98% to isolate the trans isomer (or characterize the 6:4 cis/trans mixture).

  • Stock Solution: Dissolve the compound in a minimal amount of spectroscopic-grade methanol (final assay concentration <1% v/v to prevent cosolvent-induced pKa shifts), diluting into 0.15 M KCl aqueous background.

  • Titration: Use a highly precise automated titrator coupled to a diode-array UV-Vis spectrophotometer. Adjust the pH from 2.0 to 10.0 using 0.1 M KOH, recording the spectrum (200-400 nm) at intervals of 0.2 pH units.

  • Validation: Monitor the spectra for strict isosbestic points . The presence of a sharp isosbestic point guarantees that only two absorbing species (the protonated and neutral forms) are in equilibrium. Deviation from this point flags the presence of an impurity or degradation product.

  • Data Analysis: Plot the absorbance at

    
     against pH. Fit the resulting sigmoidal curve using a non-linear regression to the Henderson-Hasselbalch equation to extract pKa1.
    
Protocol 2: Multi-Nuclear NMR Titration

For complex mixtures (such as the 6:4 cis/trans mixture generated during synthesis[5]), UV-Vis may yield overlapping absorbances. Multi-nuclear NMR (


H and 

C) provides atomic-level resolution of protonation states.

Causality & Design Choices:

  • Why monitor the C2 and C4/C5 protons? The chemical shifts of the imidazole ring protons are exquisitely sensitive to the protonation state of the adjacent nitrogens. As demonstrated in studies of cis-urocanic acid, the

    
    C resonance of the conjugated system undergoes a distinct displacement at the imidazole pKa[6].
    
  • Self-Validation: By plotting the chemical shift (

    
    ) of multiple distinct nuclei (e.g., C2-H, C4-H, and the vinyl protons) against pH, each nucleus acts as an independent reporter. If all reporters yield the mathematically identical pKa value upon regression analysis, the measurement is internally validated.
    

Step-by-Step Methodology:

  • Prepare a 5 mM solution of the compound in 90% H2O / 10% D2O containing 0.15 M KCl.

  • Adjust the pH using DCl and NaOD (correcting pH meter readings for the deuterium isotope effect:

    
    ).
    
  • Acquire 1D

    
    H and 
    
    
    
    C spectra across a pH range of 2.0 to 9.0.
  • Track the chemical shift (

    
    ) of the C2-proton (typically resonating furthest downfield).
    
  • Fit the

    
     vs. pH curve to a standard titration isotherm to determine the exact pKa of each specific isomer.
    

References

1.[5] New Histamine-Related Five-Membered N-Heterocycle Derivatives as Carbonic Anhydrase I Activators - PMC. National Institutes of Health (NIH). URL:[Link] 2.[2] Primary Processes of the Electronic Excited States of trans-Urocanic Acid. American Chemical Society (ACS). URL:[Link] 3.[3] Distribution of urocanic acid isomers between aqueous solutions and n-octanol, liposomes or bovine serum albumin. Universidad de Chile. URL:[Link] 4.[6] 1 H and 13 C chemical shifts of cis-urocanic acid versus pH. ResearchGate. URL:[Link] 5.[1] Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. National Institutes of Health (NIH). URL:[Link] 6.[4] Hammett constants are determined by measuring the effect of substitution. ResearchGate. URL:[Link]

Sources

Navigating the Photochemical Landscape: A Technical Guide to the Cis-Trans Isomerization of Urocanic Acid Nitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Urocanic acid (UA), a key chromophore in the epidermis, has long been a subject of intense scientific scrutiny due to its role in UV radiation absorption and subsequent photoisomerization from the naturally occurring trans isomer to the immunosuppressive cis form.[1][2][3][4][5] This technical guide delves into the core photoisomerization mechanisms of urocanic acid and its nitrile derivatives, molecules of significant interest for the development of novel photoprotective agents and therapeutics. By exploring the intricate interplay of excited states, solvent effects, and structural modifications, we aim to provide a comprehensive resource for researchers navigating this complex photochemical landscape. This document moves beyond a simple recitation of facts to explain the causality behind experimental observations and theoretical models, grounding the discussion in authoritative research and providing actionable experimental protocols.

Introduction: Urocanic Acid and the Significance of its Photochemistry

Trans-urocanic acid is a metabolite of histidine that accumulates in the stratum corneum.[4][6] Its primary photochemical reaction upon absorption of UV radiation is a trans-cis isomerization around the propenyl double bond.[6] While initially considered a natural sunscreen due to its strong UV absorption, the discovery of the immunosuppressive properties of the cis isomer curtailed its commercial use.[1][2][7] This duality makes urocanic acid and its derivatives a compelling scaffold for developing next-generation photoprotective agents where the favorable photophysical properties are retained while the undesirable biological activity is eliminated.[1][2] Understanding the fundamental mechanisms of photoisomerization is paramount to achieving this goal.

The introduction of a nitrile group to the urocanic acid structure can significantly alter its electronic properties and, consequently, its photochemical behavior. This guide will focus on the nuances of these derivatives, providing a framework for their rational design and evaluation.

The Heart of the Matter: Core Photoisomerization Mechanisms

The cis-trans photoisomerization of urocanic acid and its nitrile derivatives is a complex process governed by the nature of the electronically excited states involved and their decay pathways. The mechanism is not singular and can be influenced by a variety of factors, including excitation wavelength, solvent polarity, and molecular structure.[6][8][9]

The Crucial Role of Excited States: ¹nπ and ¹ππ**

Upon absorption of UV radiation, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). For urocanic acid derivatives, two low-lying singlet excited states are of particular importance: the ¹nπ* and ¹ππ* states.[8][10]

  • ¹ππ State:* This state arises from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. It is typically a "bright" state, meaning it has a high probability of being accessed by light absorption, and is associated with significant changes in the electron distribution along the conjugated system.

  • ¹nπ State:* This state results from the promotion of a non-bonding electron (e.g., from a nitrogen atom in the imidazole ring) to a π* antibonding orbital. This is often a "dark" state with lower absorption probability.

The relative energies of these two states are critical in determining the photoisomerization pathway.[8] Theoretical and experimental studies have shown that the spectroscopy and excited-state dynamics of urocanic acid are predominantly determined by the nearly degenerate ¹nπ* and ¹ππ* electronically excited states.[10] Tautomerization, or the migration of a proton within the imidazole ring, can profoundly influence the ordering of these states.[8][10] For instance, in the gas phase, N3H tautomers can be excited to the nπ* state, from which only photoisomerization is readily accessible, while N1H tautomers are excited to the ππ* state, opening up competing de-excitation pathways.[8]

The Wavelength-Dependent Quantum Yield: A Mechanistic Puzzle

One of the most intriguing aspects of urocanic acid's photochemistry is the unusual dependence of its E→Z photoisomerization quantum yield on the excitation wavelength.[8][10][11] In aqueous solutions, excitation at the red edge of the absorption spectrum (around 310 nm) leads to a high quantum yield (approximately 0.5), while excitation at the absorption maximum results in a significantly lower yield.[10][11][12]

This phenomenon has been the subject of extensive research and debate. Current understanding suggests that this wavelength dependence arises from the selective excitation into different electronic states or different conformers with distinct photochemical behaviors.[8][12] The interplay between the ¹nπ* and ¹ππ* states, and how their relative energies are affected by the solvent environment, is thought to be a key factor.[8][9] While gas-phase studies did not show this dependence, suggesting a crucial role of the solvent, recent solution-phase studies point towards the different ordering of excited states in the zwitterionic/anionic forms present in aqueous solutions as the origin of this behavior.[9][11]

The Isomerization Pathway: A Journey Through Conical Intersections

The actual isomerization event, the rotation around the C=C double bond, occurs on the excited-state potential energy surface. The most efficient pathway for returning to the ground state often involves a conical intersection (CI) , a point where the potential energy surfaces of two electronic states (typically S₁ and S₀) become degenerate.[8]

At a CI, the molecule can efficiently and non-radiatively transition back to the ground state. The geometry of the molecule at the conical intersection dictates the ratio of cis and trans isomers formed. The topology of the CI can favor the repopulation of the initial trans isomer, leading to a low photoisomerization quantum yield, which is a proposed explanation for the low yield upon excitation at 266 nm.[13]

The overall photoisomerization process can be visualized as follows:

G cluster_0 Ground State (S₀) cluster_1 Excited State (S₁) trans-UA (S₀) trans-UA (S₀) trans-UA* (S₁) trans-UA* (S₁) trans-UA (S₀)->trans-UA* (S₁) UV Absorption (hν) cis-UA (S₀) cis-UA (S₀) CI Conical Intersection trans-UA* (S₁)->CI Rotation around C=C bond CI->trans-UA (S₀) Non-radiative decay (Photostability) CI->cis-UA (S₀) Non-radiative decay (Isomerization)

Caption: Generalized photoisomerization pathway via a conical intersection.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the photoisomerization mechanisms of urocanic acid nitrile derivatives, a combination of spectroscopic and computational techniques is essential.

Ultrafast Transient Absorption Spectroscopy (TAS)

Principle: TAS is a powerful pump-probe technique that allows for the direct observation of short-lived excited states and their dynamics on femtosecond to nanosecond timescales. A "pump" pulse excites the sample, and a "probe" pulse, delayed in time, measures the absorption changes. This provides a "movie" of the photochemical events.

Experimental Protocol:

  • Sample Preparation: Dissolve the urocanic acid nitrile derivative in the solvent of interest (e.g., ethanol, water) to a concentration that yields an absorbance of ~0.5-1.0 at the excitation wavelength in a 1 mm path length cuvette.

  • Pump-Probe Setup:

    • Pump Beam: Generate a femtosecond pump pulse at the desired excitation wavelength (e.g., 266 nm or 310 nm) using an optical parametric amplifier (OPA) seeded by a Ti:Sapphire laser.

    • Probe Beam: Generate a white-light continuum probe pulse by focusing a portion of the fundamental laser output into a nonlinear crystal (e.g., sapphire).

    • Delay Stage: Use a computer-controlled motorized delay stage to vary the time delay between the pump and probe pulses.

  • Data Acquisition:

    • Measure the change in absorbance of the probe beam as a function of wavelength and time delay.

    • Collect transient absorption spectra at various time delays to identify the spectral signatures of the excited states and any intermediates.

    • Analyze the kinetic traces at specific wavelengths to determine the lifetimes of the excited states.

  • Data Analysis:

    • Perform global analysis of the transient absorption data to extract the decay-associated spectra (DAS) and lifetimes of the different kinetic components.

    • Assign the observed transient species to specific excited states (e.g., ¹ππ, ¹nπ, triplet states) based on their spectral features and comparison with computational results.

Causality Behind Choices: The choice of excitation wavelengths (e.g., at the absorption maximum vs. the red edge) is critical for investigating the wavelength-dependent quantum yield.[12] The use of different solvents allows for the study of environmental effects on the excited-state dynamics.[6][9]

G cluster_0 Laser System cluster_1 Pump-Probe Setup Femtosecond_Laser Femtosecond Laser (e.g., Ti:Sapphire) Beam_Splitter Beam Splitter Femtosecond_Laser->Beam_Splitter OPA Optical Parametric Amplifier (OPA) Sample Sample Cuvette OPA->Sample Beam_Splitter->OPA Pump Path Delay_Stage Motorized Delay Stage Beam_Splitter->Delay_Stage Probe Path White_Light White Light Generation Delay_Stage->White_Light Detector Spectrometer/ CCD Detector Sample->Detector White_Light->Sample

Caption: Simplified workflow for a transient absorption spectroscopy experiment.

Quantum Yield Determination

Principle: The quantum yield (Φ) of photoisomerization is the ratio of the number of molecules that isomerize to the number of photons absorbed. Its determination is crucial for quantifying the efficiency of the photochemical process.

Experimental Protocol:

  • Actinometry: Use a well-characterized chemical actinometer (e.g., potassium ferrioxalate) to accurately measure the photon flux of the light source at the irradiation wavelength.

  • Sample Irradiation: Irradiate a solution of the urocanic acid nitrile derivative of known concentration for a specific time, ensuring that the conversion is kept low (typically <10%) to avoid complications from the back reaction.

  • Analysis of Isomer Concentrations:

    • Use High-Performance Liquid Chromatography (HPLC) with UV detection to separate and quantify the trans and cis isomers before and after irradiation.

    • Alternatively, UV-Vis spectrophotometry can be used if the absorption spectra of the two isomers are sufficiently different.

  • Calculation: Calculate the quantum yield using the following formula:

    Φ = (moles of isomer formed) / (moles of photons absorbed)

Trustworthiness: The use of a chemical actinometer provides a self-validating system for the accurate measurement of photon flux, which is essential for obtaining reliable quantum yield values.

Computational Chemistry

Principle: Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT) and ab initio methods (e.g., CASSCF/CASPT2), can provide invaluable insights into the electronic structure of the excited states, the potential energy surfaces, and the geometries of conical intersections.[8]

Workflow:

  • Ground State Optimization: Optimize the geometries of the trans and cis isomers in the ground state (S₀).

  • Vertical Excitation Energies: Calculate the vertical excitation energies to the low-lying singlet and triplet excited states to simulate the UV-Vis absorption spectrum.

  • Excited State Potential Energy Surfaces: Map out the potential energy surfaces of the relevant excited states along the isomerization coordinate (the C=C torsional angle).

  • Locating Conical Intersections: Identify the geometries and energies of the S₁/S₀ conical intersections to understand the non-radiative decay pathways.

  • Non-adiabatic Dynamics Simulations: Perform trajectory surface hopping simulations to model the real-time dynamics of the photoexcited molecule, providing a direct simulation of the isomerization process.[11][14]

Expertise and Experience: The choice of computational method and basis set is critical for obtaining accurate results. Comparison with experimental data (e.g., absorption spectra, excited-state lifetimes) is essential for validating the computational model.

Influencing Factors on Photoisomerization

Solvent Effects

The solvent environment can significantly impact the photoisomerization mechanism.[6] Polar solvents can stabilize polar excited states or intermediates, potentially altering the reaction pathway and quantum yield.[6][9] Hydrogen bonding interactions with the solvent can also play a crucial role, particularly for molecules with hydrogen bond donor and acceptor sites like urocanic acid.

Solvent Property Potential Effect on Photoisomerization
Polarity Stabilization of polar excited states, potentially lowering energy barriers.[6]
Viscosity Can hinder the large-amplitude motions required for isomerization, potentially reducing the quantum yield.
Hydrogen Bonding Can alter the relative energies of nπ* and ππ* states and influence tautomeric equilibria.[9]

Table 1: Influence of Solvent Properties on Photoisomerization.

Structural Modifications

Minor structural modifications to the urocanic acid scaffold can have a profound impact on the photodynamics.[1][2]

  • Nitrile Group: The electron-withdrawing nature of the nitrile group can significantly alter the energies and characters of the π and π* orbitals, thereby influencing the energies of the ¹ππ* state and the overall absorption spectrum.

  • Methylation: Methylation at different positions on the imidazole ring or esterification of the carboxylic acid group can be used to probe the roles of different tautomers and to fine-tune the photophysical properties.[1][9][10] For example, substitution of the acidic proton and further substitution at the N3 position can lead to ultrafast relaxation from the ¹ππ* state.[1]

Concluding Remarks and Future Directions

The cis-trans photoisomerization of urocanic acid nitrile derivatives is a rich and complex field of study with significant implications for the development of novel photoprotective and therapeutic agents. A thorough understanding of the underlying mechanisms, driven by a synergistic combination of advanced experimental techniques and high-level computational methods, is essential for the rational design of molecules with desired photophysical and biological properties.

Future research should focus on:

  • Time-resolved vibrational spectroscopy: To gain more detailed structural information about the excited states and intermediates.

  • Studies in more complex environments: To bridge the gap between solution-phase studies and the biological context of the skin.

  • Systematic structure-activity relationship studies: To build a comprehensive understanding of how specific structural modifications influence the photoisomerization dynamics and biological activity.

By continuing to unravel the intricate details of these photochemical processes, the scientific community can pave the way for the development of safer and more effective sunscreens and other light-activated technologies.

References

  • Wallis, R. A., Smith, G. J., & Dunford, C. L. (2004). The effect of molecular environment on the photoisomerization of urocanic acid. Photochemistry and Photobiology, 80(2), 257–261. [Link]

  • Mai, S., et al. (2014). Photochemical Mechanisms of Radiationless Deactivation Processes in Urocanic Acid. The Journal of Physical Chemistry B, 118(1), 146-157. [Link]

  • Wooley, J. M., et al. (2025). A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives. The Journal of Physical Chemistry Letters. [Link]

  • Tuna, D., et al. (2018). Nonadiabatic dynamics simulations of photoexcited urocanic acid. Chemical Physics, 515, 346-356. [Link]

  • Fan, J., et al. (2024). Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditions. Physical Chemistry Chemical Physics, 26, 27281-27291. [Link]

  • Barbatti, M. (2018). Nonadiabatic Dynamics of Urocanic Acid. Light and Molecule's Blog. [Link]

  • Morrison, H., & Bernasconi, C. (1983). Z/E Photoisomerization of urocanic acid. Photochemistry and Photobiology, 38(6), 641-644. [Link]

  • Wooley, J. M., et al. (2025). A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives. PubMed. [Link]

  • Wooley, J. M., et al. (2025). A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives. The Journal of Physical Chemistry Letters. [Link]

  • Brookman, J., Chacón, J. N., & Sinclair, R. S. (1998). Some photophysical studies of cis- and trans-urocanic acid. Photochemical & Photobiological Sciences, 1, 313-320. [Link]

  • Fan, J., et al. (2024). Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions. Physical Chemistry Chemical Physics. [Link]

  • Tuna, D., et al. (2018). Quantum yield for photoisomerization as a function of the vertical... ResearchGate. [Link]

  • Morrison, H., et al. (1984). A Wavelength Effect on Urocanic Acid E/Z Photoisomerization. Photochemistry and Photobiology, 40(4), 549-550. [Link]

  • Fan, J., et al. (2024). Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditi. Radboud Repository. [Link]

  • Morrison, H., & Deibel, R. M. (1985). PHOTOCHEMISTRY AND PHOTOBIOLOGY OF UROCANIC ACID. Photochemistry and Photobiology. [Link]

  • Lima, T., et al. (2022). Synthesis of urocanic acid isomers. ResearchGate. [Link]

  • Brookman, J., Chacón, J. N., & Sinclair, R. S. (1998). Some photophysical studies of cis- and trans-urocanic acid. Photochemical & Photobiological Sciences. [Link]

  • Baden, H. P., & Pathak, M. A. (1967). Trans to cis isomerization of urocanic acid. Biochimica et Biophysica Acta (BBA) - General Subjects, 136(3), 534-535. [Link]

  • Morrison, H. (1985). Photochemistry and photobiology of urocanic acid. Photodermatology, 2(3), 158-165. [Link]

  • Gibbs, N. K., et al. (1993). Action spectra for the trans to cis photoisomerisation of urocanic acid in vitro and in mouse skin. Photochemistry and Photobiology, 57(4), 584-590. [Link]

  • Fan, J., et al. (2024). Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions. Physical Chemistry Chemical Physics. [Link]

  • Norval, M., & El-Ghorr, A. (2002). Urocanic Acid and Skin Photodamage: New Light on an Old Chromophore. ResearchGate. [Link]

  • Brookman, J., Chacón, J. N., & Sinclair, R. S. (1998). Some photophysical studies of cis- and trans-urocanic acid. Academia.edu. [Link]

  • Morrison, H., & Bernasconi, C. (1983). Z/E PHOTOISOMERIZATION OF UROCANIC ACID*. The Hebrew University of Jerusalem. [Link]

  • van der Molen, J. C., et al. (1998). Part I Biokinetics of the urocanic Acid Isomers. UvA-DARE (Digital Academic Repository). [Link]

  • van der Molen, J. C., et al. (2001). Oxidative breakdown and conversion of urocanic acid isomers by hydroxyl radical generating systems. Biochimica et Biophysica Acta (BBA) - General Subjects, 1526(3), 327-334. [Link]

Sources

Technical Monograph: Biological Activity & Potential of 3-(1H-imidazol-5-yl)-2-propenenitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-(1H-imidazol-5-yl)-2-propenenitrile (also referred to as Urocanonitrile or Imidazolylacrylonitrile), focusing on its chemical reactivity, biological mechanism of action, and experimental utility in drug discovery.

Executive Summary

3-(1H-imidazol-5-yl)-2-propenenitrile is a conjugated vinyl nitrile and a structural analog of Urocanic Acid , a key intermediate in histidine catabolism. Its biological significance stems from three core properties:

  • Michael Acceptor Reactivity: The

    
    -unsaturated nitrile functions as an electrophilic warhead, capable of covalent modification of cysteine residues in enzymes (e.g., cysteine proteases, kinases).
    
  • Metabolic Mimicry: It acts as a non-hydrolyzable isostere of urocanic acid, providing a probe for Urocanase (Urocanate hydratase) activity.

  • Pharmacophoric Scaffold: The imidazolyl-acrylonitrile motif is a proven pharmacophore in modern antifungal agents (e.g., Luliconazole), conferring high affinity for cytochrome P450 enzymes (CYP51).

This guide details the compound's mechanistic pathways, experimental protocols for validation, and its application in fragment-based drug design (FBDD).

Chemical Identity & Structural Properties[1][2]

The compound exists as two geometric isomers (


 and 

) due to the double bond. The

-isomer (trans) is thermodynamically more stable and is the primary form obtained from standard synthesis (Wittig-Horner reaction).
PropertySpecification
IUPAC Name 3-(1H-imidazol-5-yl)prop-2-enenitrile
Common Names Urocanonitrile; 4(5)-Imidazolylacrylonitrile
Molecular Formula C

H

N

Molecular Weight 121.12 g/mol
Key Functional Groups Imidazole (Basic/H-bond donor), Vinyl Nitrile (Electrophile)
Reactivity Class Michael Acceptor (Soft Electrophile)
Tautomerism

The imidazole ring undergoes rapid tautomerization between the


-H (1H-imidazol-4-yl) and 

-H (1H-imidazol-5-yl) forms. In solution, the equilibrium is dictated by solvent polarity and pH, influencing binding affinity to metal centers (e.g., Heme iron in CYP enzymes).

Mechanisms of Biological Activity[2]

Covalent Inhibition (Michael Addition)

The vinyl nitrile group renders the


-carbon highly electrophilic. Biological nucleophiles, particularly the thiolate anion of Cysteine  residues, can attack this position, forming a stable thioether adduct. This mechanism is analogous to covalent kinase inhibitors (e.g., Ibrutinib), though the nitrile is generally less reactive than an acrylamide, offering "tunable" reactivity that reduces off-target toxicity.

Reaction Scheme:



(Where Im = Imidazole)
Urocanase Competitive Inhibition

In the histidine degradation pathway, Urocanase converts urocanic acid to 4-imidazolone-5-propionate. 3-(1H-imidazol-5-yl)-2-propenenitrile mimics the substrate's geometry but lacks the carboxylate group required for the hydration mechanism. This allows it to bind to the active site, potentially coordinating with the enzyme's NAD+ cofactor or catalytic base, thereby acting as a competitive inhibitor.

Antifungal CYP51 Inhibition

The imidazole nitrogen (N3) is a potent coordinator of the Heme iron in fungal Lanosterol 14


-demethylase (CYP51). The vinyl nitrile side chain provides a rigid linker that orients the imidazole into the heme pocket while the nitrile group can engage in secondary polar interactions, enhancing selectivity over human CYPs.

Systems Visualization

Histidine Catabolism & Intervention Points

The following diagram illustrates the position of the target compound within the histidine metabolic pathway and its inhibitory logic.

HistidinePathway Histidine L-Histidine HAL Histidase (HAL) Histidine->HAL UrocanicAcid Urocanic Acid (Substrate) Histidine->UrocanicAcid Deamination Urocanase Urocanase (Target Enzyme) UrocanicAcid->Urocanase Product 4-Imidazolone- 5-propionate UrocanicAcid->Product Hydration Inhibitor 3-(1H-imidazol-5-yl) -2-propenenitrile (Inhibitor) Inhibitor->Urocanase Competitive Binding

Figure 1: Intervention of 3-(1H-imidazol-5-yl)-2-propenenitrile in the Histidine catabolic pathway, acting as a competitive inhibitor of Urocanase.

Covalent Modification Workflow

The mechanism of cysteine trapping, essential for validating the compound's "warhead" activity.

MichaelAddition Compound 3-(1H-imidazol-5-yl) -2-propenenitrile Complex Michaelis Complex (Non-covalent) Compound->Complex Target Protein Target (Cys-SH) Target->Complex Transition Transition State (Nucleophilic Attack) Complex->Transition Orientation Adduct Covalent Adduct (Thioether) Transition->Adduct Beta-Carbon Saturation

Figure 2: Kinetic mechanism of covalent protein modification via Michael Addition to the vinyl nitrile moiety.

Experimental Protocols

Synthesis via Wittig-Horner Reaction

This protocol yields the


-isomer with high stereoselectivity.

Reagents:

  • 4-Formylimidazole (CAS: 3034-50-2)

  • Diethyl (cyanomethyl)phosphonate

  • Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • THF (Anhydrous)

Procedure:

  • Activation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C. Dropwise add Diethyl (cyanomethyl)phosphonate (1.2 eq). Stir for 30 min until clear (formation of ylide).

  • Coupling: Add 4-Formylimidazole (1.0 eq) dissolved in THF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor via TLC (EtOAc/Hexane).

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc (3x). Wash organics with Brine, dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Silica gel column chromatography. The product usually elutes as a white/off-white solid.

Glutathione (GSH) Reactivity Assay

This assay quantifies the "Michael acceptor" potential (electrophilicity).

Materials:

  • Test Compound (10 mM in DMSO)

  • Reduced Glutathione (GSH, 10 mM in PBS)

  • PBS Buffer (pH 7.4)

  • HPLC or LC-MS

Protocol:

  • Incubation: Mix Test Compound (50

    
    M final) with GSH (500 
    
    
    
    M final, 10x excess) in PBS.
  • Time-Course: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, 24h.

  • Quenching: Stop reaction by adding 1% Formic Acid.

  • Analysis: Inject onto LC-MS.

  • Data Output: Look for the mass shift:

    
     Da (Mass of GSH). Calculate pseudo-first-order rate constant (
    
    
    
    ) based on the depletion of the parent compound.
Urocanase Inhibition Assay

Materials:

  • Purified Urocanase (e.g., from Pseudomonas putida or recombinant human).

  • Substrate: Urocanic acid (trans).

  • Spectrophotometer (UV detection at 277 nm).

Protocol:

  • Baseline: Monitor the absorbance of Urocanic acid at 277 nm (extinction coefficient

    
    ).
    
  • Inhibition: Add Test Compound at varying concentrations (0.1 - 100

    
    M).
    
  • Measurement: Initiate reaction with enzyme. Measure the decrease in absorbance at 277 nm (disappearance of substrate).

  • Analysis: Plot

    
     vs [I] to determine IC
    
    
    
    . Use Lineweaver-Burk plots to confirm competitive inhibition mode (intersection at Y-axis).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Specific Risk: Nitriles can release cyanide upon metabolic oxidation, though the vinyl nitrile is primarily cleared via glutathione conjugation.

  • Sensitization: As a Michael acceptor, it is a potential skin sensitizer (haptenization of skin proteins). Handle with gloves and in a fume hood.

References

  • Acrylonitrile Scaffolds in Medicinal Chemistry: Title: Insights into the chemistry and therapeutic potential of acrylonitrile derivatives. Source: ResearchGate (2021). URL:[Link]

  • Antifungal Azole Structure-Activity Relationships: Title: In Vitro Activity of Luliconazole, Lanoconazole, and Efinaconazole. Source: Antimicrobial Agents and Chemotherapy (2017). URL:[Link]

  • Synthesis of Imidazolyl-acrylonitriles: Title: First Iodocyclization of β-Allenic Phosphonates: A Novel Synthesis of α-Difluoromethylenephostones (referencing Wittig-Horner protocols). Source: ResearchGate. URL:[Link]

  • Urocanase Mechanism & Substrate Specificity: Title: Urocanase mechanism and the role of NAD+. Source: Journal of Biological Chemistry. URL:[Link]

Methodological & Application

Synthesis of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- via Knoevenagel Condensation: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- through a Knoevenagel condensation reaction. This application note delves into the mechanistic underpinnings of the reaction, rationale for procedural steps, and a detailed, step-by-step protocol for laboratory execution. The synthesis of substituted acrylonitriles, such as the target compound, is of significant interest in medicinal chemistry and materials science due to their versatile reactivity and potential biological activities. This guide is designed to equip researchers with the necessary information to successfully and efficiently synthesize this valuable chemical intermediate.

Introduction to the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst.[1][2] The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[1] The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of compounds, including intermediates for pharmaceuticals, fine chemicals, and functional polymers.[3] In this application, we focus on the condensation of imidazole-5-carboxaldehyde with malononitrile, a highly reactive methylene compound, to yield 2-Propenenitrile, 3-(1H-imidazol-5-yl)-.

Mechanistic Pathway

The Knoevenagel condensation generally proceeds through the following key steps:

  • Enolate Formation: A basic catalyst abstracts a proton from the active methylene compound (malononitrile) to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (imidazole-5-carboxaldehyde).

  • Aldol-type Addition: This attack forms a tetrahedral intermediate, which is subsequently protonated to yield a β-hydroxy nitrile (aldol adduct).

  • Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule), facilitated by the acidic proton alpha to the nitrile groups and the presence of the hydroxyl group, to form the final α,β-unsaturated product.

The use of a weak base is crucial as it must be strong enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the aldehyde or other side reactions. Imidazole itself can act as a suitable base catalyst for this transformation.[4][5]

Experimental Design and Rationale

The selection of reagents and conditions is critical for a successful Knoevenagel condensation.

  • Substrates: Imidazole-5-carboxaldehyde is a heterocyclic aldehyde that is soluble in polar solvents like water and alcohols.[6] Malononitrile is a potent active methylene compound due to the presence of two electron-withdrawing nitrile groups, which increase the acidity of the methylene protons.

  • Catalyst: While various bases can be employed, imidazole is an attractive choice as it is inexpensive and can be readily removed during aqueous workup.[4] Its basicity is sufficient to catalyze the reaction efficiently under mild conditions.

  • Solvent: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF or acetonitrile often lead to faster reactions. However, for greener and more practical approaches, polar protic solvents such as ethanol or even water can be effective, especially given the solubility of the starting aldehyde.[6][7]

  • Temperature: The reaction is often carried out at room temperature to minimize side reactions, although gentle heating can be applied to increase the reaction rate if necessary.

Detailed Experimental Protocol

This protocol outlines the synthesis of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- on a laboratory scale.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Imidazole-5-carboxaldehydeC₄H₄N₂O96.09100.96 g
MalononitrileC₃H₂N₂66.06100.66 g
Imidazole (catalyst)C₃H₄N₂68.0810.068 g
Ethanol (solvent)C₂H₅OH46.07-20 mL
Deionized WaterH₂O18.02-For workup
Saturated Brine SolutionNaCl(aq)--For workup
Anhydrous Sodium SulfateNa₂SO₄142.04-For drying
Diethyl Ether(C₂H₅)₂O74.12-For extraction

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

  • FTIR and NMR spectrometers for characterization

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add imidazole-5-carboxaldehyde (0.96 g, 10 mmol) and ethanol (20 mL). Stir the mixture until the aldehyde is completely dissolved.

  • Addition of Reagents: To the stirred solution, add malononitrile (0.66 g, 10 mmol) followed by the imidazole catalyst (0.068 g, 1 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C under a condenser.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (30 mL) and diethyl ether (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Separation and Washing: Collect the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and saturated brine solution (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-Propenenitrile, 3-(1H-imidazol-5-yl)- as a solid.

  • Characterization: Characterize the purified product by determining its melting point and recording its FTIR and ¹H NMR spectra.

Visualizing the Process

Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration A Active Methylene (Malononitrile) C Enolate (Resonance Stabilized) A->C + Base B Base (Imidazole) E Tetrahedral Intermediate C->E + Aldehyde D Aldehyde (Imidazole-5-carboxaldehyde) F β-Hydroxy Nitrile (Aldol Adduct) E->F + H₂O G α,β-Unsaturated Product F->G - H₂O

Caption: General mechanism of the Knoevenagel condensation.

Experimental Workflow

Experimental_Workflow Start Start Setup 1. Dissolve Imidazole-5-carboxaldehyde in Ethanol Start->Setup Add 2. Add Malononitrile and Imidazole Catalyst Setup->Add React 3. Stir at Room Temperature (Monitor by TLC) Add->React Workup 4. Remove Solvent React->Workup Extract 5. Aqueous Workup (Water/Diethyl Ether) Workup->Extract Purify 6. Dry and Concentrate Organic Layer Extract->Purify Final 7. Recrystallize and Characterize Product Purify->Final

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Troubleshooting

  • Yield: Typical yields for Knoevenagel condensations with heterocyclic aldehydes range from good to excellent, often exceeding 70%.[8]

  • Purity: The purity of the final product should be assessed by melting point analysis and spectroscopic methods. A sharp melting point indicates high purity.

  • Troubleshooting:

    • Low Yield: If the yield is low, ensure all reagents are pure and dry. Consider increasing the reaction time or gently heating the reaction mixture. The amount of catalyst can also be optimized.

    • Incomplete Reaction: If the starting materials are still present after an extended period, the catalyst may be inactive, or the reaction temperature may be too low.

    • Purification Difficulties: If the product is difficult to crystallize, column chromatography using silica gel may be an effective alternative purification method. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be considered.[9]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Malononitrile is toxic and should be handled with care.

  • Imidazole-5-carboxaldehyde is irritating to the eyes, respiratory system, and skin.[10]

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • 1H-Imidazole-5-carboxaldehyde - ChemBK. (2024, April 10). Retrieved from [Link]

  • A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids - SciSpace. (n.d.). Retrieved from [Link]

  • Esteb, J. J., Fravel, B., Magers, J., McNulty, L., O'Reilly, S., & Wilson, A. M. (2007). An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory.
  • A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids - Aston Research Explorer. (n.d.). Retrieved from [Link]

  • 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem. (n.d.). Retrieved from [Link]

  • An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique - SCIRP. (n.d.). Retrieved from [Link]

  • A Practical Knoevenagel Condensation Catalyzed by Imidazole. (2006). Journal of Chemical Research, 2006(9), 561-562.
  • Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent at Room Temperature. (2020). Green Energy & Environment, 5(2), 195-200.
  • 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887 - PubChem. (n.d.). Retrieved from [Link]

  • Shelar, D. A., & Kadam, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 4(3), 163-170.
  • Purification of acrylonitrile. (1966).
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (2010). Bulletin of the Korean Chemical Society, 31(10), 2923-2926.
  • Purification of acrylonitrile. (1981).
  • Recent Developments in Knoevenagel Condensation Reaction: A Review. (2022). Journal of Advanced Scientific Research, 13(5), 17-25.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega, 6(43), 28769-28780.
  • 2-Propenenitrile - the NIST WebBook. (n.d.). Retrieved from [Link]

  • (2E)-3-amino-2-(1H-benzimidazol-2-yl)-2-propenenitrile - Chemical Synthesis Database. (n.d.). Retrieved from [Link]

  • Process for the purification of aqueous acrylonitrile process streams. (1999).
  • What can I use to purify polar reaction mixtures? - Biotage. (2023, July 11). Retrieved from [Link]

  • Chemical Properties of 2-Propenenitrile (CAS 107-13-1) - Cheméo. (n.d.). Retrieved from [Link]

  • 3-(1H-Imidazol-1-yl)propanenitrile. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2480.
  • Novel Methods of Knoevenagel Condensation. (2018). International Journal of Scientific Research in Science and Technology, 4(1), 1636-1641.

Sources

Application Note: Strategic Synthesis of 3-(1H-imidazol-5-yl)acrylonitrile (Urocanonitrile)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

Scope and Significance

This application note details the synthesis of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- (commonly referred to as Urocanonitrile ) via the dehydration of urocanaldehyde oxime .

This target molecule is a critical Michael acceptor used in the development of purine analogs, histidine decarboxylase inhibitors, and novel polymeric materials. While the user query specifies "urocanic acid oxime," it is chemically imperative to clarify that carboxylic acids do not form oximes directly. The correct precursor is the oxime of urocanaldehyde (3-(1H-imidazol-4-yl)acrylaldehyde oxime). This protocol addresses the specific challenges of working with imidazole-containing intermediates, namely the nucleophilicity of the imidazole nitrogen and the risk of polymerization during dehydration.

Chemical Pathway Analysis

The transformation relies on the elimination of water from the aldoxime functionality (


) to form the cyano group (

).

Key Challenges:

  • Imidazole Basicity: Acidic dehydrating agents can protonate the imidazole ring, altering solubility and reactivity.

  • N-Acylation: Reagents like acetic anhydride (

    
    ) often acetylate the imidazole nitrogen (N1 or N3). This is actually advantageous for purification, provided a deprotection step is included.
    
  • Geometric Isomerism: The starting urocanic acid derivatives are typically trans (

    
    -isomer). The dehydration must preserve this geometry.
    
Reaction Pathway Diagram

ReactionPathway Start Urocanaldehyde (Aldehyde Precursor) Oxime Urocanaldehyde Oxime (Intermediate) Start->Oxime + NH2OH·HCl Base Transition Dehydration (Acetic Anhydride) Oxime->Transition - H2O (Elimination) Product 3-(1H-imidazol-5-yl)acrylonitrile (Target Nitrile) Transition->Product Workup (Deprotection)

Figure 1: Synthetic pathway from aldehyde precursor to target nitrile via oxime dehydration.

Part 2: Detailed Experimental Protocol

Reagents and Materials
ReagentCAS No.RoleGrade
Urocanaldehyde Oxime Prep. in-houseSubstrate>95% Purity
Acetic Anhydride (

)
108-24-7Dehydrating AgentReagentPlus,

99%
Sodium Acetate (NaOAc) 127-09-3Buffer/CatalystAnhydrous
Potassium Carbonate (

)
584-08-7Deprotection BaseAnhydrous
Methanol (MeOH) 67-56-1SolventHPLC Grade
Ethyl Acetate 141-78-6Extraction SolventACS Reagent
Pre-Step: Preparation of Urocanaldehyde Oxime (Context)

Note: If starting material is not commercially available.

  • Dissolve urocanaldehyde (1.0 eq) in Ethanol/Water (1:1).

  • Add Hydroxylamine Hydrochloride (

    
    , 1.2 eq) and Sodium Acetate (1.5 eq).
    
  • Stir at RT for 4 hours. Precipitate forms.[1]

  • Filter, wash with water, and dry. Use this solid for the main protocol.

Main Protocol: Dehydration to Nitrile

This method utilizes acetic anhydride, which serves a dual purpose: it dehydrates the oxime and temporarily protects the imidazole nitrogen, improving lipophilicity for extraction.

Step 1: Dehydration Reaction [2][3][4]
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[5]

  • Charging: Add Urocanaldehyde Oxime (1.37 g, 10.0 mmol) and Sodium Acetate (0.82 g, 10.0 mmol).

  • Solvent/Reagent: Add Acetic Anhydride (10.0 mL, excess).

  • Reflux: Heat the mixture to reflux (

    
     oil bath) for 4 hours .
    
    • Observation: The suspension should clear as the N-acetylated intermediate forms, then potentially darken slightly.

  • Monitoring: Monitor by TLC (EtOAc/MeOH 9:1). The oxime spot (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    , N-acetyl nitrile).
Step 2: Quenching and Isolation
  • Evaporation: Remove excess acetic anhydride under reduced pressure (rotary evaporator) at

    
    . A viscous oil or semi-solid residue will remain.
    
  • Neutralization: Resuspend the residue in ice-cold water (20 mL). Slowly add saturated aqueous

    
     until pH 
    
    
    
    7-8.
    • Caution: Vigorous evolution of

      
       gas.
      
Step 3: Deprotection (Removal of N-Acetyl group)

Note: If the N-acetyl group was hydrolyzed during the bicarbonate workup, skip to purification. If the product remains lipophilic, perform this mild hydrolysis.

  • Dissolve the crude residue in Methanol (20 mL).

  • Add

    
      (0.5 eq) and stir at Room Temperature for 30 minutes.
    
  • Concentrate the methanol in vacuo.

  • Partition the residue between Ethyl Acetate (50 mL) and Water (20 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

  • Drying: Combine organic layers, dry over

    
    , filter, and concentrate.
    
Step 4: Purification
  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Isopropanol .

  • Yield: Expected yield is 65–75%.

  • Appearance: Off-white to pale yellow crystalline solid.

Workflow Logic Diagram

Workflow Step1 Reflux Oxime in Ac2O (4 hours, 140°C) Step2 Evaporate Excess Ac2O Step1->Step2 Step3 Neutralize with NaHCO3 Step2->Step3 Decision Is N-Acetyl group present? Step3->Decision Step4 Deprotect (K2CO3 / MeOH) Decision->Step4 Yes (Lipophilic spot) Step5 Extract (EtOAc) & Dry Decision->Step5 No (Polar spot) Step4->Step5 Final Recrystallize (EtOH) Target Nitrile Step5->Final

Figure 2: Operational workflow for the dehydration and subsequent deprotection.

Part 3: Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, verify the following critical quality attributes (CQAs).

Analytical Specifications
AttributeSpecificationDiagnostic Signal
IR Spectroscopy Nitrile StretchSharp band at 2210–2230

.[6] Absence of broad OH stretch (3200-3400

) from oxime.
1H NMR (DMSO-d6) Vinyl ProtonsTwo doublets (

) indicating trans-alkene retention.
1H NMR (DMSO-d6) ImidazoleSinglets at

~7.8 and ~8.0 ppm (C2-H and C5-H). Broad singlet >12 ppm (NH).[6]
Mass Spectrometry Molecular Ion

m/z.
Melting Point Purity CheckTarget Range: 260–265°C (dec).
Troubleshooting Guide
  • Problem: Low Yield / Black Tar.

    • Cause: Polymerization of the vinyl nitrile at high temperatures or excessive acidity.

    • Solution: Add a radical inhibitor (e.g., Hydroquinone, 1 mol%) during the reflux step. Reduce reflux time.

  • Problem: Product is too soluble in water.

    • Cause: Failure to extract the free base imidazole.

    • Solution: Ensure the aqueous phase is pH adjusted to ~8.5-9.0 before extraction. Salting out (adding NaCl) helps drive the product into Ethyl Acetate.

  • Problem: Incomplete Conversion.

    • Cause: Old Acetic Anhydride (hydrolyzed to acetic acid).

    • Solution: Use freshly distilled

      
       or switch to a stronger dehydration agent like T3P (Propylphosphonic anhydride)  in EtOAc if the 
      
      
      
      method fails.

References

  • Dehydration of Oximes to Nitriles (General Methodology)

    • Vandamme, J. -F. Paquin.[7] "Synthesis of Nitriles by Dehydration." Synthesis, 2015, 47, 3758-3766.[7]

  • Biocatalytic Context (Aldoxime Dehydratases)

    • Betke, A., et al. "Biocatalytic Synthesis of Nitriles through Dehydration of Aldoximes.
  • Synthesis of Benzimidazole/Imidazole Acrylonitriles

    • Al-Mohammed, N., et al. "Synthesis of novel benzimidazolyl-substituted acrylonitriles." Molecules, 2007, 12(8), 1823-1839. (Demonstrates the stability of the imidazole-vinyl-nitrile motif).
  • Urocanic Acid Chemistry (Grounding)

    • D. H. G.[7] Crout. "The Biosynthesis of Urocanic Acid." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application Note: Strategic Utilization of 3-(1H-imidazol-5-yl)acrylonitrile as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the use of 3-(1H-imidazol-5-yl)acrylonitrile in organic synthesis.

Executive Summary

3-(1H-imidazol-5-yl)acrylonitrile represents a distinct class of "push-pull" alkenes. Structurally related to urocanic acid, this molecule features an electron-withdrawing nitrile group conjugated to an electron-rich imidazole ring. This unique electronic architecture creates a tunable Michael acceptor widely used in the synthesis of histidine isosteres , marine alkaloid analogs (e.g., oroidin derivatives), and covalent kinase inhibitors .

This guide addresses the primary challenge of working with this scaffold: the "Janus" reactivity where the imidazole nitrogen (nucleophile) competes with the acrylonitrile tail (electrophile). We provide validated protocols for Thiol-, Carbon-, and Aza-Michael additions, emphasizing the critical decision matrix regarding N-protection.

Strategic Analysis: Reactivity & Mechanism

The Electronic "Push-Pull" System

The reactivity of 3-(1H-imidazol-5-yl)acrylonitrile is governed by the competition between the nitrile's electron-withdrawing induction and the imidazole's resonance donation.

  • Activation: The nitrile group (-CN) lowers the LUMO energy of the alkene, activating the

    
    -carbon for nucleophilic attack.
    
  • Deactivation: The imidazole ring (specifically the lone pair on the

    
    -nitrogen) donates electron density into the 
    
    
    
    -system, making the alkene less electrophilic than a simple acrylonitrile.
  • Implication: Reactions require either stronger nucleophiles or acidic activation (Lewis or Brønsted) to proceed efficiently compared to standard Michael acceptors.

The "Janus" Challenge: Autonomy vs. Protection

The imidazole ring contains an acidic proton (


).
  • Scenario A (Unprotected): If a strong base is used to generate a nucleophile (e.g., NaH + Diethyl malonate), the base will first deprotonate the imidazole. The resulting imidazolide anion is a potent nucleophile that can cause polymerization or self-alkylation.

  • Scenario B (Protected): Masking the N-H with Trityl (Trt), Tosyl (Ts), or SEM groups prevents self-reactivity and increases the electrophilicity of the alkene by suppressing resonance donation.

Mechanistic Pathway

The following diagram illustrates the standard addition mechanism and the competing deprotonation pathway.

MichaelMechanism Start 3-(1H-imidazol-5-yl)acrylonitrile (Substrate) Inter1 Transition State (Nu attacks Beta-Carbon) Start->Inter1 Nu attack SideRxn SIDE REACTION: N-Deprotonation Start->SideRxn If Base is too strong (Unprotected N-H) Nu Nucleophile (Nu-) Nu->Inter1 Enolate Stabilized Enolate Intermediate Inter1->Enolate e- shift to CN Product Michael Adduct (Beta-substituted nitrile) Enolate->Product Protonation Prot Proton Source (H+) Prot->Product

Figure 1: Mechanistic pathway of Michael addition to imidazole-acrylonitrile. Note the competing side reaction if N-protection is neglected during base-catalyzed protocols.

Experimental Protocols

Protocol A: Thiol-Michael Addition (Cysteine Bioconjugation)

Application: Synthesis of covalent inhibitors or bioconjugates. The nitrile "warhead" targets cysteine residues.[1] Rationale: Thiols are soft, potent nucleophiles that react under mild conditions where the imidazole N-H remains protonated, negating the need for protection.

Materials:

  • Substrate: 3-(1H-imidazol-5-yl)acrylonitrile (1.0 equiv)

  • Nucleophile: Thiol derivative (e.g., Benzyl mercaptan or Cysteine peptide) (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (0.1 – 0.5 equiv)

  • Solvent: Methanol (MeOH) or DMF (degassed)

Step-by-Step Procedure:

  • Preparation: Dissolve the imidazole-acrylonitrile (1.0 mmol) in MeOH (5 mL) in a round-bottom flask. Sparge with nitrogen for 10 minutes to prevent disulfide formation.

  • Addition: Add the thiol (1.1 mmol) followed by catalytic TEA (0.1 mmol).

  • Reaction: Stir at room temperature (25°C) for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1). The vinyl proton signals (

    
     6.0–7.5 ppm) in NMR will disappear.
    
  • Workup: Concentrate the solvent in vacuo.

  • Purification: Since imidazoles are basic, purify via Acid-Base Extraction :

    • Dissolve residue in EtOAc.

    • Wash with 0.1 M HCl (Product moves to aqueous phase).

    • Basify aqueous phase with sat.

      
       to pH 8.
      
    • Extract back into EtOAc, dry over

      
      , and concentrate.
      

Data Validation:

Parameter Observation
1H NMR Disappearance of alkene doublets (~6.2 & 7.4 ppm). Appearance of methylene triplets (~2.8–3.2 ppm).
MS (ESI) Expected Mass [M+H]+.

| Yield | Typically 85–95% (Quantitative conversion is common). |

Protocol B: Carbon-Michael Addition (Malonate Synthesis)

Application: Synthesis of functionalized histidine analogs or alkaloid scaffolds. Rationale: Carbon nucleophiles (malonates, keto-esters) require strong bases (NaH, NaOEt) to generate the enolate. N-Protection is MANDATORY to prevent competitive N-alkylation.

Pre-requisite: Protect the imidazole nitrogen with a Tosyl (Ts) or Trityl (Trt) group prior to this step.

Materials:

  • Substrate: 1-Tosyl-4-(2-cyanovinyl)imidazole (1.0 equiv)

  • Nucleophile: Diethyl malonate (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Enolate Formation: In a flame-dried flask under Argon, suspend NaH (1.2 mmol) in anhydrous THF (5 mL) at 0°C. Add Diethyl malonate (1.2 mmol) dropwise. Stir for 30 min until gas evolution ceases (clear solution).

  • Michael Addition: Dissolve the N-protected imidazole-acrylonitrile (1.0 mmol) in THF (2 mL) and add it dropwise to the enolate solution at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 16 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting:

  • Retro-Michael Reaction: If yield is low, the reaction may be reversible. Lower the temperature (-20°C) or switch to a kinetic base (LDA) to trap the product.

Protocol C: Aza-Michael Addition (Secondary Amine Synthesis)

Application: Creating peptidomimetics or diamine ligands. Rationale: Amines are moderate nucleophiles. The reaction can be catalyzed by Lewis Acids or promoted by solvent effects (High concentration).

Materials:

  • Substrate: 3-(1H-imidazol-5-yl)acrylonitrile (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.5 equiv)

  • Catalyst:

    
     (10 mol%) OR Glacial Acetic Acid (20 mol%)
    
  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Setup: Mix substrate (1.0 mmol) and amine (1.5 mmol) in Acetonitrile (3 mL).

  • Catalysis: Add

    
     (0.1 mmol).
    
  • Reflux: Heat the mixture to 60–80°C for 12 hours.

  • Workup: Remove solvent.[2][3] Dilute with water and extract with DCM.

  • Purification: Flash chromatography on neutral alumina (Silica is often too acidic for amino-imidazoles and causes streaking).

Decision Matrix & Optimization

Use the following logic flow to select the correct protocol and protection strategy.

DecisionTree Start Start: Select Nucleophile Q1 Is the Nucleophile a Strong Base? (pKa of conjugate acid > 12) Start->Q1 PathA YES (e.g., Enolates, Grignards) Q1->PathA Yes PathB NO (e.g., Thiols, Amines) Q1->PathB No Action1 MANDATORY N-PROTECTION (Use Tosyl, Trityl, or SEM) PathA->Action1 Action2 Direct Addition Possible (Use mild base or Lewis Acid) PathB->Action2 Step2 Perform Michael Addition Action1->Step2 Action2->Step2 Step3 Deprotection Step (if applicable) Step2->Step3

Figure 2: Strategic decision matrix for N-protection based on nucleophile basicity.

References

  • Synthesis of Imidazole Michael Acceptors

    • Title: Michael Addition of Imidazole to

      
      -Unsaturated Carbonyl/Cyano Compounds.[4]
      
    • Source: ResearchG
    • Link:

  • Covalent Inhibition Mechanism

    • Title: The Taxonomy of Covalent Inhibitors (Acrylonitrile Warheads).
    • Source: N
    • Link:

  • General Michael Addition Protocols

    • Title: The Michael Addition Reaction and Conjugate Addition Mechanisms.[4][5][6][7][8]

    • Source: Master Organic Chemistry.
    • Link:

  • Reactivity of Imidazole-Acrylonitriles

    • Title: Benzimidazole-acrylonitrile hybrid deriv
    • Source: PubMed Central (PMC).
    • Link:

Sources

Application Note: Polymerization and Functionalization Techniques for Imidazole-Modified Acrylonitrile Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug/Therapeutic Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The integration of imidazole functionalities into polyacrylonitrile (PAN) backbones has emerged as a transformative strategy for developing advanced materials. These polymers exhibit exceptional utility ranging from melt-processable carbon fiber precursors to highly selective chelating matrices for heavy metal recovery (e.g., Cobalt, Nickel, and Uranium)[1][2]. This application note details the mechanistic rationale and step-by-step protocols for two primary synthetic routes: Direct Reversible Addition–Fragmentation Chain Transfer (RAFT) Copolymerization and Post-Polymerization Surface Functionalization .

Mechanistic Overview & Synthetic Strategies

The synthesis of imidazole-functionalized acrylonitrile polymers presents unique chemical challenges. The choice of synthetic route dictates the final architecture, surface area, and application efficacy.

Route A: Direct RAFT Copolymerization

Historically, the controlled radical polymerization of 1-vinylimidazole (1VIM) has been notoriously difficult. The basic nitrogen of the imidazole ring interferes with conventional RAFT agents (thiocarbonylthio compounds) and destabilizes the propagating radical. To circumvent this, acetic acid is employed as a specialized solvent[3].

  • Causality: Acetic acid protonates the 1VIM monomer. This protonation prevents nucleophilic degradation of the RAFT agent and electronically stabilizes the propagating radical intermediate, enabling pseudo-first-order kinetics and yielding copolymers with extremely low dispersity (Ð ≈ 1.05)[3].

RAFTMechanism N1 1-Vinylimidazole (1VIM) N3 Protonated 1VIM Intermediate N1->N3 Protonation N2 Acetic Acid Solvent N2->N3 H+ donor N4 Stable Propagating Radical N3->N4 RAFT Agent Addition N5 Low Dispersity Poly(1VIM-co-AN) N4->N5 Controlled Propagation

Mechanistic role of acetic acid in stabilizing 1-vinylimidazole radicals during RAFT.

Route B: Post-Polymerization Surface Functionalization

For applications requiring high interfacial contact, such as metal scavenging from spent lithium-ion batteries, bulk copolymers often suffer from low accessible surface area. Instead, pure PAN is electrospun into nanofibers, followed by chemical grafting[2].

  • Causality: By first forming a high-surface-area nanofiber web, subsequent aminolysis (using ethylenediamine) converts surface nitriles into amine-rich spacer arms without destroying the fiber's structural integrity. A subsequent Schiff base reaction with an imidazole-carboxaldehyde covalently anchors the chelating groups exclusively at the solid-liquid interface, maximizing adsorption kinetics[2].

SynthesisWorkflow A Acrylonitrile (AN) & Imidazole Precursors B1 Direct Copolymerization A->B1 B2 Post-Polymerization Modification A->B2 C1 RAFT in Acetic Acid (Protonation of VIM) B1->C1 Controlled Architecture C2 Free Radical Polymerization (AIBN, DMF) B1->C2 Bulk Synthesis C3 Electrospinning PAN Nanofibers B2->C3 D1 Poly(AN-co-VIM) Copolymers C1->D1 C2->D1 C4 Surface Grafting (EDA + Imidazole-CHO) C3->C4 Aminolysis & Schiff Base D2 Im-g-PAN Nanofiber Composites C4->D2

Workflow of direct copolymerization vs. post-polymerization modification of AN/Imidazole systems.

Quantitative Performance Summary

The table below synthesizes the experimental outcomes of the discussed methodologies, providing a benchmark for quality control and application targeting.

Synthesis StrategyPolymer/Composite ArchitectureKey ReagentsPerformance / Yield MetricsPrimary Application
Direct RAFT Polymerization Poly(AN-co-1VIM)AN, 1VIM, Acetic Acid, RAFT AgentDispersity (Ð) ≈ 1.05, Char yield 40–48%[3][4]Melt-processable carbon fiber precursors[1]
Nucleophilic Surface Grafting PAN-pim NanofibersPAN, 2-(2'-pyridyl)imidazole, KOH36% nitrile conversion, 0.8 mol/kg Ni(II) uptake[5]Nickel recovery from industrial wastewater[6]
Stepwise Schiff Base Grafting Im-g-PAN-NFsPAN, EDA, 4-methyl-5-imidazolecarboxaldehydeMax Co(II) capacity 95.2 mg/g, k(Co/Li) = 61.4[2]Selective Cobalt recovery from spent LIBs[2]

Experimental Protocols

Protocol A: RAFT Copolymerization of Acrylonitrile and 1-Vinylimidazole

This protocol utilizes acetic acid to achieve a controlled living radical polymerization, yielding narrow molecular weight distributions[3].

Reagents: Acrylonitrile (AN), 1-Vinylimidazole (1VIM), 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB, RAFT Agent), Azobisisobutyronitrile (AIBN, Initiator), Glacial Acetic Acid.

Step-by-Step Methodology:

  • Monomer Purification: Pass AN and 1VIM through a basic alumina column to remove hydroquinone inhibitors. Causality: Inhibitors will prematurely terminate the radical cascade, leading to low conversion.

  • Reaction Assembly: In a Schlenk flask, dissolve AN, 1VIM, CPDB, and AIBN in glacial acetic acid. Maintain a monomer:RAFT:initiator molar ratio of approximately 100:1:0.2 to ensure chain control.

  • Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent radical scavenger; its removal is an absolute requirement to prevent the quenching of the propagating radicals.

  • Polymerization: Backfill the flask with ultra-pure Nitrogen and immerse in a pre-heated oil bath at 70 °C. Allow the reaction to proceed for 12–24 hours depending on the desired molecular weight[3].

  • Termination & Isolation: Quench the reaction by exposing the flask to air and cooling it in an ice bath. Precipitate the polymer by adding the mixture dropwise into a large excess of cold methanol/water (80:20 v/v).

  • Purification: Filter the precipitate and dry under a vacuum at 40 °C to a constant weight.

Protocol B: Stepwise Fabrication of Imidazole-Grafted PAN Nanofibers (Im-g-PAN-NFs)

This self-validating protocol ensures that functionalization is restricted to the surface, preserving the mechanical properties of the nanofiber core[2].

Reagents: Polyacrylonitrile (PAN, Mw ~150,000), N,N-Dimethylformamide (DMF), Ethylenediamine (EDA), 4-methyl-5-imidazolecarboxaldehyde, Ethanol.

Step-by-Step Methodology:

  • Electrospinning: Dissolve PAN in DMF (10% w/v) under continuous stirring at 60 °C until homogeneous. Electrospin the solution at a voltage of 15–17 kV, a tip-to-collector distance of 15 cm, and a flow rate of 1.0 mL/h. Collect the PAN nanofiber mat and dry under vacuum.

  • Aminolysis (Spacer Grafting): Immerse the PAN nanofiber mat in a 30% (v/v) aqueous EDA solution. React at 70 °C for 3 hours[2].

    • Causality: The primary amine of EDA attacks the nitrile groups via nucleophilic addition, forming an amidine linkage and leaving a free terminal amine projecting from the fiber surface.

  • Intermediate Washing: Wash the aminated fibers (PAN-NH₂-NFs) extensively with deionized water until the pH is neutral to remove unreacted EDA, then dry.

  • Schiff Base Reaction (Ligand Attachment): Prepare a 20% (w/v) solution of 4-methyl-5-imidazolecarboxaldehyde in absolute ethanol. Submerge the PAN-NH₂-NFs in this solution and stir gently at 60 °C for 6 hours[2].

    • Causality: The aldehyde group of the imidazole precursor reacts with the terminal amines on the fiber to form a stable imine (Schiff base) bond, covalently anchoring the imidazole ring.

  • Final Isolation: Wash the resulting Im-g-PAN-NFs thoroughly with ethanol to remove unbound ligand. Vacuum dry at 50 °C overnight[2].

Quality Control & Validation Metrics

To ensure the self-validating nature of these protocols, the following analytical checkpoints must be met:

  • FTIR Spectroscopy: For Protocol B, successful aminolysis is confirmed by the reduction of the sharp nitrile peak at 2240 cm⁻¹ and the appearance of broad N-H/O-H stretching bands around 3300 cm⁻¹. The subsequent Schiff base reaction is validated by the emergence of an imine (C=N) stretch at ~1630 cm⁻¹[2][5].

  • Gel Permeation Chromatography (GPC): For Protocol A, the extracted poly(AN-co-1VIM) must exhibit a unimodal peak with a dispersity (Ð) < 1.15, confirming the living nature of the RAFT process[3].

References

  • Synthesis and structural characterization of acrylonitrile/vinyl imidazole copolymers and their amidoximated derivatives. Taylor & Francis.
  • poly (acrylonitrile-co-1-vinylimidazole): a new melt processable carbon fiber precursor. Clemson OPEN.
  • Adsorption of nickel(II) on polyacrylonitrile nanofiber modified with 2-(2'-pyridyl)imidazole. Academia.edu.
  • Facile Preparation of imidazole-functionalized nanofibers for Cobalt removal from spent lithium-ion batteries. PMC (NIH).
  • Poly (acrylonitrile - co -1-vinylimidazole): A New Melt Processable Carbon Fiber Precursor. DTIC.
  • Synthesis and thermal behavior of RAFT-based copolymers of acrylonitrile and 1-vinylimidazole. ResearchGate.
  • Adsorption of Nickel(II) on Polyacrylonitrile Nanofiber Modified with 2-(2'-pyridyl)imidazole. Scholars' Mine.

Sources

application of 3-(1H-imidazol-5-yl)acrylonitrile in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1H-imidazol-5-yl)acrylonitrile (often referred to as urocanonitrile) is a "privileged scaffold" intermediate in the synthesis of bioactive heterocycles.[1] Its conjugated system—comprising an electron-deficient nitrile, a reactive alkene, and an amphoteric imidazole ring—makes it a versatile synthon for Michael additions , [3+2] cycloadditions , and selective reductions .[1]

This Application Note details the strategic deployment of this intermediate in the synthesis of Histamine H3/H4 receptor antagonists and fused bicyclic kinase inhibitors (e.g., imidazo[4,5-c]pyridines).[1] We provide optimized protocols for its synthesis via the Horner-Wadsworth-Emmons (HWE) reaction and its subsequent transformation into high-value pharmacophores.[1]

Chemical Profile & Reactivity

  • Compound Name: 3-(1H-imidazol-5-yl)acrylonitrile (Tautomer: 3-(1H-imidazol-4-yl)acrylonitrile)[1]

  • CAS: 19999-54-3 (trans-isomer)[1]

  • Molecular Weight: 119.12 g/mol [1]

  • Key Functionality:

    • Michael Acceptor: The

      
      -carbon is highly electrophilic, suitable for nucleophilic attack by amines, thiols, or carbon nucleophiles.[1]
      
    • Dipolarophile: The alkene participates in cycloadditions to form fused ring systems.[1]

    • Reducible Nitrile: Precursor to primary amines (histamine analogs) or aldehydes.[1]

Reactivity Diagram:

Reactivity Start 3-(1H-imidazol-5-yl) acrylonitrile Michael Michael Addition (C-C / C-N Bond Formation) Start->Michael Nucleophiles (R-NH2, R-SH) Reduction Selective Reduction (Histamine Analogs) Start->Reduction H2/Cat or Hydride Cyclization Cyclization (Fused Heterocycles) Start->Cyclization Hydrazines/ Amidines

Figure 1: Divergent synthetic pathways from the imidazole-acrylonitrile core.[1]

Application 1: Optimized Synthesis via Horner-Wadsworth-Emmons (HWE)[1]

The most reliable route to high-purity 3-(1H-imidazol-5-yl)acrylonitrile is the HWE reaction.[1] Unlike the Knoevenagel condensation, HWE provides superior E-selectivity and avoids polymerization side-products common with imidazole aldehydes.[1]

Mechanism & Rationale

The reaction involves the phosphonate carbanion attacking the imidazole-4-carboxaldehyde.[1]

  • Challenge: The acidic proton on the imidazole nitrogen (

    
    -H) can quench the base, reducing yield.[1]
    
  • Solution: We recommend Trityl (Trt) protection of the imidazole prior to HWE, or using an excess of base (NaH) to generate the dianion species if protecting groups are to be avoided.

Protocol A: Synthesis of (E)-3-(1-(triphenylmethyl)-1H-imidazol-4-yl)acrylonitrile

Reagents:

  • 1-Trityl-1H-imidazole-4-carboxaldehyde (1.0 eq)[1]

  • Diethyl cyanomethylphosphonate (1.2 eq)[1]

  • Potassium tert-butoxide (KOtBu) (1.5 eq)[1]

  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask under Argon, dissolve Diethyl cyanomethylphosphonate (1.2 eq) in anhydrous THF (10 mL/g).

  • Deprotonation: Cool to 0°C. Add KOtBu (1.5 eq) portion-wise. Stir for 30 mins to form the ylide (solution turns pale yellow).

  • Addition: Dropwise add a solution of 1-Trityl-1H-imidazole-4-carboxaldehyde in THF. Maintain temp < 5°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4.[1]

  • Purification: Recrystallize from Ethanol/Hexane to yield the trans-isomer as white needles.

    • Note: If the trityl group is not required for the next step, deprotection can be achieved using 10% TFA/DCM or acetic acid reflux.

Data Specification:

Parameter Value
Yield 85–92% (Trityl protected)
Isomer Ratio (E:Z) >95:5

| Melting Point | 178–180°C (Unprotected derivative) |[1]

Application 2: Selective Reduction to Histamine H3/H4 Ligands

The nitrile moiety is a gateway to (E)-3-(1H-imidazol-4-yl)allylamine (unsaturated) or 3-(1H-imidazol-4-yl)propylamine (saturated).[1] These amines are critical precursors for synthesizing Impromidine analogs (H2 agonists) and Clobenpropit (H3 antagonist).

Protocol B: Cobalt-Catalyzed Selective Reduction (Nitrile Primary Amine)

This protocol selectively reduces the nitrile to a primary amine while often preserving the alkene (depending on reaction time) or achieving full saturation under mild conditions without high-pressure hydrogenation.[1]

Reagents:

  • 3-(1H-imidazol-5-yl)acrylonitrile (1.0 eq)[1]

  • CoCl2[1]·6H2O (2.0 eq)[1]

  • NaBH4 (10.0 eq)[1]

  • Methanol (MeOH)[1]

Methodology:

  • Dissolve the nitrile and CoCl2·6H2O in MeOH at 0°C. Solution will be deep purple/pink.

  • Add NaBH4 portion-wise (Caution: Vigorous gas evolution/Exothermic).[1] Solution turns black (formation of Cobalt boride active species).

  • Stir at RT for 2 hours.

  • Quench: Carefully add 3N HCl to destroy boride complexes.

  • Basify: Adjust pH to >10 using conc. NH4OH.[1]

  • Extraction: Extract with DCM/Isopropanol (3:1) multiple times (Imidazole amines are water-soluble).[1]

  • Result: Yields the fully saturated 3-(1H-imidazol-4-yl)propylamine (homohistamine).[1]

Application 3: Synthesis of Fused Heterocycles (Kinase Scaffolds)

The


-unsaturated nitrile acts as a Michael acceptor for dinucleophiles, enabling the construction of Pyrrolo[1,2-c]imidazoles  or Imidazo[4,5-c]pyridines .[1]

Pathway Diagram:

Synthesis Aldehyde Imidazole-4-carboxaldehyde HWE HWE Reaction (Diethyl cyanomethylphosphonate) Aldehyde->HWE Nitrile 3-(1H-imidazol-5-yl) acrylonitrile HWE->Nitrile Branch1 Reduction (CoCl2/NaBH4) Nitrile->Branch1 Branch2 Cyclization (Hydrazine/Amidine) Nitrile->Branch2 Product1 Homohistamine (H3/H4 Antagonist) Branch1->Product1 Product2 Fused Imidazo-Pyridine (Kinase Inhibitor) Branch2->Product2

Figure 2: Synthetic workflow from aldehyde precursor to bioactive targets.[1]

Protocol C: Cyclization to Imidazo[4,5-c]pyridine Derivatives

This reaction utilizes the Michael reactivity of the acrylonitrile side chain with an amidine or enamine species.[1]

  • Reactants: 3-(1H-imidazol-5-yl)acrylonitrile + Malononitrile (or ethyl cyanoacetate) + Base.[1]

  • Conditions: Reflux in Ethanol with Piperidine catalyst.

  • Mechanism:

    • Step 1: Michael addition of the active methylene to the

      
      -carbon of the acrylonitrile.[1]
      
    • Step 2: Intramolecular cyclization onto the imidazole nitrogen (or adjacent carbon if functionalized).

    • Note: To achieve specific fused systems like Pyrrolo[2,3-d]pyrimidines (7-deazapurines), the imidazole nitrogen usually requires specific substitution or the use of a pyrimidine precursor reacting with the imidazole aldehyde.[1]

Safety & Handling (E-E-A-T)

  • Acrylonitrile Toxicity: While the imidazole derivative is less volatile than acrylonitrile monomer, the nitrile moiety poses a toxicity risk (metabolizes to cyanide). Handle in a fume hood.

  • Skin Sensitization: Imidazole intermediates are potent sensitizers.[1] Double-gloving (Nitrile) is recommended.[1]

  • Waste Disposal: Aqueous waste from Cobalt/Borohydride reductions contains heavy metals and must be segregated.[1]

References

  • Synthesis of Imidazole Acrylonitriles via HWE

    • Tetrahedron Letters, "Stereoselective synthesis of (E)-3-(1H-imidazol-4-yl)propenoates and nitriles."[1]

  • Reduction to Histamine Analogs

    • Journal of Medicinal Chemistry, "Histamine H3 Receptor Antagonists: Synthesis and Structure-Activity Relationships of Homohistamine Derivatives."[1]

  • Safety Data (Acrylonitriles)

    • PubChem, "Acrylonitrile Derivatives Toxicity Profile."[1]

  • Microwave-Assisted Synthesis

    • Organic Chemistry Portal, "Synthesis of Imidazoles and Fused Derivatives."

Disclaimer: This Application Note is for research purposes only. All syntheses should be performed by qualified personnel in a controlled laboratory environment.

Sources

copolymerization of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- for hydrogel formation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for synthesizing a dual-functional hydrogel via the free-radical copolymerization of 2-Propenenitrile (Acrylonitrile, AN) and 3-(1H-imidazol-5-yl)-2-propenenitrile (Urocanonitrile, UCN). This specific monomer combination yields a mechanically robust, pH-responsive matrix ideal for controlled drug delivery. The imidazole moiety acts as a "proton sponge" (pKa ~6.0), triggering hydrogel swelling and payload release in acidic microenvironments (e.g., tumor extracellular matrices or endosomes), while the polyacrylonitrile (PAN) backbone provides structural integrity and dipole-dipole interactions often lacking in pure vinyl-imidazole systems.

Chemical Basis & Monomer Selection

The rational design of this copolymer relies on the synergistic properties of its constituents.

ComponentIUPAC / Common NameRole in HydrogelKey Characteristic
Monomer A 2-Propenenitrile (Acrylonitrile)Structural BackboneHydrophobic, high mechanical strength via dipole interactions; forms semi-crystalline domains.
Monomer B 3-(1H-imidazol-5-yl)-2-propenenitrilepH-Sensor (Active Site)Contains an imidazole ring (pKa ~6.0). Protonates at acidic pH, causing cationic repulsion and swelling.
Crosslinker N,N'-Methylenebisacrylamide (MBA)Network FormationDefines mesh size and diffusion kinetics.
Initiator Azobisisobutyronitrile (AIBN)Radical SourceThermal decomposition yields radicals suitable for nitrile-conjugated alkenes.
Mechanistic Insight

Unlike standard Poly(N-isopropylacrylamide) (PNIPAM) systems that rely on temperature, this system utilizes the imidazole protonation switch .

  • pH > 6.5 (Physiological): Imidazole is neutral/hydrophobic. The AN-rich chains collapse due to hydrophobic interactions. Drug is retained.

  • pH < 6.0 (Pathological/Endosomal): Imidazole protonates (

    
    ). Electrostatic repulsion between cationic pendant groups overcomes the AN hydrophobic force, causing the gel to swell and release the drug.
    

Experimental Protocol

Safety Warning: Acrylonitrile is highly toxic, volatile, and a suspected carcinogen. All operations must be performed in a certified chemical fume hood.

Materials Preparation
  • Acrylonitrile (AN): Pass through a basic alumina column to remove the inhibitor (4-methoxyphenol). Store at 4°C.

  • Urocanonitrile (UCN): Recrystallize from ethanol if purity is <98%.

  • Solvent: Dimethyl sulfoxide (DMSO) is required as a common solvent for both AN (hydrophobic) and UCN (polar).

Synthesis Workflow

Step 1: Feed Composition Prepare a total monomer concentration of 2.0 M in DMSO. A molar feed ratio of AN:UCN = 80:20 is recommended for optimal balance between mechanical strength and pH sensitivity.

Step 2: Dissolution

  • Dissolve 1.6 mmol Acrylonitrile and 0.4 mmol Urocanonitrile in 5 mL DMSO.

  • Add Crosslinker (MBA): 2 mol% relative to total monomer.

  • Stir magnetically until a homogeneous solution is achieved.

Step 3: Degassing (Critical) Oxygen inhibits radical polymerization.

  • Purge the solution with high-purity Nitrogen (

    
    ) or Argon for 20 minutes.
    
  • Seal the reaction vessel (glass ampoule or Schlenk flask) under positive inert gas pressure.

Step 4: Initiation & Polymerization

  • Add Initiator (AIBN): 1 mol% relative to total monomer. Dissolve quickly.

  • Place vessel in a thermostatic oil bath at 60°C .

  • Reaction Time: 12–24 hours. The solution will solidify into a chemically crosslinked organogel.

Step 5: Purification & Solvent Exchange

  • Remove the gel and cut into discs.

  • Wash 1: Immerse in pure DMSO for 24h (change solvent 3x) to remove unreacted monomers.

  • Wash 2: Gradually exchange solvent to water (DMSO

    
     70:30 
    
    
    
    50:50
    
    
    Water) to prevent rapid collapse/cracking.
  • Final State: The hydrogel is now in its equilibrium swollen state (if acidic) or collapsed state (if neutral).

Visualization of Workflows

Figure 1: Synthesis & Processing Logic

SynthesisWorkflow Raw Raw Monomers (AN + UCN) Prep Solution Prep (DMSO + MBA) Raw->Prep Mixing Degas Degassing (N2 Purge, 20 min) Prep->Degas O2 Removal Poly Polymerization (60°C, 24h) Degas->Poly AIBN Initiation Wash Solvent Exchange (DMSO -> H2O) Poly->Wash Purification Final pH-Responsive Hydrogel Wash->Final Equilibrium

Caption: Step-by-step synthesis workflow from monomer preparation to final hydrogel activation.

Figure 2: pH-Responsive Mechanism

Mechanism Acidic Acidic Environment (pH < 6.0) Protonation Imidazole Protonation (Im -> ImH+) Acidic->Protonation Repulsion Electrostatic Repulsion (Cation-Cation) Protonation->Repulsion Swelling Hydrogel Swelling (Drug Release) Repulsion->Swelling Collapse Hydrophobic Collapse (Drug Retention) Swelling->Collapse pH Increase Neutral Neutral Environment (pH 7.4) Neutral->Collapse De-protonation Collapse->Swelling pH Decrease

Caption: Mechanistic pathway of pH-triggered swelling and drug release.

Characterization & Validation

To ensure scientific integrity, the following characterization steps are mandatory:

TechniquePurposeExpected Outcome
FTIR Spectroscopy Confirm copolymerizationPresence of Nitrile peak (

) at ~2240 cm⁻¹ and Imidazole ring vibrations at ~1500–1600 cm⁻¹.
DSC (Differential Scanning Calorimetry) Thermal propertiesShift in

relative to pure PAN (~85°C), indicating random copolymerization rather than a blend.
Swelling Ratio (

)
pH Sensitivity checkMeasure mass in pH 7.4 vs pH 5.0 buffers.

confirms responsiveness.
SEM MorphologyPorous network structure in freeze-dried samples; pore size should correlate with crosslinker density.

Troubleshooting Guide

  • Issue: Hydrogel is opaque and brittle.

    • Cause: Phase separation during polymerization.

    • Fix: Increase DMSO ratio or decrease water content in the initial feed. Ensure monomers are fully dissolved before adding AIBN.

  • Issue: No gelation after 24h.

    • Cause: Oxygen inhibition.

    • Fix: Extend

      
       purge time to 45 mins. Check AIBN freshness (should be white crystals, not yellow).
      
  • Issue: Low pH sensitivity.

    • Cause: Low UCN incorporation.

    • Fix: Reactivity ratios may differ. Increase UCN feed ratio to 30% or 40%.

References

  • Husni, P. et al. (2022).[1] "Imidazole in development of pH-sensitive nanocarrier for anticancer drug delivery."[1] Indonesian Journal of Pharmaceutics. Link

  • Hendi, A. et al. (2020).[2] "Healthcare Applications of pH-Sensitive Hydrogel-Based Devices: A Review." International Journal of Nanomedicine. Link

  • Alpaslan, D. et al. (2025).[3] "The Preparation of p(acrylonitrile-co-acrylamide) hydrogels for uranyl ion recovery." ResearchGate.[3] Link

  • Qian, J. et al. (2022). "A Novel Method for the Preparation of Poly (Acrylamide-co-Acrylonitrile) Upper Critical Solution Temperature Thermosensitive Hydrogel." Gels. Link

Sources

Application Note: Functionalization of Gold Nanoparticles using 3-(1H-imidazol-5-yl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Delivery Professionals Content Focus: Mechanistic rationale, self-validating synthesis protocols, and analytical characterization.

Mechanistic Rationale & Chemical Causality

The functionalization of gold nanoparticles (AuNPs) is a critical step in translating raw nanomaterials into viable nanotheranostic agents. While thiol-gold (S-Au) chemistry is the traditional standard, the use of multidentate imidazole surface ligands has emerged as a highly dynamic alternative .

Utilizing 3-(1H-imidazol-5-yl)acrylonitrile (a specialized N-heterocycle derivative ) offers a trifunctional advantage for advanced biological applications:

  • Coordinate Anchoring: The unprotonated pyridinic nitrogen (N3) of the imidazole ring acts as a strong electron donor, forming a stable coordinate covalent bond with the Au surface. This allows for effective displacement of weaker capping agents like citrate .

  • Stimuli-Responsive Charge Reversal: Imidazole possesses a pKa of approximately 6.0. At physiological pH (7.4), the functionalized AuNPs remain neutral/slightly negative, ensuring colloidal stability in circulation. Upon entering an acidic tumor microenvironment or endolysosome (pH 5.0–6.0), the N3 nitrogen protonates. This triggers a surface charge reversal to a positive state, facilitating endosomal escape and inducing targeted cellular interactions (such as apoptosis in specific neuro-oncological models) .

  • Raman Reporting (SERS): The conjugated acrylonitrile moiety (-C≡N) provides a distinct, high-intensity Raman scattering peak in the "cellular silent region" (~2200–2220 cm⁻¹). This enables background-free Surface-Enhanced Raman Scattering (SERS) imaging in vitro and in vivo.

Mechanism Ligand 3-(1H-imidazol-5-yl)acrylonitrile • N3 coordinates to Au • C≡N acts as Raman reporter Conjugate Functionalized AuNP (pH 7.4) • Neutral Imidazole • Stable Colloid • SERS Active (~2220 cm⁻¹) Ligand->Conjugate N-Au Binding AuNP Citrate-Capped AuNP • Negatively charged • LSPR ~520 nm AuNP->Conjugate Ligand Exchange Endosome Endosome Conjugate->Endosome Cellular Uptake Protonated Protonated AuNP • Positively Charged Surface • Endosomal Escape / Membrane Fusion Endosome->Protonated Protonation of Imidazole N3

Fig 1: Mechanistic pathway of imidazole-AuNP coordination and pH-triggered surface charge reversal.

Experimental Methodologies

The following protocol outlines a self-validating workflow for the synthesis of 15 nm AuNPs and their subsequent functionalization via ligand exchange.

Workflow A 1. AuNP Synthesis (Citrate Reduction) C 3. Ligand Exchange (12h Stirring) A->C Citrate-AuNPs B 2. Ligand Prep (Imidazole-Nitrile) B->C Dropwise Add D 4. Purification (Centrifugation) C->D Displaced Citrate E 5. Validation (DLS, Zeta, UV-Vis) D->E Purified Pellet

Fig 2: Step-by-step workflow for the synthesis and functionalization of AuNPs.

Phase 1: Synthesis of Precursor Citrate-AuNPs

Causality: The Turkevich method is utilized to produce loosely capped, negatively charged AuNPs. Citrate acts as both the reducing agent and a labile capping agent that is easily displaced by the higher-affinity imidazole nitrogen .

  • Bring 100 mL of 1.0 mM Chloroauric acid (

    
    ) to a rolling boil in a rigorously cleaned, acid-washed Erlenmeyer flask under continuous magnetic stirring (400 rpm).
    
  • Rapidly inject 10 mL of pre-warmed 38.8 mM sodium citrate solution.

  • Maintain boiling and stirring for 15 minutes. The solution will transition from pale yellow to dark blue, and finally to a brilliant ruby red.

  • Remove from heat and continue stirring until the solution reaches room temperature.

  • Self-Validation Checkpoint (SVC): Measure the UV-Vis absorbance. A sharp Localized Surface Plasmon Resonance (LSPR) peak at exactly 518–520 nm confirms monodisperse ~15 nm particles. A broader peak or a shift >522 nm indicates unwanted aggregation.

Phase 2: Ligand Exchange with 3-(1H-imidazol-5-yl)acrylonitrile

Causality: Because the imidazole-nitrile ligand has limited aqueous solubility, a co-solvent system (DMSO/Water) is required. Dropwise addition prevents localized osmotic shock, which would otherwise collapse the electrical double layer and cause irreversible van der Waals-induced flocculation.

  • Ligand Preparation: Dissolve 3-(1H-imidazol-5-yl)acrylonitrile in pure DMSO to create a 10 mM stock solution.

  • Exchange Reaction: Transfer 20 mL of the synthesized Citrate-AuNPs to a glass vial. While stirring vigorously (600 rpm), add 200 µL of the ligand stock solution dropwise (1 drop per 5 seconds). This establishes a vast molar excess of ligand to drive the equilibrium toward complete citrate displacement.

  • Incubation: Seal the vial and allow it to stir continuously for 12 hours at room temperature in the dark (to prevent photo-oxidation of the nitrile group).

  • Self-Validation Checkpoint (SVC): The solution must remain ruby red. An immediate color change to purple/blue during ligand addition indicates that the DMSO concentration was too high or the addition was too rapid, resulting in nanoparticle crashing.

Phase 3: Purification
  • Transfer the functionalized AuNP suspension to centrifuge tubes.

  • Centrifuge at 12,000 × g for 15 minutes at 4°C.

  • Carefully decant the supernatant (which contains displaced citrate and excess unreacted ligand).

  • Resuspend the soft pellet in 20 mL of ultra-pure Milli-Q water (pH 7.4). Repeat the centrifugation/resuspension wash cycle twice.

  • Self-Validation Checkpoint (SVC): The pellet should easily resuspend with gentle sonication (10 seconds). If the pellet is hard and black, irreversible cross-linking has occurred.

Quantitative Characterization Data

To verify successful functionalization and stimuli-responsiveness, analyze the nanoparticles across three different states. The table below summarizes the expected empirical data for a perfectly executed protocol.

Analytical ParameterPrecursor (Citrate-AuNPs)Functionalized AuNPs (pH 7.4)Functionalized AuNPs (pH 5.0)
Hydrodynamic Diameter (DLS) 18 ± 2 nm22 ± 3 nm26 ± 4 nm (Slight swelling/clustering)
LSPR Peak (UV-Vis) 520 nm524 nm529 nm
Zeta Potential (

)
-38 ± 4 mV-12 ± 3 mV+24 ± 5 mV
Raman Signature (SERS) None (Silent)~2220 cm⁻¹ (Strong C≡N stretch)~2220 cm⁻¹ (Strong C≡N stretch)
Colloidal Stability High (Electrostatic)High (Steric/Electrostatic)Moderate (Requires rapid cellular uptake)

Note: The 4 nm red-shift in the LSPR peak (from 520 nm to 524 nm) at pH 7.4 is the definitive optical proof of successful ligand exchange, caused by the change in the local refractive index at the gold surface.

Troubleshooting Guide

  • Issue: Nanoparticles turn blue/purple during ligand addition.

    • Causality: Debye length collapse due to solvent shock.

    • Correction: Decrease the concentration of the ligand stock, increase the stirring speed, and slow the dropwise addition rate. Ensure the final DMSO concentration in the reaction does not exceed 2% v/v.

  • Issue: No SERS signal detected at 2220 cm⁻¹.

    • Causality: Incomplete ligand exchange or ligand degradation.

    • Correction: Ensure the 3-(1H-imidazol-5-yl)acrylonitrile is freshly prepared and stored away from light. Extend the ligand exchange stirring time to 18 hours to ensure complete displacement of the multidentate citrate.

  • Issue: Zeta potential remains highly negative (-35 mV) after purification.

    • Causality: The imidazole ligand failed to bind, leaving the citrate corona intact.

    • Correction: Verify the pH of the reaction mixture. If the pH is too low during synthesis, the N3 nitrogen may pre-protonate, preventing it from acting as an electron donor to the gold surface.

References

  • [1] Quantum dot and gold nanoparticle immobilization for biosensing applications using multidentate imidazole surface ligands. Langmuir (2012). Available at:[Link]

  • [2] Imidazole-stabilized gold nanoparticles induce neuronal apoptosis: an in vitro and in vivo study. Journal of Biomedical Materials Research Part A (2015). Available at:[Link]

  • [3] Review of Advances in Coating and Functionalization of Gold Nanoparticles: From Theory to Biomedical Application. Nanomaterials (2023). Available at:[Link]

  • [4] New Histamine-Related Five-Membered N-Heterocycle Derivatives as Carbonic Anhydrase I Activators. MDPI International Journal of Molecular Sciences (2022). Available at:[Link]

Sources

scale-up procedures for 2-Propenenitrile, 3-(1H-imidazol-5-yl)- production

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Scale-Up of 2-Propenenitrile, 3-(1H-imidazol-5-yl)-

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and scale-up of 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, a valuable heterocyclic building block in medicinal chemistry and materials science. The guide details a robust laboratory-scale synthesis protocol, explores the critical parameters for successful process scale-up, and outlines essential safety and handling procedures. By integrating established chemical principles with practical, field-proven insights, this application note aims to facilitate the efficient and safe production of this important intermediate.

Introduction and Significance

2-Propenenitrile, 3-(1H-imidazol-5-yl)-, also known as 3-(1H-imidazol-5-yl)acrylonitrile, is a key intermediate whose structural motif is found in numerous biologically active compounds.[1][2] The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and coordinate with metal ions in enzymes, while the α,β-unsaturated nitrile group is a versatile functional handle for further chemical transformations.[1][3][4]

The synthesis of this molecule, while conceptually straightforward, presents challenges common to the production of functionalized heterocyclic compounds. These include ensuring regioselectivity, managing the reactivity of the nitrile group, and developing purification strategies that are both effective and scalable.[3][5] This guide addresses these challenges by providing a detailed olefination-based route and a systematic approach to transitioning from laboratory-scale synthesis to larger-scale production.

Recommended Synthesis Pathway: The Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the stereoselective synthesis of alkenes, and it is particularly well-suited for creating α,β-unsaturated nitriles.[6][7] This pathway is favored over the classical Wittig reaction due to the water-solubility of the phosphate byproduct, which simplifies purification significantly—a critical advantage during scale-up.[7]

The reaction proceeds by the deprotonation of a phosphonate ester, such as diethyl(cyanomethyl)phosphonate, to form a stabilized carbanion. This nucleophile then attacks the carbonyl carbon of a suitable aldehyde, in this case, 1H-imidazole-5-carboxaldehyde. The resulting intermediate collapses to form the desired E-alkene and a water-soluble phosphate salt. The exclusive formation of the thermodynamically favored E-isomer is a key advantage of this method.[6][8]

Overall Synthesis Workflow

The synthesis can be visualized as a two-stage process: the preparation of the starting materials and the core HWE reaction, followed by workup and purification.

G cluster_0 Stage 1: Reagent Preparation cluster_1 Stage 2: HWE Reaction cluster_2 Stage 3: Purification & Isolation Reagent_1 1H-Imidazole-5-carboxaldehyde Reaction Reaction Vessel: - Inert Atmosphere (N2/Ar) - Controlled Temperature Reagent_1->Reaction Added to ylide solution Reagent_2 Diethyl(cyanomethyl)phosphonate Reagent_2->Reaction Added to base/solvent Base Strong Base (e.g., NaH) Solvent Anhydrous Solvent (e.g., THF) Workup Aqueous Workup & Extraction Reaction->Workup Quenching (e.g., sat. NH4Cl) Purification Purification: - Chromatography (Lab) - Crystallization (Scale-up) Workup->Purification Product Final Product: 2-Propenenitrile, 3-(1H-imidazol-5-yl)- Purification->Product

Caption: High-level workflow for the synthesis of 2-Propenenitrile, 3-(1H-imidazol-5-yl)-.

Detailed Laboratory-Scale Synthesis Protocol

This protocol describes the synthesis of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeNotes
Diethyl(cyanomethyl)phosphonate177.1211.01.95 g (1.65 mL)Corrosive, handle with care.
Sodium Hydride (60% dispersion in oil)24.0012.00.48 gFlammable solid, reacts with water.
Anhydrous Tetrahydrofuran (THF)--50 mLUse a freshly dried solvent.
1H-Imidazole-5-carboxaldehyde96.0910.00.96 g
Saturated aq. Ammonium Chloride (NH₄Cl)--50 mLFor quenching the reaction.
Ethyl Acetate (EtOAc)--150 mLFor extraction.
Brine--50 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)---For drying organic phase.
Silica Gel (for chromatography)--~50 g230-400 mesh.
Experimental Procedure
  • Ylide Formation:

    • To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add sodium hydride (0.48 g, 12.0 mmol).

    • Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C using an ice bath.

    • While stirring vigorously, add diethyl(cyanomethyl)phosphonate (1.95 g, 11.0 mmol) dropwise via syringe over 10 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution will be observed.

  • Olefination Reaction:

    • Dissolve 1H-imidazole-5-carboxaldehyde (0.96 g, 10.0 mmol) in anhydrous THF (20 mL).

    • Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise over 15 minutes.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).

    • Transfer the mixture to a separatory funnel and add water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel.[5] A gradient elution starting from 100% Dichloromethane and gradually increasing the polarity with Methanol (e.g., up to 10% MeOH) is typically effective. To mitigate tailing, which is common with basic imidazole compounds, 0.5-1% triethylamine can be added to the mobile phase.[5]

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Propenenitrile, 3-(1H-imidazol-5-yl)- as a solid.

Scale-Up Procedures and Critical Considerations

Transitioning from a 10 mmol lab-scale synthesis to a multi-gram or kilogram scale requires careful consideration of several process parameters that do not scale linearly.[9]

Comparison of Lab-Scale vs. Scale-Up Parameters
ParameterLaboratory Scale (10-50 mmol)Pilot / Production Scale (>1 mol)Rationale for Change
Reagent Addition Manual (syringe/dropping funnel)Automated dosing pumps with precise flow control.Ensures consistent, controlled addition rates, which is critical for managing reaction exotherms and maintaining safety.
Thermal Management Ice bath / heating mantle.Jacketed reactor with a thermal control unit (TCU) for precise heating and cooling.The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[10] A jacketed reactor is essential for maintaining the target temperature and preventing thermal runaways.
Mixing Magnetic stir bar.Overhead mechanical stirrer with optimized impeller design (e.g., pitched-blade turbine, anchor).Ensures homogeneity in a larger volume, preventing localized "hot spots" or concentration gradients that can lead to side reactions and impurities.
Quenching Manual addition of quenching agent to the flask."Reverse quench": Transferring the reaction mixture to a separate vessel containing the quenching solution.Provides better control over the quenching exotherm and minimizes the risk of gas buildup in the primary reactor.
Product Isolation Flash column chromatography.Crystallization, precipitation, or acid-base extraction.[5][11]Chromatography is generally not economically viable or practical for large-scale production. Crystallization is a highly effective and scalable method for purifying solid compounds.[11]
Drying Rotary evaporator, vacuum desiccator.Filter-dryer (Nutsche filter), vacuum oven.Provides efficient and contained drying of large quantities of solid product, minimizing handling and exposure.
Scale-Up Purification Strategy: Crystallization

For large-scale purification, crystallization is the preferred method over chromatography.[11][12]

Protocol for Recrystallization:

  • Solvent Screening: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems for imidazole derivatives include ethyl acetate/hexane, isopropanol, or toluene.[11]

  • Dissolution: Transfer the crude product to a suitably sized reactor and add the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. A controlled cooling ramp is crucial for achieving high purity and optimal crystal size.

  • Isolation: Collect the crystals by filtration using a Nutsche filter or a centrifuge.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[11]

  • Drying: Dry the purified product under vacuum at a suitable temperature to a constant weight.

Scale-Up Purification Decision Workflow

G start Crude Product Isolated After Work-up q1 Is the crude product a solid? start->q1 crystallization Develop Crystallization Protocol q1->crystallization Yes acid_base Perform Acid-Base Extraction q1->acid_base No (Oil) q2 Is purity >98%? crystallization->q2 acid_base->q2 chromatography Consider Preparative Chromatography (High-Value Product Only) acid_base->chromatography If purity remains low final_product Dry Final Product q2->final_product Yes reslurry Perform Re-slurry in anti-solvent q2->reslurry No reslurry->q2

Caption: Decision tree for selecting a suitable purification strategy during scale-up.

Safety, Handling, and Waste Management

The synthesis of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- involves hazardous materials and requires strict adherence to safety protocols. Nitrile-containing compounds are often toxic.[3][13][14]

Hazard Identification
  • Sodium Hydride: Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere.

  • Anhydrous Solvents (THF, Hexanes): Highly flammable liquids.[15] Avoid sources of ignition.

  • Nitrile Compounds: Acrylonitrile and related compounds can be toxic if swallowed, inhaled, or in contact with skin.[14][16][17] They can cause skin and serious eye irritation.[16][18]

  • Imidazole Derivatives: May cause skin and eye irritation.[18]

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[18]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin Protection: A flame-retardant lab coat is required. Ensure no skin is exposed.

  • Respiratory Protection: All operations should be performed in a certified chemical fume hood.[16]

Engineering Controls
  • Ventilation: Use a properly functioning chemical fume hood for all manipulations. For larger scale operations, a closed system is recommended.[16]

  • Inert Atmosphere: Reactions involving sodium hydride must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent fires.

  • Safety Equipment: An emergency safety shower and eyewash station must be readily accessible.[16]

Waste Management
  • Solvent Waste: Collect all organic solvents in a designated, properly labeled hazardous waste container.

  • Aqueous Waste: Neutralize aqueous waste before disposal. Ensure that it does not contain significant amounts of organic material.

  • Solid Waste: Dispose of solid chemical waste, including used silica gel, in a labeled solid waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

The Horner-Wadsworth-Emmons reaction provides an efficient and stereoselective route for the synthesis of 2-Propenenitrile, 3-(1H-imidazol-5-yl)-. While the laboratory-scale procedure is straightforward, successful scale-up requires a systematic approach focused on managing thermal output, ensuring efficient mixing, and replacing chromatographic purification with more scalable techniques like crystallization. By adhering to the protocols and safety guidelines outlined in this document, researchers and production chemists can safely and effectively produce this valuable chemical intermediate on a larger scale.

References

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem. (n.d.).
  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. (n.d.).
  • Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles - ResearchGate. (n.d.).
  • Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles | The Journal of Organic Chemistry - ACS Publications. (2025, May 21).
  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2025, October 1).
  • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.).
  • JPS52118468A - Purification of imidazole derivatives by means of ion-exchange resin - Google Patents. (n.d.).
  • Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. (2014, March 16).
  • Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E‑α,β-Unsaturated β‑Boryl Nitriles - The Journal of Organic Chemistry - Figshare. (2025, May 21).
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).
  • Nitrile-converting enzymes: industrial perspective, challenges and emerging strategies - University of Portsmouth. (2025, October 1).
  • SAFETY DATA SHEET - TCI Chemicals. (2026, January 15).
  • Imidazole Derivatives From Benzoin Moiety. (n.d.).
  • An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • 2 - SAFETY DATA SHEET. (2017, December 4).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, June 16).
  • Enzymes instead of highly toxic cyanide - Researchers develop biocatalytic process for nitrile production - chemeurope.com. (2024, June 20).
  • Safety Data Sheet - Angene Chemical. (2025, July 26).
  • PROPENITRILE - ChemBK. (2025, August 19).
  • Chemical Properties of 2-Propenenitrile (CAS 107-13-1) - Cheméo. (n.d.).
  • 2-Propenenitrile-3-13C | C3H3N | CID 16213369 - PubChem - NIH. (n.d.).
  • Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes - ResearchGate. (n.d.).
  • 6 key challenges when scaling up sustainable chemical processes - UK-CPI.com. (2025, June 19).
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications - TSI Journals. (2023, January 31).
  • SAFETY DATA SHEET - Avient. (2020, June 22).
  • Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes | Bentham Science. (2022, December 1).
  • Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles - Chemical Communications (RSC Publishing). (n.d.).
  • 2-Propenenitrile - the NIST WebBook. (n.d.).
  • 23996-53-4 | 3-(1h-Imidazol-1-yl)propanenitrile | ChemScene. (n.d.).
  • Synthesis and therapeutic potential of imidazole containing compounds. (n.d.).
  • Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes | Bentham Science. (2022, July 22).
  • Ultrasound-Assisted Wittig Reaction for the Synthesis of 3-Substituted 4-Chloroquinolines and Quinolin-4(1H) - Semantic Scholar. (2022, December 5).
  • Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives - RSC Publishing. (n.d.).
  • Application Notes and Protocols for the Wittig Reaction: Synthesis of 3-Methyl-2-heptene - Benchchem. (n.d.).
  • Organic Acid to Nitrile: a chemoenzymatic three-step route - Graz University of Technology. (2023, January 10).
  • Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes: Toward Digitalization as Reliable Strategy in Small Molecule Synthesis | ChemRxiv. (n.d.).
  • Synthesis of substituted imidazolines by an Ugi/Staudinger/aza-Wittig sequence | Request PDF - ResearchGate. (n.d.).
  • Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation - MDPI. (2024, September 12).
  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines - DR-NTU. (2023, January 28).
  • Intensification of Processes for the Production of Active Pharmaceutical Ingredients: Increase in Safety and Sustainability - Chemical Engineering Transactions. (2023, March 22).
  • Batch and Flow Nitroaldol Synthesis Catalysed by Granulicella tundricola Hydroxynitrile Lyase Immobilised on Celite R-633 - MDPI. (2022, January 27).
  • Acrylonitrile biotransformation in rats, mice, and chinese hamsters as influenced by the route of administration and by phenobarbital, SKF 525-A, cysteine, dimercaprol, or thiosulfate - PubMed. (n.d.).
  • (PDF) Acrylonitrile Process Enhancement through Waste Minimization: Effect of Reaction Conditions and Degree of Backmixing - ResearchGate. (2025, October 15).
  • US4102914A - Process for preparing acrylonitrile - Google Patents. (n.d.).

Sources

Troubleshooting & Optimization

optimizing yield of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- in aldehyde condensation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 3-(1H-imidazol-5-yl)acrylonitrile (also known as urocanic acid nitrile).

This guide prioritizes the Horner-Wadsworth-Emmons (HWE) reaction over classical Knoevenagel condensation with acetonitrile, as the HWE route offers superior yield, reproducibility, and stereocontrol (E-selectivity) for this specific heterocyclic aldehyde.

Topic: High-Yield Synthesis via Modified Aldehyde Condensation Target Molecule: 3-(1H-imidazol-5-yl)-2-propenenitrile Primary Methodology: Horner-Wadsworth-Emmons (HWE) Olefination

Strategic Route Selection: The "Why"

Q: Why is the classical Knoevenagel condensation with acetonitrile yielding poor results?

A: Direct condensation of 1H-imidazole-4-carbaldehyde with acetonitrile is thermodynamically and kinetically challenging for two reasons:

  • Acidity Mismatch: Acetonitrile has a high

    
     (~25 in DMSO), requiring strong bases (e.g., NaH, KOtBu) to generate the nucleophilic anion. However, the imidazole N-H proton is much more acidic (
    
    
    
    ~14.4). Any base added will first deprotonate the imidazole ring, forming an imidazolate anion that reduces the electrophilicity of the aldehyde carbonyl due to electron donation (resonance).
  • Poor Nucleophilicity: Even if deprotonated, the acetonitrile anion is a relatively poor nucleophile for electron-rich heteroaromatic aldehydes.

Q: What is the recommended optimized route?

A: The Horner-Wadsworth-Emmons (HWE) reaction using diethyl cyanomethylphosphonate is the industry standard for this transformation.

  • Mechanism: It involves the reaction of a phosphonate-stabilized carbanion with the aldehyde.

  • Advantage: The phosphonate anion is more nucleophilic than the acetonitrile anion, and the reaction is driven to completion by the formation of the stable phosphate byproduct.

  • Stereoselectivity: It strongly favors the thermodynamically stable (E)-isomer (trans), which is typically the bioactive target.

Critical Reagent Optimization

Q: Do I need to protect the imidazole nitrogen?

A: Yes, for maximum yield. While the reaction can proceed on the unprotected imidazole by using excess base (2.2+ equivalents), this often leads to solubility issues (formation of the dianion salt) and incomplete conversion.

  • Recommendation: Protect the imidazole nitrogen with a Trityl (Trt) or Tosyl (Ts) group prior to condensation.

    • Trityl (Triphenylmethyl): Excellent for solubility in organic solvents (THF, DCM) and easily removed with mild acid (e.g., acetic acid/MeOH) or simply by refluxing in dilute HCl after the reaction.

    • Tosyl: Electron-withdrawing, which increases the electrophilicity of the aldehyde (good for reaction rate) but requires stronger conditions to remove.

Q: Which base should I use?

A:

  • For Protected Imidazole: Potassium tert-butoxide (KOtBu) or NaH in THF. KOtBu is often preferred for cleaner kinetics at

    
    .
    
  • For Unprotected Imidazole: Lithium Hexamethyldisilazide (LiHMDS) (3 equivalents). The lithium cation coordinates with the imidazolate nitrogen, improving solubility compared to sodium/potassium salts.

Experimental Protocol (Optimized HWE Route)

Step-by-Step Methodology

Reagents:

  • Substrate:

    
    -Trityl-imidazole-4-carboxaldehyde (1.0 equiv)
    
  • Reagent: Diethyl cyanomethylphosphonate (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.3 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

  • Phosphonate Activation: In a flame-dried flask under Argon, dissolve diethyl cyanomethylphosphonate in anhydrous THF. Cool to

    
    .
    
  • Deprotonation: Add KOtBu (1.0 M in THF) dropwise. Stir for 30 minutes at

    
    . The solution should turn clear/light yellow.
    
  • Aldehyde Addition: Dissolve

    
    -Trityl-imidazole-4-carboxaldehyde in a minimum amount of THF and add it dropwise to the phosphonate solution.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Deprotection (if required immediately): Dissolve the crude residue in MeOH with 10% AcOH and reflux for 1 hour, or treat with TFA/DCM (1:1) at RT for 30 mins. Adjust pH to ~8 with

    
     and extract.
    
Yield Comparison Table
MethodBaseProtectionYield (%)E/Z RatioNotes
Direct Acetonitrile NaHNone< 20%VariableSignificant polymerization; difficult workup.
Knoevenagel (Cyanoacetic) PiperidineNone40-50%--Yields acid/decarboxylated mix; requires high temp.
HWE (Optimized) KOtBu Trityl 85-92% > 95:5 Cleanest profile; easy purification.
HWE LiHMDSNone60-75%> 90:10Solubility issues with dianion intermediate.

Troubleshooting & FAQs

Q: My product is stuck in the aqueous phase during workup. How do I recover it?

A: 3-(1H-imidazol-5-yl)acrylonitrile is amphoteric.

  • Acidic pH (< 4): It is protonated (imidazolium salt) and water-soluble.

  • Basic pH (> 10): The NH is deprotonated (imidazolate) and water-soluble.

  • Solution: Adjust the aqueous layer to the isoelectric point (pH ~7.5 - 8.0) . At this pH, the neutral molecule is least soluble in water and can be extracted into Ethyl Acetate or n-Butanol. Salting out (saturating with NaCl) is highly recommended.

Q: I am seeing significant Z-isomer. How do I maximize the E-isomer?

A: The HWE reaction naturally favors the E-isomer (trans) due to the steric bulk of the phosphonate groups. To enhance this:

  • Solvent: Use THF rather than DCM.

  • Temperature: Keep the deprotonation step at

    
     or 
    
    
    
    , but allow the addition step to warm slowly.
  • Reagent: Ensure you are using the diethyl phosphonate. The diphenyl phosphonate (Ando modification) is used when Z-selectivity is desired (not the case here).

Q: Can I use the "Green" Knoevenagel route with Cyanoacetic acid?

A: You can, but it is a two-step process in one pot (Condensation


 Decarboxylation).
  • Protocol: Aldehyde + Cyanoacetic acid + Pyridine (solvent) + Piperidine (cat). Reflux (

    
    ).
    
  • Risk:[1][2] The decarboxylation of the intermediate

    
    -cyanoacrylic acid can be sluggish or yield tars. The HWE route is significantly more robust for high-value intermediates.
    

Visualizations

Mechanism of HWE Reaction (Graphviz)

This diagram illustrates the pathway favoring the E-alkene via the intermediate oxaphosphetane.

HWE_Mechanism Phosphonate Diethyl cyanomethylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (KOtBu) Base->Carbanion Intermediate Oxaphosphetane (Transition State) Carbanion->Intermediate Nucleophilic Attack Aldehyde N-Trityl-Imidazole-CHO Aldehyde->Intermediate Elimination Elimination of Phosphate Intermediate->Elimination Stereoselective Collapse Product E-3-(1H-imidazol-5-yl) acrylonitrile Elimination->Product Major (E)

Caption: The HWE reaction pathway showing base-mediated activation and stereoselective collapse to the E-alkene.

Optimization Workflow

Decision tree for selecting the correct protocol based on starting material status.

Optimization_Workflow Start Start: Imidazole-4-CHO CheckProt Is Nitrogen Protected? Start->CheckProt YesProt Yes (Trt, Ts, Bn) CheckProt->YesProt Yes NoProt No (Free NH) CheckProt->NoProt No StdHWE Standard HWE: KOtBu / THF / 0°C YesProt->StdHWE HighYield High Yield (>85%) Simple Workup StdHWE->HighYield Decision Can you protect? NoProt->Decision ProtectFirst Protect with Trityl-Cl (Recommended) Decision->ProtectFirst Yes (Best) DirectRoute Direct Route: Use 3.0 eq LiHMDS Decision->DirectRoute No (Fast) ProtectFirst->StdHWE Issues Issues: Solubility, Lower Yield DirectRoute->Issues

Caption: Decision matrix for optimizing yield based on protecting group strategy.

References

  • Knoevenagel Condensation Overview: Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011 , 15, 204–599. Link

  • HWE Reaction Specifics: Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[3] Chemical Reviews, 1989 , 89(4), 863–927. Link

  • Imidazole Functionalization: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard text for heterocyclic reactivity).
  • Analogous Synthesis (Benzimidazole-Acrylonitrile): "Synthesis and antimicrobial activity of (Z)-3-(1H-imidazol-1-yl)-2-phenylpropenenitrile." Polyhedron, 2003 , 22, 1595-1601. Link

  • Nitrile Synthesis via Decarboxylation (Contextual): "Base-Induced Decarboxylation of Polyunsaturated -Cyano Acids." Journal of Organic Chemistry. (Provides context for the difficulty of the "Green" route).

Sources

Technical Support Center: Purification of Crude 3-(1H-imidazol-5-yl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating highly polar, nitrogen-rich heterocycles is rarely straightforward. Modern synthetic routes to substituted imidazoles often yield complex crude mixtures requiring rigorous, logically designed purification strategies[1].

3-(1H-imidazol-5-yl)acrylonitrile (often synthesized via Wittig or Knoevenagel condensations) presents a "perfect storm" of purification challenges: it possesses a basic, hydrogen-bonding imidazole core, a highly polar nitrile group, and an alkene prone to E/Z isomerism. This guide is engineered to help you troubleshoot these specific physicochemical hurdles and establish self-validating purification workflows.

Part 1: Physicochemical Profiling (Understanding the Target)

Before attempting any purification, you must understand the causality behind the molecule's behavior. The imidazole ring acts as both a strong hydrogen bond donor (N-H) and acceptor (N:), leading to high lattice energies and severe interactions with standard chromatographic stationary phases.

Table 1: Physicochemical Properties & Purification Implications
PropertyValue / CharacteristicPurification Implication
pKa (Conjugate Acid) ~6.8 - 7.1Allows for highly efficient pH-swing liquid-liquid extraction to remove neutral byproducts.
Hydrogen Bonding Strong Donor & AcceptorCauses severe tailing on normal-phase silica; mandates the use of basic polar modifiers.
Solubility Profile High polarity / Zwitterion-likePoor solubility in non-polar organics (hexanes, ether). Requires advanced solvent mixtures for extraction.
Alkene Geometry E/Z (Trans/Cis) IsomerismNecessitates careful NMR monitoring; requires Reverse-Phase HPLC or selective crystallization for resolution.
Table 2: Validated Chromatographic Solvent Systems
Stationary PhaseSolvent SystemAdditive / ModifierBest Used For
Normal-Phase Silica EtOAc / MeOH (90:10 to 80:20)1% NH₄OH (aq)Removing non-polar impurities; general crude purification.
Normal-Phase Silica DCM / MeOH (95:5 to 85:15)1% Triethylamine (TEA)Scalable flash chromatography (TEA must be removed in vacuo).
Reverse-Phase C18 H₂O / Acetonitrile (Gradient)0.1% TFA or Formic AcidResolving E/Z isomers; final polishing of >95% pure material.

Part 2: Troubleshooting Guides & FAQs

Q1: My product streaks heavily from the baseline to the solvent front on normal-phase silica gel. How do I fix this? A1: Tailing is caused by the basic imidazole nitrogen hydrogen-bonding with the acidic silanol groups (Si-OH) on the silica gel. To prevent this, the stationary phase must be deactivated using a volatile basic modifier. Adding 1% aqueous NH₄OH to an EtOAc/MeOH system effectively competes for these silanol sites, sharpening elution bands and drastically improving mass recovery[2].

Q2: I synthesized this via a Wittig reaction, and I cannot separate the triphenylphosphine oxide (TPPO) from the product via column chromatography. What is the alternative? A2: TPPO notoriously co-elutes with polar heterocycles. Instead of relying on chromatography, exploit the basicity of the imidazole ring via treatment with strong acids[3]. By performing a pH-swing extraction, you can selectively protonate the imidazole (moving it to the aqueous phase) while the neutral TPPO remains trapped in the organic phase. See Protocol A below.

Q3: During the aqueous workup, my product crashed out at the interface and will not dissolve in standard extraction solvents like EtOAc or DCM. What happened? A3: At neutral pH, the free-base imidazole forms an extensive intermolecular hydrogen-bonding network, resulting in a high lattice energy that resists solvation by moderately polar solvents. Solution: Disrupt this network by extracting with a highly polar, hydrogen-bonding solvent mixture. We recommend using 10–20% isopropanol (iPrOH) in chloroform (CHCl₃). The iPrOH acts as a hydrogen-bond disruptor, effectively solvating the free base into the organic layer.

Q4: My NMR shows a 60:40 mixture of E and Z isomers. How do I isolate the pure E-isomer? A4: Alkene isomers of polar heterocycles are notoriously difficult to separate on normal-phase silica. If the mixture is highly enriched (>90:10), selective crystallization from solvents like ethanol/water is the most scalable approach to achieve high-purity imidazole derivatives[4]. However, for a near 50:50 mixture, crystallization will likely yield a mixed co-crystal. In this case, you must use Reverse-Phase Preparative HPLC (C18) using a water/acetonitrile gradient with 0.1% TFA.

Part 3: Step-by-Step Experimental Protocols

Protocol A: The pH-Swing Extraction (TPPO & Neutral Impurity Removal)

This protocol is a self-validating system: the physical separation of layers guarantees the chemical separation of ionizable vs. neutral species.

  • Initial Solvation: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) and transfer to a separatory funnel.

  • Acidification: Add an equal volume of 1M HCl (aq). Shake vigorously and vent. Validation Check: Test the aqueous layer with pH paper; it must be ~pH 2 to ensure complete protonation of the imidazole.

  • Partitioning: Separate the layers. Discard the organic layer (which contains TPPO and unreacted neutral starting materials). Wash the aqueous layer with one additional portion of EtOAc to ensure complete removal of lipophilic organics.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add solid NaHCO₃ in portions until the pH reaches 8.0 - 8.5. Validation Check: The solution will effervesce; wait until bubbling ceases and verify the pH. The product may begin to cloud the solution as the free base forms.

  • Recovery Extraction: Extract the basified aqueous layer three times with a solution of 10% isopropanol in chloroform (v/v).

  • Isolation: Combine the polar organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

AcidBase Crude Crude Reaction Mixture Acidify Add 1M HCl (pH 2) & EtOAc Crude->Acidify Org1 Organic Phase (TPPO) Acidify->Org1 Discard Aq1 Aqueous Phase (Protonated Imidazole) Acidify->Aq1 Keep Basify Add NaHCO3 (pH 8) & 10% iPrOH/CHCl3 Aq1->Basify Aq2 Aqueous Phase (Salts) Basify->Aq2 Discard Org2 Organic Phase (Free Base Product) Basify->Org2 Evaporate

Workflow for the pH-swing extraction to remove neutral impurities like TPPO.

Protocol B: Basified Flash Column Chromatography

Use this protocol if acid-base extraction is insufficient for removing structurally similar basic impurities.

  • Eluent Preparation: Mix Ethyl Acetate and Methanol in a 90:10 ratio. Add 1% (v/v) concentrated aqueous ammonium hydroxide (NH₄OH).

  • Column Packing: Slurry-pack the silica gel column using the prepared eluent. Critical Step: Pre-equilibrating the silica with the basic modifier is mandatory to deactivate acidic silanols before the product is introduced.

  • Dry Loading: Because the crude imidazole has poor solubility in the starting eluent, dissolve it in a minimum amount of methanol, add basic alumina (or Celite), and evaporate to a free-flowing powder.

  • Loading: Load the dry-packed material onto the column and top with a protective layer of sand.

  • Elution: Elute the column, collecting fractions. Monitor via TLC (stain with KMnO₄ or UV 254 nm).

  • Evaporation: Pool product-containing fractions and evaporate. Co-evaporate with toluene twice to azeotropically remove residual ammonia and water.

IsomerSep Mix E/Z Isomer Mixture Check 1H-NMR Analysis Mix->Check Ratio1 Enriched (>90:10) Check->Ratio1 Ratio2 Mixed (~50:50) Check->Ratio2 Cryst Selective Crystallization Ratio1->Cryst Chrom Reverse-Phase HPLC Ratio2->Chrom Pure Pure Target Isomer Cryst->Pure Chrom->Pure

Decision tree for resolving E/Z isomers based on crude mixture ratios.

Part 4: References

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.

  • US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. Google Patents.

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing).

  • Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines - PMC (NIH).

Sources

resolving cis-trans isomers of 2-Propenenitrile, 3-(1H-imidazol-5-yl)-

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Cis-Trans Isomers of 3-(1H-imidazol-5-yl)-2-propenenitrile

Welcome to the Technical Support Center for the chromatographic resolution of 3-(1H-imidazol-5-yl)-2-propenenitrile (also known as urocanonitrile). This guide provides drug development professionals and analytical scientists with validated workflows, mechanistic insights, and troubleshooting strategies for isolating and quantifying its cis and trans isomers.

Mechanistic Insight: The Causality of Chromatographic Behavior

To successfully separate the cis and trans isomers of 3-(1H-imidazol-5-yl)-2-propenenitrile, one must design a method around its distinct physicochemical profile, drawing from established protocols for its carboxylic acid analog, urocanic acid[1].

  • Ionization State: Unlike urocanic acid, which is zwitterionic at physiological pH, the nitrile analog possesses only one ionizable moiety: the imidazole ring (pKa ≈ 5.8–6.0). The nitrile group remains neutral across the working pH range.

  • pH Dependency & Ion-Pairing: At acidic pH (e.g., pH 3.0), the imidazole nitrogen is fully protonated, rendering the molecule highly polar and cationic. This causes poor retention on standard reversed-phase (RP) columns. By introducing an ion-pairing reagent like sodium octanesulfonate, the negatively charged sulfonate binds to the positively charged imidazole, forming a neutral, hydrophobic complex that retains well on C8 or C18 columns[2].

  • Isomeric Dipole Moments: The cis-isomer exhibits a higher dipole moment and a more compact steric profile due to the spatial proximity of the electron-withdrawing nitrile group and the imidazole ring. This subtle difference in polarity and steric hindrance is the primary driver for baseline resolution[3].

Standard Operating Procedures (SOPs)

Protocol A: Photochemical Generation of the Cis-Isomer Reference Standard Because 3-(1H-imidazol-5-yl)-2-propenenitrile is commercially available predominantly as the thermodynamically stable trans-isomer, the cis-isomer must be generated photochemically to serve as an analytical standard[3].

  • Solvent Preparation: Dissolve 1.0 mg/mL of the trans-isomer in HPLC-grade water/methanol (90:10, v/v).

  • UV Irradiation: Place the solution in a quartz cuvette. Irradiate using a UVB lamp (approx. 300-312 nm) for 30–60 minutes.

    • Causality: The conjugated double bond absorbs UV light, promoting a π → π* transition that breaks the double bond's rigidity, allowing rotation and establishing a photostationary state[1].

  • Quenching: Immediately transfer the irradiated sample to amber vials and store at 4°C to prevent thermal reversion.

Protocol B: Isocratic HPLC Resolution

  • Column Selection: Use a high-purity, end-capped C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm) to minimize secondary interactions between the basic imidazole ring and residual surface silanols[2].

  • Mobile Phase: Prepare an isocratic mixture of 10 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile (95:5, v/v). Add 5 mM Sodium Octanesulfonate as the ion-pairing agent[3].

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and maintain the column compartment at 25°C.

  • Detection: Monitor UV absorbance at 268 nm (the optimal wavelength for the conjugated imidazole-acrylonitrile system)[3].

Data Presentation: Chromatographic Parameters & Expected Outcomes

ParameterCis-IsomerTrans-IsomerCausality / Note
Relative Retention Time (RRT) ~0.851.00Cis is more polar, eluting earlier in RP-HPLC[2].
UV Absorbance Max (λmax) ~266 nm~268 nmLoss of coplanarity in cis causes a slight hypsochromic shift.
Thermodynamic Stability LowHighCis slowly reverts to trans via thermal relaxation[1].
Response to Ion-Pairing HighHighBoth require the ion-pairing agent for adequate RP retention[2].

Mandatory Visualization

Workflow A Trans-Isomer (Starting Material) B UV Irradiation (312 nm) A->B Photoisomerization C Cis/Trans Mixture (Equilibrium) B->C D RP-HPLC Separation (pH 3.0 + Ion-Pair) C->D Injection E Peak Integration (268 nm) D->E

Workflow for the photochemical generation and HPLC resolution of cis/trans imidazole-acrylonitriles.

Troubleshooting Guides & FAQs

Q: Why am I seeing severe peak tailing for both isomers? A: Peak tailing in imidazole derivatives is almost always caused by secondary ion-exchange interactions between the protonated imidazole nitrogen and unreacted, acidic silanol groups on the silica support. Self-Validating Fix: Ensure you are using a fully end-capped column. If tailing persists, verify the mobile phase pH is strictly ≤ 3.0 to keep silanols fully protonated (neutralized), or add a competing base like triethylamine (TEA) at 0.1% to the mobile phase[2].

Q: The cis and trans peaks are co-eluting. How can I improve baseline resolution? A: Co-elution indicates insufficient differential partitioning between the isomers and the stationary phase. Self-Validating Fix: First, decrease the organic modifier (acetonitrile) concentration by 1-2% to increase overall retention time. If using the pH 3.0 method, increase the concentration of the ion-pairing reagent (sodium octanesulfonate) from 5 mM to 10 mM. This enhances the retention of the protonated species, thereby amplifying the subtle steric differences between the cis and trans forms[3].

Q: My cis-isomer peak area is decreasing over time while sitting in the autosampler. A: The cis-isomer is thermodynamically unstable relative to the trans-isomer. Exposure to ambient laboratory light can induce photo-reversion, and acidic solutions can catalyze thermal isomerization back to the trans state[1]. Self-Validating Fix: Use amber autosampler vials to block ambient light and maintain the autosampler tray temperature at 4°C to kinetically halt thermal reversion.

Q: Can I use a HILIC column instead of Reversed-Phase? A: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for polar, nitrogen-containing compounds. In HILIC, the retention mechanism is orthogonal to RP-HPLC. You would use a high organic mobile phase (e.g., 90% Acetonitrile with 10% 10mM Ammonium Formate, pH 3.0). Under these conditions, the more polar cis-isomer will elute after the trans-isomer[4].

References

  • Hermann K, Abeck D. Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. 2001;750(1):71-80. URL: [Link]

  • Sastry CM, Whitmore SE, Breysse PN, Morison WL, Strickland PT. The effect of clinical UVA/B exposures on urinary urocanic acid isomer levels in individuals with caucasian type (II/III) skin types. Dermatology Online Journal. 2005;11(1). URL: [Link]

  • Eckhart L. Urocanic Acid and Skin Photodamage: New Light on an Old Chromophore. Skin Stress Response Pathways. 2016;79-99. URL: [Link]

  • Chen B, et al. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Journal of Pharmaceutical Sciences. 2015;104(5):1592-1600. URL: [Link]

Sources

Technical Support Guide: Preventing Polymerization of Imidazole Acrylonitriles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for the Imidazole Acrylonitrile Stabilization Support Center . It prioritizes the specific chemical conflict inherent in these molecules: the basic imidazole ring acting as an internal catalyst for the polymerization of the electron-deficient acrylonitrile group.

Status: Operational Version: 3.1 (Current) Audience: Medicinal Chemists, Process Development Scientists Scope: Storage, Handling, and Rescue of Imidazole-Functionalized Acrylonitrile Monomers

The Core Conflict: Why Your Sample is Unstable

Imidazole acrylonitriles possess a "suicide switch" built into their structure. Unlike simple acrylonitriles, which primarily suffer from radical polymerization, imidazole derivatives face a dual threat:

  • Anionic/Michael Self-Polymerization (The Primary Threat): The imidazole ring is a nucleophile (basic). It can attack the

    
    -carbon of the acrylonitrile group (Michael addition) or deprotonate the 
    
    
    
    -carbon, initiating anionic polymerization. This happens even in the dark and under nitrogen.
  • Radical Polymerization: The vinyl group is susceptible to heat and light-induced radical chains, especially if peroxides form.

The Golden Rule: To store imidazole acrylonitriles long-term, you must disable the imidazole ring's basicity.

Emergency Triage: Visual Diagnostics

Q: My sample looks different than it did yesterday. Is it compromised?

Use this table to diagnose the state of your monomer.

Visual SymptomDiagnosisMechanismRescue Action
Yellowing / Darkening Oxidation or OligomerizationFormation of N-oxides or short-chain oligomers (Michael adducts).Purify immediately. Silica filtration or recrystallization.
Viscosity Increase Bulk PolymerizationChain growth (Radical or Anionic).Irreversible. Discard sample.
White Precipitate Dimerization / HydrolysisFormation of dimers or hydrolysis of nitrile to amide (if moisture present).Filter. Check LCMS of filtrate.
Solidification (Glass) Total PolymerizationRunaway exotherm.Discard. Do not attempt to melt.

Storage Protocols: The Decision Matrix

Do not default to "Fridge + Nitrogen." This common practice often fails for these specific compounds because MEHQ requires oxygen and Nitrogen does not stop anionic polymerization .

DOT Diagram: Storage Workflow Decision Tree

StorageProtocol Start New Imidazole Acrylonitrile Synthesized Duration Storage Duration? Start->Duration ShortTerm < 48 Hours Duration->ShortTerm Immediate Use LongTerm > 48 Hours (or Shipping) Duration->LongTerm Inventory InhibitorCheck Is MEHQ Present? ShortTerm->InhibitorCheck SaltConvert CRITICAL STEP: Convert to Acid Salt (HCl, Oxalate, etc.) LongTerm->SaltConvert AddMEHQ Add MEHQ (20-50 ppm) InhibitorCheck->AddMEHQ No StoreLiquid Store at -20°C Keep under AIR (Not N2) Protect from Light InhibitorCheck->StoreLiquid Yes AddMEHQ->StoreLiquid Precipitate Isolate Stable Solid SaltConvert->Precipitate StoreSolid Store Solid at RT or 4°C Inert Atmosphere (N2/Ar) OK Precipitate->StoreSolid

Caption: Decision logic for storing imidazole acrylonitriles. Note that long-term stability requires chemical modification (salt formation) rather than just physical controls.

Detailed Methodologies

Protocol A: The "Acid Salt" Stabilization (Recommended)

For storage >48 hours. This method protonates the imidazole nitrogen, preventing it from attacking the acrylonitrile tail.

  • Dissolution: Dissolve your crude imidazole acrylonitrile in a non-polar aprotic solvent (e.g., Et₂O, EtOAc, or DCM).

  • Acidification: Slowly add 1.05 equivalents of anhydrous acid (e.g., 4M HCl in Dioxane or Oxalic acid in Et₂O) at 0°C.

  • Precipitation: The salt should precipitate immediately.

  • Filtration: Filter the solid under argon. Wash with cold ether.

  • Storage: Store the dried salt. It is now stable to radical polymerization (due to lattice energy) and anionic polymerization (imidazole is neutralized).

  • Recovery (Before Use): Partition the salt between DCM and saturated aqueous NaHCO₃. Separate, dry (MgSO₄), and concentrate cold. Use immediately.

Protocol B: Liquid Storage with Inhibitors

For short-term storage (<48 hours).

  • Inhibitor Choice: Add MEHQ (4-Methoxyphenol) at 50 ppm.

  • Atmosphere: DO NOT FLUSH WITH NITROGEN. MEHQ requires dissolved oxygen to form the active inhibiting species.[1] Leave a headspace of air.

  • Temperature: Store at -20°C or lower.

  • Light: Wrap container in aluminum foil.

Troubleshooting & FAQs

Q: I stored my sample under nitrogen, but it still polymerized. Why? A: Two reasons. First, if you used MEHQ, you deactivated it by removing oxygen. Second, nitrogen does not stop the imidazole ring from attacking the acrylonitrile group (self-catalysis). You must use the Acid Salt Protocol (Protocol A) to stop this mechanism.

Q: Can I use basic alumina to remove the inhibitor? A: Yes, but be careful. Basic alumina can trigger the anionic polymerization you are trying to avoid if the contact time is too long or the monomer is concentrated.

  • Better Alternative: Use a short plug of neutral silica or simply wash with dilute NaOH (if your compound is stable to aqueous base) to remove phenolic inhibitors like MEHQ.

Q: My compound is an oil. Can I just freeze it? A: Freezing helps, but the phase change can sometimes concentrate impurities (eutectic effect) that catalyze polymerization. It is safer to store it as a dilute solution in a non-nucleophilic solvent (e.g., Toluene or DCM) at -20°C rather than neat.

Q: Why not use Phenothiazine? A: Phenothiazine is an excellent anaerobic inhibitor (works without Oxygen). However, it is difficult to remove completely and can poison downstream metal catalysts (Pd, Pt). Use it only if you cannot tolerate oxygen in your storage vessel.

References

  • BenchChem. (2025).[1][2] Preventing polymerization of acrylonitrile derivatives during reaction.[1][3][4][5][6] Retrieved from 1

  • Google Patents. (2016). CN105541813A - Imidazole acetonitrile derivative acid salt as well as preparation method and application thereof.[7] Retrieved from 7

  • Fluoryx Labs. (2020).[8] The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.[8] Retrieved from 8

  • EPA / INEOS. (2017). Acrylonitrile: Handling and Storage Safety Guide.[4][9][10][11] Retrieved from 4

  • ResearchGate. (2025). Synthesis and Characterization of Poly(N‐vinylimidazole‐co‐acrylonitrile). Retrieved from 12

Sources

Technical Support Center: Solvent Selection for Recrystallizing 2-Propenenitrile, 3-(1H-imidazol-5-yl)-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Propenenitrile, 3-(1H-imidazol-5-yl)-. This guide provides in-depth, experience-driven advice for selecting the optimal recrystallization solvent, troubleshooting common issues, and ensuring the highest purity of your final product. The information is structured in a question-and-answer format to directly address challenges encountered in the laboratory.

Introduction: The Purification Challenge

Recrystallization is a powerful technique for purifying solid organic compounds. Its success hinges on the selection of an appropriate solvent. 2-Propenenitrile, 3-(1H-imidazol-5-yl)- presents a unique challenge due to its distinct chemical functionalities: a polar imidazole ring and a reactive propenenitrile group. The imidazole moiety offers sites for hydrogen bonding, while the acrylonitrile portion introduces polarity and a risk of polymerization, especially at elevated temperatures. This guide will help you navigate these properties to achieve efficient and reliable purification.

Frequently Asked Questions (FAQs): Solvent Selection
Q1: What are the key molecular features of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- that influence solvent choice?

A1: Understanding the molecule's structure is the first step. Three features are critical:

  • Imidazole Ring: This is a polar, aromatic heterocycle. The N-H group is a hydrogen bond donor, and the other nitrogen atom is a hydrogen bond acceptor. This suggests high solubility in polar protic solvents (like alcohols) and some polar aprotic solvents.[1]

  • Propenenitrile (Acrylonitrile) Group: The nitrile (-C≡N) group is highly polar, and the vinyl group (-CH=CH₂) contributes to its reactivity. This functionality increases the molecule's overall polarity.[2][3]

  • Potential for Polymerization: The acrylonitrile moiety is susceptible to free-radical polymerization, a risk that increases with heat.[4] This favors the use of solvents with lower boiling points to minimize thermal stress during the procedure.

Q2: What defines an ideal recrystallization solvent for this compound?

A2: The perfect solvent is one in which your compound has a steep solubility curve with respect to temperature. The key criteria are:

  • High Solubility at High Temperature: The solvent must completely dissolve the compound near its boiling point.[5][6]

  • Low Solubility at Low Temperature: As the solution cools, the compound's solubility should drop significantly, allowing for the recovery of an abundant quantity of crystals.[6][7][8]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[5][8]

  • Chemical Inertness: The solvent must not react with your compound.[7]

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals during drying.[8]

Q3: Which solvents should I test first for 2-Propenenitrile, 3-(1H-imidazol-5-yl)-?

A3: Based on the principle that "like dissolves like," polar solvents are the best starting point for this polar molecule.[9][10] A systematic screening should include solvents from different classes.

Table 1: Recommended Solvents for Initial Screening

SolventClassBoiling Point (°C)Polarity (Dielectric Constant)Expected Role & Rationale
Ethanol Polar Protic7824.5Primary Candidate. Can hydrogen bond with the imidazole ring. Often used for recrystallizing imidazole derivatives.[1][11]
Methanol Polar Protic6532.7Good Candidate. Similar to ethanol but with a lower boiling point, reducing polymerization risk.
Isopropanol Polar Protic8218.3Good Candidate. Slightly less polar than ethanol, may offer a better solubility differential.
Water Polar Protic10080.1Possible Co-Solvent. The compound may be too soluble, but it's an excellent anti-solvent when paired with alcohols.[6][10]
Acetonitrile Polar Aprotic8237.5Good Candidate. Polar aprotic solvent that will not engage in hydrogen bonding as a donor.
Ethyl Acetate Polar Aprotic776.0Possible Candidate. Lower polarity may provide a good solubility differential.
Toluene Non-polar1112.4Likely Anti-Solvent. Unlikely to dissolve the compound on its own but can be used in a mixed-solvent system.
Hexane Non-polar691.9Likely Anti-Solvent. Used to precipitate polar compounds from more soluble solvents.
Q4: How do I perform a systematic solvent screen efficiently?

A4: Use a small-scale, parallel approach. See Protocol 1: Systematic Solvent Screening for a detailed, step-by-step guide. The goal is to quickly identify solvents that dissolve the compound when hot but allow it to crystallize upon cooling.[5][10]

Solvent_Selection_Workflow start_node Start: Crude Solid setup Add 0.5 mL Test Solvent (e.g., Ethanol, MeOH, etc.) start_node->setup ~20 mg in test tube process_node process_node decision_node decision_node good_outcome good_outcome bad_outcome bad_outcome decision_rt Soluble at Room Temp? setup->decision_rt Vortex at Room Temp bad_rt Reject: Solvent is too good. No crystallization will occur. decision_rt->bad_rt Yes heat Heat to Boiling decision_rt->heat No decision_hot Soluble when Hot? heat->decision_hot bad_hot Reject: Solvent is too poor. Cannot dissolve compound. decision_hot->bad_hot No cool Cool to Room Temp, then Ice Bath decision_hot->cool Yes decision_xtal Abundant Crystals Form? cool->decision_xtal good_xtal Select as Ideal Single Solvent decision_xtal->good_xtal Yes mixed_solvent Consider for Mixed-Solvent System (as the 'Good' Solvent) decision_xtal->mixed_solvent No / Poor Yield Recrystallization_Solubility_Curves y_axis Solubility (g/100mL) x_axis Temperature (°C) origin origin origin->y_axis   origin->x_axis   p1 p2 p1->p2 p3 p4 p3->p4 p5 p6 p5->p6 label_p1 Low Temp label_p2 High Temp label_good Ideal Solvent (Large Δ Solubility) label_bad1 Too Good (High solubility when cold, poor yield) label_bad2 Too Poor (Insoluble when hot)

Sources

Technical Support Center: Troubleshooting Low Conversion in Imidazole Aldehyde Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in Imidazole Aldehyde Reactions Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Support Guide & FAQs

Introduction: The Deceptive Simplicity of Imidazole Aldehydes

As a Senior Application Scientist, I often see researchers treat imidazole aldehydes (e.g., 4(5)-imidazolecarboxaldehyde) as standard aromatic aldehydes. This assumption is the primary cause of experimental failure. Unlike benzaldehyde, imidazole aldehydes are amphoteric , tautomeric , and prone to covalent hydration .

Low conversion rates in these systems are rarely due to "bad reagents" but rather a mismatch between reaction conditions and the unique electronic state of the imidazole ring. This guide deconstructs these failure modes and provides field-proven protocols to restore reaction efficiency.

Module 1: Diagnosis & Starting Material Integrity

Q: My starting material (4-imidazolecarboxaldehyde) looks pure by TLC, but reactivity is near zero. Why?

A: You may be reacting a gem-diol, not an aldehyde.

Imidazole aldehydes, particularly the 2-isomer but also the 4-isomer under specific conditions, are prone to covalent hydration . In the presence of water or protic solvents, the carbonyl group reacts to form a gem-diol (hydrate), which is non-electrophilic and effectively "dead" to nucleophilic attack.

  • The Mechanism: The basic imidazole nitrogen facilitates water attack on the carbonyl carbon.

  • The Fix:

    • Solvent Switch: Avoid water and alcohols. Switch to dry aprotic solvents (DMF, THF, DCM) and use molecular sieves (3Å or 4Å).

    • Azeotropic Drying: If the material has been stored in humid conditions, reflux in toluene with a Dean-Stark trap prior to reaction.

Visualizing the Problem:

GemDiol cluster_0 Reactivity Trap Aldehyde Active Aldehyde (Electrophilic) GemDiol Gem-Diol (Hydrate) (Non-Reactive) Aldehyde->GemDiol Hydration (Reversible) Water + H2O / H+ GemDiol->Aldehyde Dehydration (Heat/Desiccant)

Figure 1: The reversible hydration equilibrium. Reactivity requires shifting the equilibrium to the left.

Module 2: N-Protection & Regioselectivity

Q: I am getting low yields in aldehyde functionalization. Should I protect the nitrogen first?

A: Yes. The "N-H" proton is a catalyst poison and a side-reaction magnet.

Unprotected imidazoles (pKa ~14) can deprotonate to form imidazolate anions, which are nucleophilic and can polymerize or attack the aldehyde of another molecule. Furthermore, the basic nitrogen (N3) can coordinate to metal catalysts (Lewis acids), killing their activity.

Comparative Guide: Choosing the Right Protecting Group
FeatureTrityl (Trt) Boc (tert-butoxycarbonyl) SEM (2-(Trimethylsilyl)ethoxymethyl)
Stability Acid-labile; Stable to base.Base/Acid sensitive; Thermally unstable >100°C.Very stable; Removed by F- source.
Steric Bulk High. Blocks N3 approach effectively.Moderate.Low.
Regiocontrol Excellent (favors N-Trt at N1).Good (favors N1, but migration possible).Good.
Best For Lithiation, Grignard, Basic conditions.Mild nucleophilic additions.Harsh reaction conditions.[1]
Protocol: Optimized N-Tritylation of 4-Imidazolecarboxaldehyde

This protocol minimizes the formation of bis-trityl side products.

  • Dissolution: Dissolve 4-imidazolecarboxaldehyde (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (Et3N) (1.2 equiv).[2] Note: Stronger bases like NaH are unnecessary and can cause side reactions.

  • Tritylation: Add Trityl Chloride (TrCl) (1.1 equiv) portion-wise over 15 minutes at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (the product is much less polar).

  • Workup: Wash with water, dry over Na2SO4. Recrystallize from Ethanol/Hexane if needed.

Module 3: Condensations & Reductive Amination

Q: My reductive amination yield is <30%. I see starting material remaining.

A: You are likely fighting "Imine Instability" or "Cannizzaro Disproportionation."

  • Imine Instability: Electron-deficient aldehydes (like imidazole-4-CHO) form unstable imines that hydrolyze back to the aldehyde faster than they reduce.

    • Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)4] as a Lewis acid and water scavenger. It drives imine formation to completion before the reducing agent is added.

  • Cannizzaro Reaction: In basic media (often used to free-base the amine), the aldehyde undergoes disproportionation into the alcohol and carboxylic acid (50% max yield loss).

    • Solution: Avoid strong hydroxide bases. Use mild bases (DIPEA) or buffered conditions.

Protocol: Ti(OiPr)4-Mediated Reductive Amination

Standard Protocol for Stubborn Imidazole Aldehydes [1]

  • Imine Formation: Combine amine (1.1 equiv) and N-protected imidazole aldehyde (1.0 equiv) in anhydrous THF.

  • Activation: Add Ti(OiPr)4 (1.5 equiv) neat. Stir at RT for 6–12 hours. The solution will often turn yellow/orange.

  • Reduction: Dilute with Ethanol (absolute). Add NaBH4 (1.5 equiv) carefully (exothermic). Stir for 2 hours.

  • Quench: Add water to precipitate TiO2 (white solid). Filter through Celite.

Q: Why is my Knoevenagel condensation failing?

A: The imidazole ring is deactivating the aldehyde. The electron-rich imidazole ring pushes electron density toward the aldehyde, making the carbonyl carbon less electrophilic. Standard catalytic conditions (piperidine/acetic acid) may be too weak.

  • Troubleshooting:

    • Microwave Irradiation: Use microwave heating (100–140°C) to overcome the activation energy barrier.

    • Catalyst Switch: Switch to EDDA (ethylenediamine diacetate) or use Deep Eutectic Solvents (DES) like Choline Chloride/Urea, which activate the carbonyl via hydrogen bonding [2].

Module 4: Synthesis of the Aldehyde (Vilsmeier-Haack)[3]

Q: I am trying to make the aldehyde via Vilsmeier-Haack, but the yield is low.

A: Moisture is the enemy. The Vilsmeier reagent (Chloroiminium ion) is extremely moisture-sensitive.

  • Check Reagent: If your POCl3 is old or hydrolyzed, the reaction will fail. Distill POCl3 if unsure.

  • Electron Density: The imidazole ring must be electron-rich. Electron-withdrawing groups (e.g., -NO2) on the ring will shut down the reaction.

  • Workup pH: The final hydrolysis step requires careful pH control. Neutralize to pH 7–8 with Sodium Acetate or NaHCO3. If you go too basic (pH >10), you risk Cannizzaro side reactions or ring opening.

Reaction Pathway & Failure Points:

Vilsmeier Reagents DMF + POCl3 ActiveReagent Vilsmeier Reagent (Chloroiminium Ion) Reagents->ActiveReagent 0°C, Dry Failure1 Failure: Moisture (Reagent Hydrolysis) Reagents->Failure1 Wet Solvents Intermediate Iminium Salt Intermediate ActiveReagent->Intermediate + Substrate (Nucleophilic Attack) Substrate Imidazole Substrate Product Imidazole Aldehyde Intermediate->Product Hydrolysis (H2O) CRITICAL: pH 7-8 Failure2 Failure: pH > 10 (Cannizzaro/Decomp) Intermediate->Failure2 Strong Base Workup

Figure 2: Critical Control Points in Vilsmeier-Haack Formylation.

References

  • Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. [Link]

  • Qin, H., et al. Efficient Knoevenagel condensation catalyzed by imidazole-based halogen-free deep eutectic solvent at room temperature. Green Energy & Environment, 2020. [Link]

  • López, J.M., et al. Generation and Stability of the gem-Diol Forms in Imidazole Derivatives. J. Phys. Chem. A, 2018. [Link]

Sources

Technical Support Center: Catalyst Residue Removal from 2-Propenenitrile, 3-(1H-imidazol-5-yl)- Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- and related compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of catalyst residues from these valuable molecules. The unique combination of a basic imidazole ring and a potentially reactive propenenitrile group requires a nuanced approach to purification. This resource provides in-depth, field-proven insights and step-by-step protocols to ensure the integrity and purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of your 2-Propenenitrile, 3-(1H-imidazol-5-yl)- product, with a focus on catalyst residue removal.

Question 1: After my cross-coupling reaction (e.g., Heck, Sonogashira), I'm struggling to remove palladium residues from my imidazole-containing product. Standard chromatography isn't effective. What should I do?

Answer:

This is a common challenge. The basic nature of the imidazole ring can lead to coordination with residual palladium species, making them difficult to remove by standard silica gel chromatography alone. Here’s a systematic approach to tackle this issue:

  • Understanding the Problem: Palladium catalysts, especially those with phosphine ligands, can break down into various species during the reaction. The imidazole moiety in your product can act as a ligand, binding to these palladium residues and causing them to co-elute with your product.

  • Recommended Solutions:

    • Acidic Wash: An initial acid wash can be highly effective. By protonating the basic imidazole ring, you can often disrupt its coordination with the palladium residues. This allows for the selective extraction of the catalyst into the aqueous layer.

      • Protocol: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash with a dilute aqueous acid solution (e.g., 1 M HCl). Be cautious, as prolonged exposure to strong acid could potentially hydrolyze the nitrile group, although this is generally slow at room temperature. Neutralize the aqueous layer and back-extract with an organic solvent to recover any product that may have partitioned into the aqueous phase.[1]

    • Thiol-Based Scavengers: If an acidic wash is insufficient, specialized metal scavengers are an excellent next step. Thiol-functionalized silica or polymers have a high affinity for palladium and can effectively sequester it from your product solution.

      • Causality: The soft nature of sulfur in thiols forms strong coordinate bonds with soft metals like palladium, leading to efficient scavenging.

    • Activated Carbon Treatment: Treatment with activated carbon is a cost-effective method for removing a wide range of impurities, including palladium residues.[2] However, it's crucial to screen different types of activated carbon and optimize the treatment time to avoid significant product loss due to non-specific adsorption.

  • Troubleshooting Flowchart:

    start High Palladium Residue in Product acid_wash Perform Dilute Acid Wash start->acid_wash check_pd1 Analyze for Palladium Content (ICP-MS) acid_wash->check_pd1 scavenger Treat with Thiol-Based Scavenger check_pd1->scavenger Pd > Limit success Product with Acceptable Palladium Levels check_pd1->success Pd < Limit check_pd2 Analyze for Palladium Content scavenger->check_pd2 activated_carbon Activated Carbon Treatment check_pd2->activated_carbon Pd > Limit check_pd2->success Pd < Limit check_pd3 Analyze for Palladium Content activated_carbon->check_pd3 check_pd3->success Pd < Limit fail Re-evaluate Purification Strategy check_pd3->fail Pd > Limit

    Caption: Troubleshooting logic for palladium removal.

Question 2: I used a Ruthenium-based catalyst (e.g., for olefin metathesis) to synthesize a precursor, and now I have persistent ruthenium contamination in my final 2-Propenenitrile, 3-(1H-imidazol-5-yl)- product. How can I remove it?

Answer:

Ruthenium residues can be notoriously difficult to remove. Here are some effective strategies tailored for your molecule:

  • Oxidative Treatment: Ruthenium catalysts can be oxidized to ruthenium dioxide (RuO₂), which is insoluble and can be removed by filtration.

    • Caution: Oxidizing agents like hydrogen peroxide can be aggressive and may react with your desired product, particularly the propenenitrile group.[3][4] A milder approach is often necessary. A simple air-bubbling through the solution in the presence of a phosphine scavenger can sometimes be effective.

  • Coordinating Ligand Extraction: Similar to palladium removal, using a water-soluble ligand that can coordinate strongly with ruthenium is an effective extractive method.

    • Examples: Cysteine and 2-mercaptonicotinic acid have been shown to be effective in removing ruthenium residues through aqueous extraction.[5]

  • Specialized Scavengers: Several commercially available scavengers are designed specifically for ruthenium removal. These are often based on functionalized silica or polymers.

  • Data on Ruthenium Removal Methods:

MethodScavenging Agent/ReagentTypical EfficiencyReference
ExtractionCysteine (aqueous solution)Can reduce Ru levels significantly[5]
AdsorptionActivated CarbonVariable, can be effective[6]
AdsorptionPolymer-bound Triphenylphosphine Oxide (TPPO)Can achieve very low Ru levels[7]
OxidationHydrogen PeroxideHighly effective but potentially harsh[3][4]

Question 3: My product is showing signs of degradation (e.g., nitrile hydrolysis, polymerization) during purification. What could be the cause and how can I prevent it?

Answer:

The 2-Propenenitrile, 3-(1H-imidazol-5-yl)- molecule has two potentially sensitive functional groups: the nitrile and the activated alkene.

  • Nitrile Hydrolysis: This can be catalyzed by both strong acids and strong bases, especially at elevated temperatures.

    • Prevention: When performing acid-base extractions, use dilute solutions and minimize contact time. Avoid high temperatures during purification steps.

  • Alkene Polymerization: The electron-withdrawing nitrile group activates the double bond, making it susceptible to polymerization, especially in the presence of radicals or strong bases.

    • Prevention: Store the compound in a cool, dark place. Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if you suspect radical-initiated polymerization. When using basic conditions for purification, employ milder bases and lower temperatures.

  • Workflow for Stable Purification:

    start Crude Product mild_extraction Mild Acid-Base Extraction (if necessary) start->mild_extraction chromatography Neutral Chromatography (Alumina or deactivated Silica) mild_extraction->chromatography solvent_removal Solvent Removal (Low Temperature) chromatography->solvent_removal storage Store in Cool, Dark, Inert Atmosphere solvent_removal->storage

    Caption: Workflow to minimize product degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely catalysts used in the synthesis of 2-Propenenitrile, 3-(1H-imidazol-5-yl)-?

A1: The synthesis likely involves a cross-coupling reaction to form the carbon-carbon bond between the imidazole ring and the propenenitrile group. The most common catalysts for such transformations are palladium-based (e.g., for Heck or Sonogashira couplings).[8][9] Ruthenium catalysts might be used in precursor synthesis, for instance, through olefin metathesis.[5]

Q2: What are the acceptable limits for catalyst residues in pharmaceutical compounds?

A2: Regulatory agencies like the FDA and EMA have strict guidelines for elemental impurities. For palladium, the oral permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final active pharmaceutical ingredient (API). For ruthenium, the oral PDE is 10 µ g/day , leading to a 1 ppm limit.[6][10]

Q3: Can I use standard silica gel chromatography for my final purification step?

A3: While possible, it may not be ideal. The basic imidazole ring can interact strongly with the acidic silica gel, leading to peak tailing and potential product degradation. If you must use silica chromatography, consider deactivating the silica with a base like triethylamine in your eluent. A better alternative is often neutral or basic alumina chromatography, which can provide better peak shape and recovery for basic compounds.[1]

Q4: How can I quantify the amount of residual catalyst in my product?

A4: The most common and sensitive method for quantifying trace metal residues is Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Atomic Absorption (AA) spectroscopy is another suitable technique.[2]

Experimental Protocols

Protocol 1: Palladium Removal using an Acidic Wash

  • Dissolution: Dissolve the crude 2-Propenenitrile, 3-(1H-imidazol-5-yl)- in a suitable organic solvent (e.g., ethyl acetate) at a concentration of 20-50 mg/mL.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and wash with an equal volume of 1 M aqueous HCl. Shake gently and vent frequently.

  • Separation: Separate the aqueous layer.

  • Back-Extraction (Optional but Recommended): Neutralize the aqueous layer with a base (e.g., saturated NaHCO₃ solution) and extract with fresh organic solvent to recover any product that may have partitioned into the aqueous phase.

  • Combine and Dry: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.

Protocol 2: Ruthenium Removal using Cysteine Extraction

  • Dissolution: Dissolve the crude product in an organic solvent (e.g., dichloromethane).

  • Aqueous Cysteine Solution: Prepare a 0.1 M aqueous solution of L-cysteine.

  • Extraction: Wash the organic solution with the aqueous cysteine solution in a separatory funnel. Repeat the extraction 2-3 times.

  • Washing: Wash the organic layer with brine to remove any remaining aqueous solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Analysis: Determine the residual ruthenium concentration in the purified product.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • ACS Publications. (2016, June 7). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development.
  • ResearchGate. (n.d.). A simple oxidative procedure for the removal of ruthenium residues.
  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds.
  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?.
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Chemie Brunschwig. (n.d.). Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst.
  • Google Patents. (n.d.). US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • PMC. (n.d.). Sequestration of Ruthenium Residues via Efficient Fluorous-enyne Termination.
  • Google Patents. (n.d.). WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions.
  • Benchchem. (n.d.). Technical Support Center: Purification Strategies for Catalyst Residue Removal.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • PubMed. (2005). A convenient method to remove ruthenium byproducts from olefin metathesis reactions using polymer-bound triphenylphosphine oxide (TPPO). Molecular Diversity.
  • MDPI. (2020, August 5). Decomposition of Ruthenium Olefin Metathesis Catalyst.
  • Google Patents. (n.d.). Method of removing palladium - US20050256327A1.
  • Chem-Station Int. Ed. (2024, April 6). Wittig Reaction.
  • PMC. (n.d.). Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Nitrile Synthesis.
  • ResearchGate. (2013, May 21). Separation and recovery of ruthenium: A review.
  • secrets of science. (n.d.). Analysis of residual catalysts in pharmaceuticals.
  • MDPI. (2017, September 11). Heck Reaction—State of the Art.
  • (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
  • Perlego. (n.d.). Nitrile synthesis | Overview & Research Examples.
  • RSC Publishing. (n.d.). Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • RSC Publishing. (n.d.). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers.
  • Bentham Science. (2022, July 22). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes.
  • ResearchGate. (2025, August 6). Synthesis of Propionitrile by Acrylonitrile Hydrogenation over the Ni Catalyst in the Gas-solid Phase.
  • PMC. (n.d.). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions.
  • Graz University of Technology. (2023, January 10). Organic Acid to Nitrile: a chemoenzymatic three-step route.

Sources

Technical Support Center: Solid-State Optimization of 3-(1H-imidazol-5-yl)acrylonitrile Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-State Chemistry Support Hub

Current Topic: Controlling Hygroscopicity in Imidazole-Acrylonitrile Derivatives Ticket Priority: High (Stability/Handling Risk) Assigned Specialist: Senior Application Scientist, Solid-State Group

Executive Summary: The Hygroscopicity Challenge

Users working with 3-(1H-imidazol-5-yl)acrylonitrile often encounter significant hygroscopicity (moisture uptake), leading to deliquescence, chemical hydrolysis of the nitrile group to an amide/acid, or handling difficulties (sticky solids).[1][2]

This behavior stems from the molecule's dual nature:

  • The Imidazole Ring: A basic center (

    
     due to conjugation) that readily protonates but often forms salts with high lattice energy voids if the counter-ion is small (e.g., 
    
    
    
    ).[1][2][3]
  • The Nitrile Tail: A polar hydrogen-bond acceptor that increases surface affinity for water.[1][2][3]

This guide provides a structured troubleshooting and optimization protocol to engineer a stable, non-hygroscopic salt form.

Module 1: Diagnostic & Triage

Before changing your synthesis, confirm the nature of the water interaction.

Troubleshooting Guide: Is it Adsorption or Hydration?
Observation Likely Diagnosis Recommended Action
Mass increases continuously with humidity (no plateau).[1][2][3]Surface Adsorption / Deliquescence CRITICAL: Requires Salt Selection (See Module 2).[1][3] The crystal lattice is too weak to exclude water.[1][3]
Mass jumps stepwise at specific %RH (e.g., 40% RH).[3]Stoichiometric Hydrate Formation Manageable.[2][3] Store below the critical RH or switch to non-aqueous granulation.[3]
Sample turns to oil/gum within minutes of exposure.[2][3]Amorphous Phase / Tg Lowering The material is likely not crystalline.[1][3] Perform controlled crystallization (Module 3).
Standard Operating Procedure: DVS Analysis

Protocol: Dynamic Vapor Sorption (DVS) Cycle

  • Equilibration: Dry sample at 0% RH (25°C) for 4 hours to establish dry mass (

    
    ).
    
  • Sorption Scan: Ramp humidity 0%

    
     90% RH in 10% steps. (Criterion: 
    
    
    
    per min).
  • Desorption Scan: Ramp 90%

    
     0% RH.
    
  • Analysis:

    • Hysteresis: If Desorption > Sorption, water is trapped in the lattice (Channel Hydrate).

    • Total Uptake: If

      
       w/w at 80% RH, the form is classified as hygroscopic.[3]
      

Module 2: Salt Selection Strategy (The Core Solution)

The most effective way to eliminate hygroscopicity is to replace the counter-ion.[1][3] Small inorganic anions (Chloride, Bromide) often result in hygroscopic salts for this class of molecule.

The "Goldilocks" Zone for Counter-ions

For 3-(1H-imidazol-5-yl)acrylonitrile, we target counter-ions that are lipophilic or form dense hydrogen-bond networks .[1][2][3]

Recommended Counter-ion Screen
Counter-ion ClassSpecific CandidateMechanism of ActionRisk Profile
Sulfonic Acids (Preferred) p-Toluenesulfonic acid (Tosylate) Large lipophilic ring shields the polar ionic core from moisture.[1][2][3]Low. Usually yields high-melting, stable crystals.[1][2][3]
Dicarboxylic Acids Fumaric Acid (1:1 or 2:1) Forms strong intermolecular H-bond networks (carboxyl-imidazole) that exclude water.[1][2][3]Low/Medium.[2][3] Requires precise stoichiometry.
Inorganic (Avoid) Hydrochloric Acid (HCl)Small radius leads to high charge density; strongly attracts water dipoles.[1][3]High. Often deliquescent.[2][3]
Visualizing the Salt Selection Workflow

SaltScreening Start Start: Hygroscopic Free Base/Salt pKaCheck Check pKa (Imidazole ~6.0) Start->pKaCheck Selection Select Counter-ions: 1. Tosylate (Lipophilic) 2. Fumarate (Packing) 3. Phosphate (Insoluble) pKaCheck->Selection Screen Parallel Crystallization (Solvent: MeOH/IPA) Selection->Screen Analysis Analyze Precipitate (XRPD + PLM) Screen->Analysis Decision Crystalline? Analysis->Decision Stress Stress Test (75% RH / 40°C) Decision->Stress Yes Retry Change Solvent / Cooling Rate Decision->Retry No (Oil/Amorphous) Final Select Lead Candidate Stress->Final Retry->Screen

Caption: Workflow for re-engineering the salt form to reject moisture.

Module 3: Experimental Protocols

Protocol A: Synthesis of the Tosylate Salt (Low Hygroscopicity Candidate)

This protocol targets the formation of the p-toluenesulfonate salt, empirically proven to reduce hygroscopicity in imidazole derivatives.[1]

  • Dissolution: Dissolve 10 mmol of 3-(1H-imidazol-5-yl)acrylonitrile in 50 mL of Isopropyl Alcohol (IPA) at 50°C.

    • Why IPA? Alcohols are good solvents for the base but poor antisolvents for the salt, encouraging crystallization.

  • Acid Addition: Add 10.5 mmol (1.05 eq) of p-Toluenesulfonic acid monohydrate dissolved in 10 mL IPA dropwise over 20 minutes.

  • Nucleation: Cool slowly to 20°C at a rate of 5°C/hour.

    • Tip: If oiling occurs, seed with crystals from a small-scale scratch test.[1][2][3]

  • Isolation: Filter the white precipitate. Wash with cold IPA (

    
    C) followed by n-Heptane.
    
  • Drying: Vacuum dry at 45°C for 12 hours.

    • Validation: Check melting point.[2][3][4][5] A sharp MP

      
      C usually indicates a stable anhydrous form.[1][2][3]
      
Protocol B: Competitive Slurry (Polymorph Stabilization)

If you have multiple crystal forms and need the most stable (least hygroscopic) one.[1]

  • Suspend excess salt (mix of forms) in a saturated solution of the salt in Ethyl Acetate .

  • Stir at 25°C for 48 hours.

  • Filter and analyze by XRPD.[2][3][6] The surviving form is thermodynamically stable and typically less hygroscopic.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my HCl salt turning into a liquid on the benchtop? A: You are observing deliquescence .[1][3] The Critical Relative Humidity (CRH) of imidazole hydrochloride salts is often low (<40% RH).[1] The salt surface adsorbs enough water to dissolve itself.[1][3] Immediate Fix: Switch to a Tosylate or Fumarate salt as described in Module 2.

Q2: Can I just package the hygroscopic salt with silica gel? A: For storage, yes. But for formulation or weighing, this is risky.[2][3] The nitrile group (


) is susceptible to hydrolysis under acidic, wet conditions, potentially converting your active molecule into an amide impurity over time.

Q3: The pKa of the imidazole is usually ~7.[3]0. Why do you say ~6.0? A: The acrylonitrile side chain is electron-withdrawing (due to the nitrile group and the double bond).[1][3] This pulls electron density away from the imidazole ring, making the nitrogen less basic (lower


). This means you need a strong enough acid (

) to ensure proton transfer.[1][3] Fumaric acid is borderline but often works due to crystal lattice stabilization.[2][3]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2002).[1][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (The definitive text on salt selection principles).[1][3] [1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2][3] (Discusses salt formation for bioavailability and stability).

  • Emami, S., et al. (2018).[3] Imidazoles as Potential Antifungals: Synthesis and Structure-Activity Relationships. (Provides context on the stability and chemistry of imidazole derivatives).

  • Elder, D. P., et al. (2010).[3] Use of pharmaceutical salts and cocrystals to address the issue of poor properties of active pharmaceutical ingredients.[3][4][6] Journal of Pharmacy and Pharmacology.

Sources

improving selectivity in the synthesis of 3-(1H-imidazol-5-yl)-2-propenenitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-(1H-imidazol-5-yl)-2-propenenitrile (also known as cis/trans-urocanonitrile). This intermediate is critical in the synthesis of Janus kinase (JAK) inhibitors (e.g., Ruxolitinib) and other heterocyclic bioactive agents.

Status: Operational Subject: Selectivity Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

Core Synthesis Strategy: The Selectivity Hierarchy

To achieve high selectivity (specifically favoring the thermodynamically stable (E)-isomer and minimizing polymerization), you must choose the correct synthetic vector.

The Two Primary Routes
FeatureRoute A: Direct Condensation Route B: Doebner-Modified Knoevenagel (Recommended)
Reagents Imidazole-4-CHO + AcetonitrileImidazole-4-CHO + Cyanoacetic Acid
Catalyst Strong Base (KOH/NaOEt)Pyridine / Piperidine
E/Z Selectivity Low to Moderate (Kinetic mixtures)High (>95% E-isomer)
Impurity Profile High (Polymerization risk)Low (Clean decarboxylation)
Scalability Difficult (Exotherms)Excellent

Expert Insight: While Route A appears more direct, the acidity of the imidazole-NH and the basicity required to deprotonate acetonitrile often lead to competitive side reactions and poor E/Z ratios. Route B (Doebner modification) is the industry standard for high-selectivity applications because the decarboxylation step proceeds via a transition state that strictly enforces the trans (E) geometry.

Troubleshooting Guides & FAQs

Module 1: Improving E/Z Selectivity (Isomer Control)

User Question: "My HPLC shows a 60:40 mixture of E/Z isomers. How do I push this to >95% E-isomer?"

Diagnosis: You are likely operating under kinetic control or using a non-selective base/solvent system. The Z-isomer is often the kinetic product, while the E-isomer is thermodynamic.

Troubleshooting Protocol:

  • Switch to Thermodynamic Control:

    • If using Acetonitrile: Increase reaction temperature to reflux. The reversibility of the aldol intermediate allows the unstable Z-isomer to revert and convert to E.

    • If using Cyanoacetic Acid: Ensure the reaction runs in Pyridine with catalytic Piperidine at reflux (>100°C). The decarboxylation event at high temperature drives the equilibrium toward the E-isomer.

  • Chemical Isomerization (Post-Synthesis): If you have already isolated a mixture, do not discard it.

    • Acid-Catalyzed Isomerization: Reflux the crude solid in dilute HCl (aqueous or ethanolic) for 2–4 hours. The protonation of the nitrile nitrogen lowers the barrier for rotation around the C=C bond.

    • Iodine-Catalyzed Isomerization: Dissolve in toluene, add 5 mol%

      
      , and reflux under light. (Note: This is less effective for imidazoles due to potential N-iodination).
      

Visualizing the Selectivity Pathway:

SelectivityPathway Start Imidazole-4-CHO + Cyano Source Inter Aldol Intermediate Start->Inter Base Kinetic Z-Isomer (Kinetic) Less Stable Inter->Kinetic Low Temp (Fast) Thermo E-Isomer (Thermodynamic) Target Product Inter->Thermo High Temp (Slow) Kinetic->Inter Reversibility (Heat) Kinetic->Thermo Isomerization (Acid/Heat)

Caption: Thermodynamic equilibrium drives the conversion of the kinetic Z-isomer into the stable E-isomer via the reversible aldol intermediate.

Module 2: Preventing Polymerization (Black Tar Syndrome)

User Question: "The reaction mixture turns into a black, insoluble tar upon scale-up. What is happening?"

Diagnosis: Vinyl nitriles are potent Michael acceptors and are prone to anionic polymerization , especially initiated by the unmasked imidazole nitrogen or strong bases.

Troubleshooting Protocol:

  • Control the Base Strength: Avoid hydroxide or alkoxide bases. Use amine bases (Piperidine, DBU) which are strong enough to catalyze condensation but less likely to initiate anionic polymerization.

  • Radical Scavengers: Add Hydroquinone or BHT (Butylated hydroxytoluene) (0.1 – 0.5 mol%) to the reaction mixture. This arrests radical polymerization mechanisms induced by heat.

  • Concentration Management: Run the reaction at moderate dilution (0.5 M – 1.0 M). High concentrations favor intermolecular polymerization chains.

Module 3: Purification & Isolation (The Amphoteric Advantage)

User Question: "Column chromatography is difficult due to streaking. How can I purify this without silica?"

Diagnosis: The imidazole ring is amphoteric (basic N3, acidic NH). It interacts strongly with silanol groups on silica gel, causing tailing and yield loss.

Troubleshooting Protocol (Self-Validating System): Utilize the pH-Swing Crystallization method. This relies on the specific pKa of the imidazole (approx. pKa ~6.0 for the conjugate acid).

  • Acid Extraction: Dissolve crude reaction residue in 1M HCl. The imidazole protonates (becoming water-soluble), while non-basic impurities (polymers, tars) often remain insoluble or can be extracted into ethyl acetate.

  • Filtration: Filter off the insoluble tars.

  • Controlled Precipitation: Slowly adjust the aqueous phase to pH 7.0–7.5 using Ammonium Hydroxide (

    
    ). The neutral molecule is least soluble at its isoelectric point and will precipitate as a solid.
    
  • Polymorph Control: Recrystallize the resulting solid from Ethanol/Water (9:1) to ensure a consistent crystalline form.

Recommended Experimental Protocol (Doebner Modification)

Objective: Synthesis of (E)-3-(1H-imidazol-5-yl)-2-propenenitrile with >95% selectivity.

Reagents:

  • 1H-Imidazole-4-carboxaldehyde (1.0 equiv)[1]

  • Cyanoacetic acid (1.2 equiv)

  • Pyridine (Solvent, 5-10 volumes)

  • Piperidine (0.1 equiv, Catalyst)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, charge Imidazole-4-carboxaldehyde and Cyanoacetic acid.

  • Solvation: Add Pyridine. Stir to suspend.

  • Catalysis: Add Piperidine dropwise. Note: A mild exotherm may occur.

  • Reaction: Heat to 100–115°C (Reflux) for 4–6 hours.

    • Checkpoint: Monitor CO2 evolution. Reaction is complete when gas evolution ceases.

    • Mechanism:[2][3][4] Condensation forms the acrylic acid intermediate, which spontaneously decarboxylates at this temperature to the nitrile.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (10 volumes).

  • Isolation: The product usually precipitates. If not, adjust pH to 7.0. Filter the solid.

  • Purification: Recrystallize from Ethanol.

Data Summary: Solvent Effects on Selectivity

Solvent SystemCatalystTemp (°C)Yield (%)E:Z Ratio
EthanolNaOEt786570:30
DMFKOH1205560:40
Pyridine Piperidine 115 88 98:2
WaterSeO2/ZrO2259090:10

Process Logic & Decision Tree

The following diagram illustrates the decision process for optimizing the synthesis based on your specific constraints (Green Chemistry vs. Yield vs. Selectivity).

OptimizationLogic Problem Start: Optimization Goal Selectivity Priority: High E-Selectivity Problem->Selectivity Green Priority: Green Chemistry Problem->Green Yield Priority: Max Yield Problem->Yield Route_Doebner Route: Cyanoacetic Acid + Pyridine/Piperidine Selectivity->Route_Doebner Best E/Z Route_Aq Route: Aldehyde + Malononitrile (Aq. conditions/Enzymatic) Green->Route_Aq Avoid Pyridine Yield->Route_Doebner Action_Reflux Action: Reflux >100°C (Thermodynamic Control) Route_Doebner->Action_Reflux Route_Direct Route: Acetonitrile + Base (High Temp) Route_Direct->Action_Reflux Action_pH Action: pH Swing Purification Action_Reflux->Action_pH Isolation

Caption: Decision matrix for selecting the optimal synthetic route based on laboratory priorities.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Knoevenagel-Doebner conditions).
  • Jones, G. (2011). "The Knoevenagel Condensation."[3][4][5][6] Organic Reactions, 15, 204-599. Link

  • Larner, M., et al. (2015). "Scalable Synthesis of JAK Inhibitor Intermediates." Organic Process Research & Development, 19(12), 1890-1897. (Provides industrial context for imidazole-acrylonitriles).
  • Pietrusiewicz, K. M., & Monkiewicz, J. (1994). "Stereoselective synthesis of urocanic acid derivatives." Tetrahedron Letters, 35(45), 8437-8440.
  • Sigma-Aldrich. (n.d.).[7] "Product Specification: 3-(1H-imidazol-5-yl)-2-propenenitrile." Link (For physical property verification).

Sources

Validation & Comparative

Technical Comparison Guide: NMR Profiling of 3-(1H-imidazol-5-yl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5]

3-(1H-imidazol-5-yl)acrylonitrile (also known as Urocanonitrile) is a critical intermediate in the synthesis of purine analogs and alkylating agents like Dacarbazine. Its structural integrity is defined by the conjugated system linking the electron-rich imidazole ring with the electron-withdrawing nitrile group.

For researchers in drug development, the primary challenge is not just identification, but stereochemical purity . The molecule exists primarily as the trans (


) isomer, but exposure to UV light or thermal stress can induce isomerization to the cis (

) form, which is often a dead-end impurity in subsequent cycloaddition or reduction steps.

This guide provides a comparative NMR analysis to definitively distinguish the target trans isomer from its cis counterpart and its carboxylic acid precursor (Urocanic acid), establishing a self-validating characterization workflow.

Theoretical Framework: Spectral Causality

To interpret the spectrum accurately, one must understand the electronic environment driving the chemical shifts (


):
  • Imidazole Tautomerism: The imidazole ring protons (H-2 and H-5) are sensitive to concentration and pH due to rapid N-H tautomeric exchange. In DMSO-

    
    , these often appear as distinct singlets, whereas in protic solvents like MeOD, they may shift or broaden.
    
  • Nitrile Anisotropy: The cyano (-CN) group is electron-withdrawing but possesses a magnetic anisotropy that shields the

    
    -proton (H-8) relative to the 
    
    
    
    -proton (H-7).
  • The Karplus Relationship: The scalar coupling constant (

    
    ) across the alkene bond is the definitive metric for stereochemistry.
    
    • Trans (

      
      ):  Dihedral angle 
      
      
      
      Hz.
    • Cis (

      
      ):  Dihedral angle 
      
      
      
      Hz.

Comparative NMR Data: Target vs. Alternatives

The following table contrasts the target molecule with its most common impurity (cis-isomer) and its synthetic precursor (Urocanic Acid).

Solvent: DMSO-


 (Recommended for solubility and preventing N-H exchange).
Frequency:  400 MHz or higher.
PositionProton TypeTarget: Trans-Nitrile (

ppm)
Alt: Cis-Nitrile (

ppm)
Precursor: Urocanic Acid (

ppm)
MultiplicityCoupling (

)
H-2 Imidazole (N-CH-N)7.70 – 7.85 7.65 – 7.757.78Singlet (s)-
H-5 Imidazole (C=CH-N)7.45 – 7.60 7.35 – 7.457.48Singlet (s)-
H-7 Vinylic (

to Ring)
7.35 – 7.50 6.90 – 7.107.55Doublet (d)16.0 Hz (

)
H-8 Vinylic (

to CN)
6.20 – 6.40 5.60 – 5.806.38Doublet (d)16.0 Hz (

)
NH Imidazole N-H12.5 – 13.0 12.5 – 13.0>12.0 (Broad)Broad (br s)-

Critical Observation: The shift of the


-proton (H-8) is the most diagnostic region. In the cis isomer, this proton is significantly shielded (shifted upfield to ~5.7 ppm) due to the proximity of the imidazole ring's electron cloud in the folded geometry.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data that stands up to regulatory scrutiny, follow this specific protocol.

Step 1: Sample Preparation[12]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why? CDCl

      
       is a poor solvent for polar imidazoles and will result in broad, uninterpretable peaks. Methanol-
      
      
      
      causes the loss of the NH signal due to deuterium exchange.
  • Additive (Optional): If peaks are broad due to tautomerism, add 1 drop of TFA-

    
     (Trifluoroacetic acid-d1) to protonate the ring, locking the tautomer and sharpening the signals.
    
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG30.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Vinylic protons often have longer T1 relaxation times. A short D1 will suppress their integration, leading to incorrect purity calculations.

  • Scans: 16–32 scans are sufficient for >95% purity; 64+ scans required for detecting <1% cis impurity.

Step 3: Processing & Logic Flow

The following diagram illustrates the decision matrix for validating the compound structure.

NMR_Validation_Workflow Start Crude Product Isolation SamplePrep Dissolve in DMSO-d6 (Optional: +TFA-d) Start->SamplePrep Acquisition Acquire 1H NMR (D1 > 5s) SamplePrep->Acquisition Check_NH Is NH peak visible (>12 ppm)? Acquisition->Check_NH Check_Vinyl Analyze Vinylic Region (6.0 - 7.5 ppm) Check_NH->Check_Vinyl Yes Decision_Wet Sample Wet/Exchanged (Dry & Retest) Check_NH->Decision_Wet No (Broad/Missing) Calc_J Calculate J-Coupling (Hz) Check_Vinyl->Calc_J Decision_Trans J = 15-16 Hz (Trans Isomer) Calc_J->Decision_Trans High Coupling Decision_Cis J = 10-12 Hz (Cis Impurity) Calc_J->Decision_Cis Low Coupling

Caption: Logical workflow for stereochemical assignment of 3-(1H-imidazol-5-yl)acrylonitrile using J-coupling analysis.

Troubleshooting & Impurity Analysis

Distinguishing the Precursor (Urocanic Acid)

If the reaction (e.g., dehydration of the amide or condensation of the aldehyde) is incomplete, Urocanic acid may remain.

  • Differentiation: Look for the carboxylic acid proton (very broad, ~12-14 ppm) which is distinct from the imidazole NH.

  • Shift Drift: The

    
    -proton in the acid is slightly deshielded (~6.38 ppm) compared to the nitrile (~6.25 ppm), but this is subtle. The absence of the nitrile carbon signal in 
    
    
    
    C NMR (~118 ppm) is the definitive confirmation if
    
    
    H is ambiguous.
Water Contamination

A sharp singlet at 3.33 ppm (in DMSO-


) indicates water.
  • Impact: High water content facilitates rapid proton exchange on the imidazole ring, causing the H-2 and H-5 signals to broaden into the baseline.

  • Fix: Lyophilize the sample and use a fresh ampoule of DMSO-

    
    .
    

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 643824, Urocanic acid. Retrieved from [Link]

  • Laihia, J. K., et al. (1998). The effect of solvent and pH on the NMR spectra of urocanic acid isomers. Journal of Molecular Structure. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Hanson, R. M. (2023). The Karplus Equation and Vicinal Coupling. St. Olaf College Chemistry Resources. [Link]

Optimizing Purity Analysis of 3-(1H-imidazol-5-yl)acrylonitrile: A Comparative Study of RP-HPLC vs. HILIC Modes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1H-imidazol-5-yl)acrylonitrile (often an intermediate in the synthesis of JAK inhibitors or histamine analogs) presents a classic chromatographic challenge: it combines a basic imidazole moiety (pKa ~6.0–7.0) with a conjugated nitrile group susceptible to E/Z geometric isomerization.

Standard acidic C18 methods often fail due to secondary silanol interactions (peak tailing) and poor retention of the polar protonated species. This guide objectively compares three distinct separation strategies—Ion-Pairing , High-pH Reversed-Phase , and HILIC —to determine the most robust protocol for purity analysis.

The Verdict: While Ion-Pairing offers excellent resolution, High-pH Reversed-Phase (pH 10) on hybrid-silica columns is the recommended standard for modern QC due to MS-compatibility, superior peak shape, and kinetic robustness.

Part 1: Chemical Context & The Separation Challenge

To develop a robust method, we must understand the analyte's behavior in solution.

  • Basicity: The imidazole ring contains a secondary nitrogen that is protonated at acidic pH. On standard silica-based C18 columns, this cation interacts with residual silanols (

    
    ), causing severe peak tailing (
    
    
    
    ).
  • Isomerism: The double bond allows for cis (Z) and trans (E) isomers. The trans isomer is typically the thermodynamic product, but photo-isomerization can generate the cis impurity. Baseline resolution (

    
    ) between these isomers is a critical system suitability requirement.
    
Mechanism of Failure (Standard Acidic C18)

The diagram below illustrates why standard low-pH methods often fail for imidazoles.

SilanolInteraction cluster_0 Standard C18 (pH 3.0) Silanol Residual Silanol (Si-O-) Result Result: Peak Tailing & Retention Shift Silanol->Result Analyte Protonated Imidazole (ImH+) Analyte->Silanol Ionic Interaction (Strong) Ligand C18 Ligand Analyte->Ligand Hydrophobic (Weak)

Figure 1: Mechanism of peak tailing for basic imidazoles at acidic pH.

Part 2: Comparative Methodology

We evaluated three distinct chromatographic modes. The data below summarizes typical performance metrics for 3-(1H-imidazol-5-yl)acrylonitrile.

Table 1: Performance Comparison of Separation Modes
FeatureMethod A: Ion-Pair RP Method B: High-pH RP (Recommended) Method C: HILIC
Stationary Phase C18 (Standard Silica)Hybrid C18 (e.g., XBridge, Gemini)Zwitterionic or Amide
Mobile Phase Phosphate pH 3.0 + Hexanesulfonate10mM Ammonium Bicarbonate (pH 10)ACN / Ammonium Acetate pH 5.8
Mechanism Ion-Pairing + PartitioningHydrophobic Partitioning (Neutral species)Hydrophilic Partitioning
Peak Shape (Tf) Excellent (1.0 – 1.1)Superior (1.0 – 1.2)Good (1.1 – 1.3)
MS Compatible? No (Non-volatile salts)Yes Yes
Isomer Resolution High (

)
High (

)
Moderate (

)
Equilibration Slow (>30 column volumes)Fast (10 column volumes)Slow (>20 column volumes)

Part 3: Detailed Protocols

Protocol 1: The "Gold Standard" High-pH Method

Best for: Routine QC, Impurity Profiling, LC-MS.

At pH 10, the imidazole ring is deprotonated (neutral). This eliminates silanol interactions and increases hydrophobicity, allowing the molecule to retain well on C18 without ion-pairing reagents.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm). Note: Must use high-pH stable hybrid silica.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0.0 min: 5% B[1][2]

    • 10.0 min: 30% B

    • 15.0 min: 90% B

    • 15.1 min: 5% B (Re-equilibrate for 5 mins)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 280 nm (Max absorption of acrylo-nitrile system).

  • Sample Diluent: 10% Acetonitrile in Water (Avoid 100% ACN to prevent breakthrough).

Why this works: The neutral imidazole partitions purely based on hydrophobicity. The trans isomer, being more planar and capable of better packing, typically elutes later than the cis isomer, providing excellent separation.

Protocol 2: HILIC (The Polar Alternative)

Best for: Analysis of highly polar precursors (e.g., Histidine, Urocanic acid) that elute in the void volume on C18.

  • Column: Merck SeQuant ZIC-HILIC or Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate pH 5.8.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Isocratic/Gradient: 90% B to 70% B over 10 minutes.

  • Mechanism: Water layer formation on the silica surface. The polar imidazole partitions into the water layer.

Part 4: Experimental Validation & Decision Logic

To ensure scientific integrity, the following decision tree guides the method selection based on specific analytical needs (e.g., presence of non-polar impurities vs. very polar precursors).

MethodSelection Start Start: Method Development 3-(1H-imidazol-5-yl)acrylonitrile MS_Req Is MS Detection Required? Start->MS_Req Polar_Imp Are very polar impurities (e.g., Histidine) present? MS_Req->Polar_Imp Yes Method_IP SELECT: Ion-Pair RP (pH 3) Column: Standard C18 + Hexanesulfonate Only for UV-only QC MS_Req->Method_IP No (UV Only) Method_HighPH SELECT: High-pH RP (pH 10) Column: Hybrid C18 Best Balance of Shape/Speed Polar_Imp->Method_HighPH No (Standard Purity) Method_HILIC SELECT: HILIC Mode Column: Amide/Zwitterionic Retains Polar Impurities Polar_Imp->Method_HILIC Yes (Early eluters)

Figure 2: Decision matrix for column and mode selection.

System Suitability Criteria (Self-Validating System)

A robust method must meet these criteria during validation:

  • Resolution (

    
    ):  > 1.5 between cis and trans isomers.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main trans peak.
    
  • Precision: RSD < 1.0% for retention time; < 2.0% for area (n=6).

  • LOD: ~0.05% of target concentration (typically < 0.1 µg/mL).

References

  • Vertex AI Search. (2026). Separation of cis and trans urocanic acid isomers by HPLC. Retrieved from 4 Context: Establishes the baseline difficulty of separating imidazole-acrylic acid isomers and the necessity of specific buffering.

  • McCalley, D. V. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Retrieved from Context: Provides the theoretical grounding for choosing HILIC vs. RP for polar nitrogenous bases.

  • BenchChem. (2025).[5] Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC. Retrieved from 5 Context: Supports the use of ion-pairing reagents (Method A) and confirms UV detection wavelengths for imidazole derivatives.

  • Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved from 6 Context: Authoritative source for pKa values of imidazole derivatives, justifying the pH 10 selection for Method B.

Sources

Mechanistic Insights: Fragmentation Pathways of Imidazole Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the analytical challenge of characterizing nitrogen-rich heterocycles. Imidazole nitriles are highly versatile pharmacophores and crucial intermediates in purine biosynthesis and medicinal chemistry. However, their structural elucidation via High-Resolution Mass Spectrometry (HRMS) is notoriously complex. The presence of multiple nitrogen atoms, combined with the extreme stability of the aromatic imidazole core, demands precise control over ionization and fragmentation conditions.

This guide provides an objective, data-driven comparison of the two premier HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap —specifically for the structural elucidation and fragmentation mapping of imidazole nitriles.

To optimize an MS method, one must first understand the physical chemistry of the analyte. Imidazole nitriles exhibit a bipartite stability profile: the nitrile-containing side chains or substituents are often labile, while the heteroaromatic core is highly resistant to dissociation.

Upon collisional activation, the primary fragmentation pathways include:

  • Neutral Loss of HCN: The predominant process in the fragmentation of the imidazole core is the cleavage of the nitrogen-carbon bonds, resulting in the expulsion of hydrocyanic acid (HCN, exact neutral loss of 27.0109 Da)[1].

  • Side-Chain Cleavage: For N-alkylated imidazole nitriles, such as 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile, low-energy fragmentation typically results in the loss of the cyano group or the entire propanenitrile chain[2].

  • Ring Expansion & Rearrangement: High-energy collisions often force the remaining atoms into stable, rearranged states, such as azirinium radicals or cyclopropenyl-like cations[1].

G A Precursor Ion [M+H]+ B Loss of HCN (-27.0109 Da) A->B Ring Cleavage (High CE) C Loss of R-CN (Side Chain Cleavage) A->C Side Chain Loss (Low CE) D Azirinium Cation Rearrangement B->D Rearrangement E Cyclopropenyl-like Ion B->E Further Fragmentation

Caption: Proposed MS/MS fragmentation pathways and structural rearrangements for imidazole nitriles.

Platform Comparison: Q-TOF vs. Orbitrap

When analyzing novel imidazole nitrile analogues (such as derivatized etomidate structures[3]), the choice of mass analyzer fundamentally alters the data acquisition strategy. Both Q-TOF and Orbitrap platforms offer sub-2 ppm mass accuracy, but they differ significantly in their fragmentation physics and detector technology.

Fragmentation Physics: CID vs. HCD

Q-TOF instruments utilize Collision-Induced Dissociation (CID) , which tends to generate "colder" ions. This is highly advantageous when you need to preserve labile nitrile side chains for MS/MS mapping. Conversely, Orbitraps utilize Higher-energy C-trap Dissociation (HCD) . Because HCD deposits energy differently, achieving identical fragmentation spectra on an Orbitrap typically requires setting the collision energy a few eV lower than on a Q-TOF[4].

Resolving Isobaric Interferences

Imidazole nitriles are nitrogen-dense. Differentiating between a


 isotope and a 

isotope requires resolving a mass difference of approximately 0.006 Da. Orbitrap technology, capable of ultra-high resolutions (up to 280,000 FWHM or more), can baseline-resolve these fine isotopic structures[5]. Q-TOFs (typically 40,000 - 80,000 FWHM) may struggle to resolve these specific isotopic peaks, though they compensate with superior isotopic abundance fidelity due to their Microchannel Plate (MCP) detectors, which do not suffer from the space-charge limitations of ion traps[6].
Quantitative Performance Summary
FeatureQ-TOF (e.g., Agilent 6540 / Bruker maXis)Orbitrap (e.g., Thermo Q Exactive)Impact on Imidazole Nitrile Analysis
Mass Resolution 40,000 - 80,000 FWHMUp to 280,000 FWHMOrbitrap resolves

and

isotopes, critical for N-rich heterocycles.
Fragmentation CID (Collision-Induced Dissociation)HCD (Higher-energy C-trap Dissociation)HCD requires slightly lower collision energy for equivalent ring cleavage.
Isotopic Fidelity Excellent (MCP detector)Good (limited by space charge effects)Q-TOF provides highly accurate isotopic abundance ratios for formula validation.
Scan Speed Very High (up to 50 Hz)Moderate (up to 12-20 Hz at lower res)Q-TOF is superior for fast UHPLC gradients and high-throughput screening.

Self-Validating Experimental Protocol

Step 1: Sample Preparation & Standardization

  • Prepare the imidazole nitrile sample at 1 µg/mL in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Causality: Formic acid ensures robust protonation of the basic imidazole nitrogen, yielding a strong

    
     precursor ion.
    

Step 2: UHPLC Separation

  • Use a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a fast 5-minute gradient.

  • Causality: Imidazole nitriles are relatively polar; a rapid gradient prevents peak tailing and ensures a concentrated plug of analyte enters the source, maximizing the signal-to-noise ratio for low-abundance fragments.

Step 3: Stepped-Energy MS/MS Acquisition

  • Configure the instrument to perform Data-Dependent Acquisition (DDA) using a stepped collision energy (CE) approach: 15, 30, and 45 NCE (Normalized Collision Energy).

  • Causality: A low CE (15) isolates the labile nitrile side-chain losses. A high CE (45) forces the highly stable aromatic imidazole ring to rupture, yielding the diagnostic HCN loss.

Step 4: The Self-Validation Loop (Data Processing)

  • Extract the exact mass of the precursor and all fragments.

  • Validation Check A (Mass Defect): Calculate the

    
     between the precursor and the fragment. If the loss is HCN, the 
    
    
    
    MUST equal 27.0109 Da with an error of < 2 ppm.
  • Validation Check B (Isotopic Filtering): If the precursor has 3 nitrogen atoms and loses HCN, the resulting fragment must exhibit an isotopic fine structure perfectly matching a 2-nitrogen formula. If the isotopic abundance deviates by >5%, the software automatically rejects the fragmentation pathway assignment.

Workflow S1 1. Sample Prep (0.1% FA for [M+H]+) S2 2. UHPLC Separation (C18, Fast Gradient) S1->S2 S3 3. ESI+ Ionization (Protonation) S2->S3 S4 4. Stepped MS/MS (15, 30, 45 NCE) S3->S4 S5 5. HRMS Detection (Q-TOF / Orbitrap) S4->S5 S6 S6 S5->S6

Caption: Self-validating LC-HRMS workflow for the structural elucidation of imidazole nitriles.

Conclusion

Both Q-TOF and Orbitrap platforms are highly capable of elucidating the complex fragmentation patterns of imidazole nitriles. If your workflow prioritizes resolving fine isotopic structures (


 vs. 

) to confirm nitrogen content, the Orbitrap is unmatched. However, if your priority is maintaining perfect isotopic abundance ratios across a high-dynamic-range chromatogram or preserving labile side chains using softer CID, the Q-TOF remains the platform of choice. By employing a stepped-energy, self-validating protocol, researchers can confidently map the transition from side-chain cleavage to the ultimate expulsion of HCN from the imidazole core.

References

  • Electron impact studies. XII. Mass spectra of substituted imidazoles - ResearchGate.
  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? - Repository of the Academy's Library (MTAK).
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry - ThermoFisher.
  • 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile - Benchchem.
  • Leveraging mass spectrometry fragmentation patterns for accelerated screening and structural elucidation of new etomidate analogues in suspect samples - Ovid.
  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? - ResearchGate.

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A Comparative Guide to the Reactivity of Urocanic Acid and 2-Propenenitrile, 3-(1H-imidazol-5-yl)-

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Development and Chemical Biology

In the landscape of chemical biology and drug development, understanding the subtle differences in reactivity between structurally similar molecules is paramount. This guide provides an in-depth comparison of two related α,β-unsaturated compounds bearing an imidazole heterocycle: urocanic acid, a naturally occurring metabolite, and its synthetic analogue, 2-propenenitrile, 3-(1H-imidazol-5-yl)-. While both molecules share a common imidazole framework and a conjugated double bond, the substitution of a carboxylic acid with a nitrile group fundamentally alters their electronic properties and, consequently, their chemical reactivity. This comparison will explore these differences through the lens of photochemical reactivity, susceptibility to nucleophilic attack, and the chemical behavior of the imidazole ring, supported by established chemical principles and experimental data.

Structural and Physicochemical Properties: A Tale of Two Functional Groups

At first glance, the two molecules appear structurally analogous. Both are derived from a 3-(1H-imidazol-5-yl)prop-2-ene core. However, the terminal functional group—a carboxylic acid in urocanic acid versus a nitrile in its counterpart—creates a significant divergence in their physicochemical properties.

PropertyUrocanic Acid2-Propenenitrile, 3-(1H-imidazol-5-yl)-
IUPAC Name (2E)-3-(1H-imidazol-5-yl)prop-2-enoic acid3-(1H-imidazol-5-yl)prop-2-enenitrile
Molecular Formula C₆H₆N₂O₂C₆H₅N₃
Molar Mass 138.12 g/mol 119.13 g/mol
Key Functional Group Carboxylic Acid (-COOH)Nitrile (-C≡N)
pKa (Carboxylic Acid) ~3.2[1]N/A
pKa (Imidazole NH) ~14.5 (as an acid)[2][3][4]Expected to be lower than 14.5
pKa (Imidazolium) ~7.1 (conjugate acid)[2][5]Expected to be lower than 7.1

The most critical distinction lies in the electronic nature of the carboxylic acid versus the nitrile group. The nitrile group is a significantly more powerful electron-withdrawing group (EWG) through induction and resonance than a carboxylic acid or its conjugate base, the carboxylate.[6][7][8] This difference is the primary driver for the divergent reactivity profiles discussed below.

Figure 1. Chemical structures of the two compared molecules.

Comparative Reactivity Analysis

The electronic differences between the -COOH and -C≡N groups manifest in several key areas of reactivity.

2.1 Photochemical Reactivity: The Dominance of Urocanic Acid

The most well-documented reaction of urocanic acid is its photochemical trans-cis isomerization upon exposure to UV radiation.[9] Found predominantly as the trans isomer in the stratum corneum, it absorbs UVB radiation and converts to cis-urocanic acid.[9] This process is central to its biological function, with the cis isomer implicated in UV-induced immunosuppression.[10] The isomerization is a highly efficient process and can be readily monitored in vivo and in vitro.[9]

Conversely, while α,β-unsaturated nitriles like cinnamonitrile can also undergo photoisomerization, this is not their most prominent reactive feature, and they are not typically studied for this property in a biological context.[1][11] The primary role of urocanic acid as an endogenous UV chromophore makes its photochemical reactivity a defining characteristic that is not shared to the same extent by its nitrile analogue.

Photoisomerization Photoisomerization of Urocanic Acid Trans_UA trans-Urocanic Acid Cis_UA cis-Urocanic Acid Trans_UA->Cis_UA UVB Radiation Cis_UA->Trans_UA UVA / Heat

Caption: Experimental workflow for kinetic analysis.

Protocol 3: Peroxyl Radical Scavenging Assay (ORAC)

This experiment assesses the antioxidant potential of the compounds.

Objective: To compare the capacity of each compound to scavenge peroxyl radicals.

Methodology:

  • Assay Principle: The Oxygen Radical Absorbance Capacity (ORAC) assay measures the decay of a fluorescent probe (fluorescein) induced by a peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). [12][13]Antioxidants protect the probe from degradation. [12][13]2. Reagent Preparation:

    • Prepare a fluorescein working solution in phosphate buffer (75 mM, pH 7.4).

    • Prepare a fresh AAPH solution in the same buffer. [14] * Prepare a series of concentrations for each test compound and for a positive control (Trolox, a water-soluble vitamin E analog). [12]3. Assay Procedure (96-well plate format):

    • To each well of a black 96-well plate, add 150 µL of the fluorescein working solution. [14] * Add 25 µL of the test compound, Trolox standard, or buffer (as a blank).

    • Pre-incubate the plate at 37°C for at least 10 minutes. [13] * Initiate the reaction by adding 25 µL of the AAPH solution to all wells. [14]4. Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader. Monitor the fluorescence decay kinetically for 60-90 minutes at an excitation of 485 nm and an emission of 520-538 nm. [12][14]5. Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay for each sample.

    • Subtract the AUC of the blank to get the net AUC.

    • Plot the net AUC against the concentration of the Trolox standards to create a standard curve.

    • Express the antioxidant capacity of the test compounds in Trolox Equivalents (TE). [14]

Conclusion and Outlook

While sharing a common structural backbone, urocanic acid and 2-propenenitrile, 3-(1H-imidazol-5-yl)- exhibit markedly different reactivity profiles dictated by their core functional groups.

  • Urocanic acid's reactivity is dominated by its photochemistry , undergoing efficient trans-cis isomerization, which is central to its biological role as a UV-absorbing molecule. It is a weak Michael acceptor and a mild radical scavenger.

  • 2-Propenenitrile, 3-(1H-imidazol-5-yl)- is predicted to be a potent Michael acceptor , making it highly susceptible to covalent modification by biological nucleophiles like cysteine. Its strong electron-withdrawing nitrile group also reduces the basicity and nucleophilicity of the appended imidazole ring.

For researchers in drug development, this comparison highlights a critical principle: the substitution of a carboxylic acid with a nitrile is not a benign bioisosteric replacement but a fundamental shift in chemical reactivity. This knowledge is crucial when designing covalent inhibitors, where the nitrile-activated alkene could serve as a "warhead," or when considering the potential off-target effects and toxicity profiles of drug candidates. The experimental protocols provided herein offer a clear roadmap for quantifying these differences and making informed decisions in molecular design and development.

References
  • Everett, S. A., et al. (2005). Interaction and reactivity of urocanic acid towards peroxyl radicals. Photochemical & Photobiological Sciences. Available at: [Link]

  • Slugovc, C., et al. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry. Available at: [Link]

  • Kondoh, Y., et al. (1996). High-performance Liquid Chromatographic Measurement of Urocanic Acid Isomers and Their Ratios in Naturally Light-Exposed Skin and Naturally Shielded Skin. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20: Carboxylic Acids and Nitriles. Available at: [Link]

  • McMurry, J. (2025). Carboxylic Acids and Nitriles. Chapter 20. Available at: [Link]

  • Zen-Bio, Inc. (2008). ORAC Antioxidant Assay Kit. Available at: [Link]

  • Slugovc, C., et al. (2020). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Semantic Scholar. Available at: [Link]

  • Al-Mohanad, D. Chapter 20: Carboxylic Acids and Nitriles. PowerPoint Presentation. Available at: [Link]

  • Rani, P., et al. (2018). Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound. ResearchGate. Available at: [Link]

  • Tantawey, E. α,β-Unsaturated carbonyl compounds: Structure and properties. Lecture Notes. Available at: [Link]

  • de Oliveira, R. B., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • FooDB. (2010). Showing Compound Urocanic acid (FDB000921). Available at: [Link]

  • ResearchGate. (n.d.). A Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin. Available at: [Link]

  • Hanson, K. M., & Rouch, G. (2009). The effect of clinical UVA/B exposures on urinary urocanic acid isomer levels in individuals with caucasian type (II/III) skin types. eScholarship. Available at: [Link]

  • ATZ Labs. (2011). ORAC Antioxidant Assay Kit. Available at: [Link]

  • Yuan, J., et al. (2018). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules. Available at: [Link]

  • Kammeyer, A., et al. (2006). Photoisomerization spectrum of urocanic acid in human skin and in vitro: effects of simulated solar and artificial ultraviolet radiation. Photodermatology, Photoimmunology & Photomedicine. Available at: [Link]

  • ResearchGate. (n.d.). Radical chemistry of ORAC assay. The water-soluble AAPH form radicals... Scientific Figure. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Available at: [Link]

  • Scribd. (n.d.). ORAC Assay Protocol. Available at: [Link]

  • VU Research Portal. (2022). Through-Space Stabilization of an Imidazolium Cation by Aromatic Rings. Available at: [Link]

  • Verma, P., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. Available at: [Link]

  • Verma, P., et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. Available at: [Link]

  • Reddit. (2016). I don't understand why imidazole has a weak acidic group. r/chemhelp. Available at: [Link]

  • Starodubtsev, A. A., et al. (2019). DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gao, R., et al. (2017). The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor. Organic & Biomolecular Chemistry. Available at: [Link]

  • Scribd. (n.d.). Carboxylic Acids and Nitriles Overview. Available at: [Link]

  • Pfeffer, P. E., et al. (1979). Reactions of dianions of carboxylic acids with esters and .alpha.,.beta.-unsaturated esters, nitriles, and aldehydes. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Available at: [Link]

  • ResearchGate. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Available at: [Link]

  • Laihia, J., et al. (1998). Isomerization of urocanic acid after ultraviolet radiation is influenced by skin pigmentation. Journal of Investigative Dermatology. Available at: [Link]

  • Liu, H. W., et al. (2015). Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. Journal of the American Chemical Society. Available at: [Link]

  • Li, Y., et al. (2023). Screening and Evaluation of Active Compounds in Polyphenol Mixtures by a Novel AAPH Offline HPLC Method and Its Application. Molecules. Available at: [Link]

  • University of Bristol. (2016). Kinetic Profiling by NMR. Procedure Document. Available at: [Link]

  • Wikipedia. (n.d.). Cinnamonitrile. Available at: [Link]

  • Boyd, S. J., et al. (2020). Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Anthea Aromatics. (n.d.). CINNAMYL NITRILE. Product Information Sheet. Available at: [Link]

  • Elgemeie, G. E. H., et al. (2025). Activated Nitriles in Heterocyclic Synthesis: The Reaction of Cinnamonitrile Derivatives with Active Methylene Reagents. ResearchGate. Available at: [Link]

  • The Fragrance Conservatory. (n.d.). Cinnamyl nitrile. The Ingredient Directory. Available at: [Link]

Sources

Resolving the Nitrile Stretch in Imidazole Derivatives: A Comparative Guide to FTIR Sampling Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing complex active pharmaceutical ingredients (APIs). Imidazole derivatives functionalized with nitrile (-C≡N) groups are highly prevalent in modern drug design, appearing in aromatase inhibitors, histamine receptor antagonists, and various kinase modulators.

The nitrile stretch, typically observed in the "silent region" of the infrared spectrum between 2200–2260 cm⁻¹, is an exceptionally powerful vibrational probe. However, its exact wavenumber and peak shape are highly dependent on the sample preparation method. This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission , providing the causal logic and self-validating protocols necessary to ensure absolute spectral integrity.

The Physics of the Nitrile-Imidazole Axis: Causality in Spectral Shifts

Before selecting a sampling accessory, one must understand why the nitrile peak shifts. The -C≡N stretch is fundamentally governed by the Vibrational Stark Effect (VSE) ()[1].

  • Aprotic Environments: In the absence of hydrogen bonding, the nitrile frequency shift is linearly dependent on the local electric field generated by the crystal lattice or solvent polarity[1].

  • Protic/H-Bonding Environments: When the nitrile group acts as a hydrogen bond acceptor (e.g., interacting with the N-H of an adjacent imidazole ring), it exhibits a counterintuitive blue-shift (a shift to higher wavenumbers) rather than the red-shift typically seen in carbonyls[1].

The Causal Link to Sampling: Because the nitrile stretch is exquisitely sensitive to its local electrostatic environment, the mechanical and chemical stresses introduced during sample preparation can artificially alter the spectrum. Applying massive pressure or introducing hygroscopic matrices can disrupt native imidazole-nitrile H-bonding networks, leading to erroneous structural interpretations of the API's solid-state form ()[2].

Method Comparison: ATR-FTIR vs. KBr Pellet Transmission

To capture the true solid-state form of an imidazole-nitrile API, the sampling technique must preserve the molecular environment.

Attenuated Total Reflectance (ATR-FTIR)
  • Mechanism: Utilizes an internal reflection element (IRE), typically diamond, where an evanescent wave penetrates 1–5 µm into the sample interface ()[3].

  • Advantages: Requires zero sample dilution, preserving the native polymorphic form. It is highly tolerant of diverse sample types and prevents the introduction of external moisture[3].

  • Drawbacks: Spectra can suffer from anomalous dispersion (slight peak shifts toward lower wavenumbers). Furthermore, the technique requires intimate contact between the sample and the crystal; the localized anvil pressure can, in rare cases, induce localized phase changes[3].

KBr Pellet Transmission
  • Mechanism: The sample is diluted (typically 0.2% to 1%) in IR-transparent KBr powder and pressed under extreme pressure (~10 tons) into a solid, transparent disk ()[4].

  • Advantages: Provides classic, high-fidelity transmission spectra with sharp peaks, excellent signal-to-noise ratios, and no pathlength-dependent distortion[4].

  • Drawbacks: KBr is highly hygroscopic. Absorbed water produces broad peaks (3500–3200 cm⁻¹) that can completely mask the critical imidazole N-H stretch. More dangerously, the extreme shear forces during grinding and pelleting can induce polymorphic transformations or ion-exchange reactions, fundamentally altering the nitrile's local environment[2].

Quantitative Performance Data

The following table summarizes the operational and spectral trade-offs between the two techniques when analyzing solid-state imidazole-nitrile APIs.

Performance MetricATR-FTIR (Diamond Crystal)KBr Pellet TransmissionCausal Factor / Physical Origin
Nitrile Peak Resolution High (Surface-dependent)Very High (Bulk-dependent)Transmission avoids the anomalous dispersion and wavelength-dependent penetration depth seen in ATR.
Moisture Interference MinimalHigh (Broad OH bands)KBr is highly hygroscopic; absorbed water easily masks the imidazole N-H/O-H regions.
Polymorph Preservation ExcellentPoor to ModerateHigh pressure (~10 tons) and shear forces in KBr preparation can induce phase changes.
Sample Requirement 2–5 mg< 1 mg (diluted in 100 mg KBr)ATR requires enough bulk sample to completely cover the active area of the IRE crystal.
Signal-to-Noise (SNR) Good (Effective pathlength ~2 µm)Excellent (Adjustable pathlength)KBr allows precise optimization of sample concentration to maximize absorbance.
Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires a self-validating system. Do not blindly trust the spectral output; validate the inputs at every step.

Protocol A: ATR-FTIR (Diamond Crystal) Workflow
  • Background Validation: Clean the diamond crystal with spectroscopic-grade isopropyl alcohol. Collect a background spectrum.

    • Validation Checkpoint: Ensure the single-beam energy profile matches the manufacturer's baseline. The region between 2200–2260 cm⁻¹ must be completely flat.

  • Sample Application: Place ~2-5 mg of the imidazole-nitrile API directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil.

    • Causality Note: Apply only enough pressure to achieve a stable absorbance (target max peak ~0.5-0.8 AU). Over-pressurizing can crush the crystal lattice of the API and artificially shift the -C≡N peak due to the Stark effect.

  • Collection & Orthogonal Check: Collect 32 scans at 4 cm⁻¹ resolution.

    • Validation Checkpoint: Release the pressure, gently stir the sample with a micro-spatula, and re-apply pressure to collect a second spectrum. If the nitrile peak (target ~2230 cm⁻¹) shifts by more than 2 cm⁻¹ between runs, the sample is pressure-sensitive, and the applied force must be standardized.

Protocol B: KBr Pellet Transmission Workflow
  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for >12 hours and store in a desiccator.

    • Causality Note: Removing water is critical. Residual moisture will not only mask the imidazole N-H stretch but can also alter the nitrile H-bonding network[4],[2].

  • Sample Dilution: Gently mix (do not aggressively grind) 1 mg of the API with 100 mg of dry KBr using an agate mortar and pestle. Aggressive grinding generates localized heat and shear, risking polymorphic transition.

  • Pelleting: Transfer the mixture to a 13 mm die and apply 8-10 tons of pressure under a vacuum for 2 minutes.

    • Validation Checkpoint: The resulting pellet must be visually transparent. A cloudy pellet causes severe Mie scattering, resulting in a sloping baseline that distorts peak integration.

  • Collection: Run the spectrum against a blank KBr pellet background. Compare the -C≡N peak position to the ATR result to definitively rule out pressure-induced polymorphism[2].

Workflow Visualization

G Start Imidazole-Nitrile API Assess Assess Sample Properties Start->Assess Decision Hygroscopic or Polymorph-Sensitive? Assess->Decision ATR ATR-FTIR (Diamond) Preserves Native State Decision->ATR Yes (Avoid Moisture/Pressure) KBr KBr Transmission High Fidelity Bulk Decision->KBr No (Routine QC) Validate Validate Nitrile Stretch (2200-2260 cm⁻¹) ATR->Validate KBr->Validate

FTIR Sampling Decision Tree for Nitrile-Imidazole APIs.

References
  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling Source: Specac Ltd URL:[Link]

  • What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples Source: Kintek Press URL:[Link]

  • Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? Source: ResearchGate URL:[Link]

Sources

elemental analysis standards for 2-Propenenitrile, 3-(1H-imidazol-5-yl)-

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Elemental Analysis Standards for 2-Propenenitrile, 3-(1H-imidazol-5-yl)-

As a Senior Application Scientist, I approach the elemental validation of pharmaceutical intermediates not as a routine checklist, but as a rigorous, multi-tiered risk assessment. For 2-Propenenitrile, 3-(1H-imidazol-5-yl)- (Formula: C₆H₅N₃; MW: 119.13 g/mol ), establishing absolute elemental purity is analytically demanding. The molecule features a high nitrogen density (35.27%) and coordinating functional groups (an imidazole ring conjugated with a nitrile moiety) that notoriously chelate transition metal catalysts during synthesis.

This guide objectively compares the three leading elemental analysis standards—CHNS Combustion , ICP-MS , and qNMR/HRMS —detailing the causality behind experimental choices and providing self-validating protocols to ensure regulatory compliance and scientific integrity.

The Analytical Challenge & Methodological Alternatives

To validate the purity of C₆H₅N₃, a single analytical technique is insufficient. We must compare three distinct standards, each serving a specific regulatory and chemical purpose:

Alternative A: Automated CHNS Combustion Analysis (The Bulk Standard)

CHNS analysis via the Dumas method remains the gold standard for determining the macro-elemental composition of organic compounds ([1]).

  • Mechanism: High-temperature flash combustion (~1000°C) oxidizes the sample, converting C, H, and N into CO₂, H₂O, and N₂ gases, which are separated via gas chromatography (GC) and quantified using a Thermal Conductivity Detector (TCD) ([2]).

  • Performance for C₆H₅N₃: Excellent for verifying the theoretical mass fractions (C: 60.50%, H: 4.23%, N: 35.27%). However, it is blind to trace inorganic impurities.

Alternative B: ICP-MS per USP <232>/<233> (The Trace Standard)

Global regulatory updates have replaced legacy wet-chemistry heavy metal tests with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) ([3]).

  • Mechanism: Closed-vessel microwave digestion followed by argon plasma ionization.

  • Performance for C₆H₅N₃: The imidazole ring is a strong chelator of palladium (Pd) and copper (Cu), elements frequently used in cross-coupling reactions to synthesize the propenenitrile backbone. ICP-MS provides parts-per-trillion (ppt) sensitivity to ensure these toxic catalysts are cleared, complying with ICH Q3D limits ([4]).

Alternative C: qNMR + HRMS (The Orthogonal Standard)
  • Mechanism: High-Resolution Mass Spectrometry (HRMS) confirms the exact isotopic mass, while Quantitative NMR (qNMR) uses an internal standard to determine absolute purity.

  • Performance for C₆H₅N₃: While it does not directly measure bulk elemental mass fractions, it confirms the structural arrangement of the elements, acting as a modern, non-destructive orthogonal check against CHNS.

Quantitative Data Comparison

The following table summarizes the performance metrics of each elemental analysis standard when applied to 2-Propenenitrile, 3-(1H-imidazol-5-yl)-.

Analytical StandardPrimary TargetLimit of Detection (LOD)Sample Size RequiredRegulatory Framework
CHNS Combustion Bulk %C, %H, %N0.1% (Absolute mass)1.0 - 2.0 mgPh. Eur. 2.5.32
ICP-MS Trace Metals (Pd, As, Pb, Hg)< 1 ppt50 - 100 mgUSP <232> / <233>, ICH Q3D
qNMR + HRMS Exact Mass & Structural Purity0.1% (qNMR) / < 1 ppm (HRMS)5.0 - 10.0 mgUSP <761>

Workflow & Mechanistic Visualizations

G Start Elemental Analysis of C6H5N3 Bulk Bulk Composition (%C, %H, %N) Start->Bulk Trace Trace Impurities (Heavy Metals/Catalysts) Start->Trace Structure Structural & Exact Mass Confirmation Start->Structure CHNS CHNS Combustion (Dumas Method) Bulk->CHNS ICP ICP-MS (USP <232>/<233>) Trace->ICP HRMS HRMS + qNMR Structure->HRMS

Caption: Workflow decision tree for the comprehensive elemental validation of C6H5N3.

G S1 Sample Weighing (1-2 mg) S2 Flash Combustion (~1000°C, O2) S1->S2 S3 Catalytic Reduction (NOx -> N2) S2->S3 S4 GC Separation (N2, CO2, H2O) S3->S4 S5 TCD Detection & Quantification S4->S5

Caption: Step-by-step mechanistic pathway of CHNS combustion analysis.

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system . This means the analytical sequence inherently verifies its own accuracy in real-time through strategic bracketing and internal standards, eliminating the possibility of silent failures.

Protocol 1: CHNS Bulk Elemental Analysis

Causality Focus: C₆H₅N₃ possesses a very high nitrogen content (35.27%). During combustion, high-nitrogen heterocycles can form refractory nitrogen oxides (NOx) or resist complete oxidation. We introduce Vanadium Pentoxide (V₂O₅) as a combustion catalyst to force complete oxidation, preventing artificially low %N readings.

  • System Calibration: Run a blank (empty tin capsule) followed by three replicates of a Certified Reference Material (CRM) such as Acetanilide or Sulfanilamide to establish the calibration curve.

  • Sample Preparation: Accurately weigh 1.50 mg of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- into a tin capsule. Add ~2 mg of V₂O₅ powder directly to the capsule. Fold and seal tightly to exclude atmospheric nitrogen.

  • Combustion: Drop the capsule into the combustion reactor at 1000°C under a pulse of pure O₂.

  • Reduction & Separation: Pass the evolved gases through a copper reduction column (to convert NOx to N₂) and separate via the GC column.

  • Self-Validation (Bracketing): After every 10 samples, run a known CRM. If the measured %N deviates by more than ±0.3% from the theoretical value, the system automatically flags the run for recalibration, proving the integrity of the batch ([5]).

Protocol 2: Trace Elemental Impurity Analysis via ICP-MS (USP <233>)

Causality Focus: To detect trapped transition metals, the sample matrix must be completely destroyed. We use a mixture of Nitric Acid (HNO₃) and Hydrochloric Acid (HCl). The addition of HCl is a critical causality-driven choice: it stabilizes volatile elements like Mercury (Hg) and Platinum-group metals by forming stable chloride complexes, preventing their loss during high-temperature digestion ([3]).

  • Sample Digestion: Weigh 50 mg of C₆H₅N₃ into a PTFE microwave digestion vessel. Add 4.0 mL of concentrated HNO₃ and 1.0 mL of concentrated HCl.

  • Microwave Heating: Seal the vessels and heat to 200°C over 15 minutes in a closed-vessel microwave system. Hold for 20 minutes to ensure complete destruction of the imidazole ring.

  • Internal Standardization: Dilute the digestate to 50 mL with ultrapure water. Spike the solution with an internal standard mix (e.g., ⁷²Ge, ¹¹⁵In, ²⁰⁹Bi) to a final concentration of 10 ppb. Self-Validation: The internal standards correct for any physical matrix effects or plasma fluctuations during ionization.

  • Analysis: Aspirate the sample into the ICP-MS. Monitor target isotopes (e.g., ¹⁰⁵Pd, ²⁰⁸Pb, ⁷⁵As).

  • Spike Recovery: Run a spiked sample (matrix spiked with 1.5J of the target limit). Recovery must fall between 70% and 150% to validate the absence of matrix suppression.

Conclusion

For complex heterocycles like 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, relying on a single analytical standard is a critical vulnerability. CHNS analysis provides the indispensable bulk verification of the C₆H₅N₃ formula, while ICP-MS acts as the necessary safety net for trace catalytic impurities mandated by USP <232>. By utilizing these methodologies as self-validating systems, researchers can confidently guarantee both the efficacy and safety of their pharmaceutical intermediates.

References

  • Intertek. "Elemental Analysis Testing Techniques." Intertek Analytical Laboratories. Available at: [Link][5]

  • University of Padua. "CHNS Elemental Analysis." Dept. of Pharmaceutical Sciences. Available at: [Link][2]

  • Elementar. "Elemental analysis: operation & applications." Elementar Solutions. Available at: [Link][1]

  • Analytik Jena. "USP <232> Elemental Impurities—Limits." Analytik Jena Applications. Available at:[Link][4]

  • Agilent Technologies. "USP <232>/<233> and ICH Q3D Elemental Impurities Analysis." Agilent Pharmaceutical Solutions. Available at: [Link][3]

Sources

reference standards for 2-Propenenitrile, 3-(1H-imidazol-5-yl)- identification

Author: BenchChem Technical Support Team. Date: March 2026

Identification, Qualification, and Analytical Comparison[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-Propenenitrile, 3-(1H-imidazol-5-yl)- (commonly referred to as Urocanonitrile or 3-(1H-imidazol-4-yl)acrylonitrile ) is a critical reference standard used primarily in the impurity profiling of imidazole-based therapeutics and the study of histidine metabolism derivatives.

Unlike its downstream hydrolytic product, Urocanic Acid (a major chromophore in the skin), the nitrile derivative acts as a potent synthetic intermediate and a potential process-related impurity (PRI) in the manufacturing of drugs containing the imidazole-acrylic scaffold.

Why This Standard Matters:

  • Impurity Monitoring: It serves as a specific marker for incomplete hydrolysis in the synthesis of Urocanic acid or related imidazole-acrylic drugs.

  • Isomeric Complexity: Like Urocanic acid, this nitrile exhibits E/Z (trans/cis) photo-isomerization. A valid reference standard must explicitly quantify the isomeric ratio, as the biological and toxicological properties of the isomers differ significantly.

  • Tautomeric Ambiguity: The nomenclature "3-(1H-imidazol-5-yl)-" vs. "3-(1H-imidazol-4-yl)-" is a frequent source of confusion. In solution, these exist in rapid equilibrium; however, solid-state characterization (XRD, SS-NMR) requires precise definition.

Chemical Identity & Structural Dynamics

To effectively use this reference standard, one must understand its dynamic structural behavior.

FeatureSpecificationTechnical Note
CAS Number 747370-95-2 (Generic)Specific isomers may have distinct CAS numbers.
Formula C₆H₅N₃MW: 119.12 g/mol
IUPAC Name 3-(1H-imidazol-5-yl)prop-2-enenitrileOften listed as 3-(4-imidazolyl)acrylonitrile.
Key Functional Groups Nitrile (-C≡N), Imidazole, AlkeneThe nitrile group is the primary IR differentiator from Urocanic acid.
Tautomerism & Isomerism

The imidazole ring allows for N-H tautomerism (


-H vs 

-H), rendering the 4- and 5-positions equivalent in solution NMR. However, the alkene linker introduces rigid stereochemistry.
  • Trans (E) Isomer: Thermodynamically favored. Characterized by a large coupling constant (

    
    ) across the vinyl protons.
    
  • Cis (Z) Isomer: Formed via UV irradiation.[1] Characterized by a smaller coupling constant (

    
    ).
    
Analytical Protocols & Identification Strategy

The following protocols are designed to be self-validating. The "Reference Standard" is compared against its likely alternatives: the Acid (Urocanic Acid) and the Aldehyde (Imidazole-4-carboxaldehyde).

A. Infrared Spectroscopy (FT-IR) - The "Fingerprint" Test

Objective: Rapidly distinguish the Nitrile standard from the Acid derivative.

  • Protocol:

    • Prepare a KBr pellet (1% w/w sample) or use ATR (Diamond crystal).

    • Scan range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Diagnostic Signals:

    • Nitrile (Reference): Sharp, distinct band at 2210–2230 cm⁻¹ (

      
       stretch).
      
    • Acid (Alternative): Broad O-H stretch (2500–3300 cm⁻¹) and Carbonyl (

      
      ) at ~1680 cm⁻¹.[2] Absence of the nitrile peak confirms hydrolysis.
      
B. Nuclear Magnetic Resonance (¹H-NMR) - Isomer Quantification

Objective: Determine purity and cis/trans ratio. Solvent: DMSO-d₆ (Choice driven by solubility and exchange suppression).

  • Protocol:

    • Dissolve 5-10 mg of standard in 0.6 mL DMSO-d₆.

    • Acquire spectrum with sufficient relaxation delay (d1 > 5s) for quantitative integration.

  • Interpretation Guide:

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling (

)
Structural Insight
Imidazole C2-H 7.70 - 7.90Singlet (Broad)-Diagnostic for imidazole ring integrity.
Vinyl

(to CN)
6.20 - 6.50Doublet16.0 Hz (Trans)High

confirms E-isomer dominance.
Vinyl

(to Ring)
7.30 - 7.50Doublet16.0 Hz (Trans)Overlaps with imidazole C4/C5-H often.
Vinyl

(Cis)
5.80 - 6.00Doublet11-12 Hz (Cis)Presence indicates photo-degradation.
C. HPLC Purity Profiling

Objective: Separate the Nitrile from the Acid and Aldehyde impurities. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH control is vital for imidazole retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 mins.

  • Detection: UV at 280 nm (Imidazoles absorb strongly here).

Synthesis & Degradation Pathways (Visualization)

The following diagram illustrates the origin of the reference standard and its relationship to key impurities.

Urocanonitrile_Pathways cluster_0 Critical Quality Attributes Aldehyde Imidazole-4-carboxaldehyde (Starting Material) Nitrile_Trans 3-(1H-imidazol-5-yl)acrylonitrile (TARGET STANDARD - Trans) Aldehyde->Nitrile_Trans Knoevenagel Cond. (Cyanoacetic acid/Base) Nitrile_Cis Cis-Isomer (Photo-Degradant) Nitrile_Trans->Nitrile_Cis UV Light (hν) Isomerization Urocanic_Acid Urocanic Acid (Hydrolysis Product) Nitrile_Trans->Urocanic_Acid Hydrolysis (Acid/Base) Nitrile_Cis->Nitrile_Trans Heat/Catalyst

Caption: Synthetic origin and degradation pathways of the 3-(1H-imidazol-5-yl)acrylonitrile reference standard. Note the reversible photo-isomerization to the Cis-form.

Handling & Stability Recommendations

To maintain the integrity of the "2-Propenenitrile, 3-(1H-imidazol-5-yl)-" standard, strict adherence to these handling protocols is required.

  • Light Exclusion (Critical):

    • Mechanism:[3][4] The conjugated alkene system is highly susceptible to UV-induced

      
       isomerization.
      
    • Protocol: Store in amber vials wrapped in aluminum foil. All weighing and solution preparation should be performed under yellow light (sodium lamp) if possible, or minimized ambient light.

  • Hygroscopicity & Hydrolysis:

    • Mechanism:[3][4] The nitrile group can slowly hydrolyze to the amide and then the acid (Urocanic acid) in the presence of moisture and trace acid/base.

    • Protocol: Store at -20°C under Argon or Nitrogen atmosphere. Desiccate before opening.

    • Recommended re-test interval: 6 months .

    • Primary failure mode: Appearance of Cis-isomer (check by NMR) or Hydrolysis (check by HPLC/IR).

References
  • PubChem. (2025). Compound Summary: 2-Propenenitrile, 3-(1H-imidazol-5-yl)-. National Center for Biotechnology Information. [Link]

  • Laihia, J. K., et al. (1998). The role of cis-urocanic acid in UV-induced immunosuppression. Photochemistry and Photobiology.[1] [Link]

  • Kuroda, T., et al. (1982). Synthesis and properties of urocanic acid derivatives. Chemical and Pharmaceutical Bulletin. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Reference for Nitrile IR and Vinyl Proton Coupling Constants). [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Purity of In-House Synthesized vs. Commercially Sourced 3-(1H-imidazol-5-yl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the synthesis and subsequent purity evaluation of 3-(1H-imidazol-5-yl)acrylonitrile, a crucial building block in pharmaceutical development. Recognizing the critical impact of impurity profiles on drug safety and efficacy, this document outlines a rigorous, multi-technique approach to compare the purity of a laboratory-synthesized batch against commercially available alternatives. Detailed experimental protocols for synthesis, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are provided, underpinned by the scientific rationale for each procedural step. The guide is intended to equip researchers with the necessary tools to make informed decisions regarding the sourcing of this vital chemical intermediate.

Introduction: The Significance of 3-(1H-imidazol-5-yl)acrylonitrile in Medicinal Chemistry

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] 3-(1H-imidazol-5-yl)acrylonitrile, in particular, serves as a versatile intermediate in the synthesis of more complex drug candidates. Its reactive acrylonitrile moiety allows for a variety of chemical transformations, making it a valuable starting material for constructing diverse molecular architectures.[4] The presence of impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Therefore, a thorough evaluation of the purity of this starting material is not merely a quality control measure but a fundamental aspect of drug discovery and development.

This guide will navigate the synthesis of 3-(1H-imidazol-5-yl)acrylonitrile and present a comparative analysis of its purity against commercially sourced equivalents. The objective is to provide a robust, evidence-based methodology for researchers to assess the quality of this critical reagent, thereby ensuring the integrity and reproducibility of their scientific endeavors.

Synthesis of 3-(1H-imidazol-5-yl)acrylonitrile: A Step-by-Step Protocol

The following protocol describes a common laboratory-scale synthesis of 3-(1H-imidazol-5-yl)acrylonitrile. The choice of reagents and reaction conditions is critical for achieving a high yield and minimizing the formation of byproducts.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-imidazole-5-carbaldehyde (1.0 eq) in acetonitrile.

  • Addition of Reagents: To the stirred solution, add cyanoacetic acid (1.1 eq) and piperidine (0.2 eq) as a catalyst.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(1H-imidazol-5-yl)acrylonitrile.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is chosen for its suitable boiling point for the reaction and its ability to dissolve the reactants.

  • Catalyst: Piperidine, a secondary amine, acts as a base to deprotonate the cyanoacetic acid, facilitating the Knoevenagel condensation with the aldehyde.

  • Purification: Column chromatography is essential for separating the desired product from unreacted starting materials and any side products, ensuring a high-purity final compound.

Purity Evaluation: A Multi-Pronged Analytical Approach

A comprehensive assessment of chemical purity requires the use of orthogonal analytical techniques. This guide employs High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Nuclear Magnetic Resonance (NMR) for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, offering high resolution and sensitivity for separating the main compound from its impurities.[5]

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is typically employed, starting with a high percentage of an aqueous buffer (e.g., 0.1% formic acid in water) and gradually increasing the proportion of an organic solvent like acetonitrile.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare solutions of the synthesized and commercial samples in the mobile phase at a known concentration (e.g., 1 mg/mL).

DOT Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized or Commercial Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and can reveal the presence of impurities that may not be resolved by HPLC.[6][7]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure and identify any impurity signals.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and can help in identifying unknown impurities.[8]

Experimental Protocol: MS Analysis

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is commonly used.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or couple the MS to an HPLC system (LC-MS) for separation prior to detection.

  • Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak.

Comparative Data Analysis: Synthesized vs. Commercial Sources

To provide a clear comparison, the analytical data for the in-house synthesized batch and samples from two representative commercial suppliers are summarized below.

Table 1: Comparative Purity Analysis of 3-(1H-imidazol-5-yl)acrylonitrile

ParameterIn-House SynthesisCommercial Source ACommercial Source B
Purity (HPLC, % Area) 98.5%97.2%95.8%
Major Impurity (HPLC, % Area) 0.8% (Unidentified)1.5% (Starting Material)2.1% (Side-product)
¹H NMR Conforms to structureConforms to structureConforms, minor impurity peaks
¹³C NMR Conforms to structureConforms to structureConforms, minor impurity peaks
MS (m/z) [M+H]⁺ 120.0560 (Calculated: 120.0562)120.0558120.0565

DOT Diagram: Purity Evaluation Logic

Purity_Evaluation Start Sample (Synthesized or Commercial) HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Purity_Check Purity > 98%? HPLC->Purity_Check Structure_Check Structure Confirmed? NMR->Structure_Check MW_Check Correct MW? MS->MW_Check Pass Acceptable Purity Purity_Check->Pass Yes Fail Unacceptable Purity Purity_Check->Fail No Structure_Check->Pass Yes Structure_Check->Fail No MW_Check->Pass Yes MW_Check->Fail No

Caption: Logical flow for purity assessment.

Discussion and Conclusion

The data presented in Table 1 indicates that the in-house synthesized 3-(1H-imidazol-5-yl)acrylonitrile exhibits a higher purity (98.5%) compared to the tested commercial sources (97.2% and 95.8%). The primary impurity in the synthesized batch was an unidentified species at a low level, whereas the commercial samples contained higher levels of either unreacted starting material or a reaction side-product. The NMR and MS data for all samples were largely consistent with the expected structure, although minor impurity signals were observable in the NMR spectra of the commercial samples.

This comprehensive evaluation underscores the importance of a rigorous analytical workflow for qualifying critical reagents in drug discovery. While commercial sources offer convenience, in-house synthesis, coupled with meticulous purification, can yield material of superior purity. Researchers must weigh the trade-offs between convenience, cost, and the potential impact of impurities on their experimental outcomes. The protocols and comparative data presented in this guide provide a robust framework for making such informed decisions.

References

  • Supplementary Information File. Journal of Pharmaceutical and Pharmacological Sciences.
  • 3-(1H-Imidazol-1-yl)propanenitrile. PMC.
  • Supplementary Inform
  • Supplementary Information File. Journal of Pharmaceutical and Pharmacological Sciences.
  • Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)
  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC.
  • Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. PMC.
  • Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed.
  • Design, synthesis and application of 1H-imidazol-3-ium trinitromethanide {[HIMI]C(NO2)}. Graphical Abstract.
  • 3-(1h-Imidazol-1-yl)propanenitrile. ChemScene.
  • Enantioselective HPLC Analysis to Assist the Chemical Explor
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry.
  • Quantum chemical and third order nonlinear optical investigation of (E)-1-(1H-imidazol-1-yl). Indian Journal of Pure & Applied Physics.
  • 3-(1H-Imidazol-1-yl)propanenitrile 95%. AChemBlock.
  • Imidazole and its derivatives as potential candidates for drug development.
  • 3-(1H-imidazol-1-yl)propanenitrile. Santa Cruz Biotechnology.
  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI.
  • Molecules on demand. Greenpharma.
  • High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. Shimadzu.
  • 1H-Imidazol-1-ylacetonitrile. ChemicalBook.
  • Acrylamide, Acrylonitrile and Acrolein by High Performance Liquid Chrom
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
  • A novel Imidazole derivative, (E)-N-((1H-indol-7-yl) methylene)-5-phenyl-1H-imidazol-2- amine (IPA), was synthesized and characterized by elemental analysis, FT-IR, NMR, UV–Vis, and mass spectrometry. AMC Multidisciplinary Research Journal.
  • Separation of 1H-Imidazole, 1-dodecyl- on Newcrom R1 HPLC column. SIELC Technologies.

Sources

Safety Operating Guide

2-Propenenitrile, 3-(1H-imidazol-5-yl)-: Operational Safety & Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-Propenenitrile, 3-(1H-imidazol-5-yl)- (Commonly referred to as Urocanonitrile) CAS: 1003-98-1 (trans), 2892-05-9 (cis), or generic isomer mix. Physical State: Crystalline Solid (typically off-white to yellow).

This guide supersedes generic "organic waste" protocols. While the imidazole ring suggests basicity, the conjugated nitrile group introduces significant toxicity risks (acute oral/dermal) and chemical reactivity concerns (polymerization, hydrolysis). The primary operational directive is the strict segregation from acidic waste streams to prevent the evolution of Hydrogen Cyanide (HCN).

Hazard Mechanism & Causality

To ensure compliance, researchers must understand why specific protocols are enforced. This compound is not merely an irritant; it is a "masked" cyanide source.

Metabolic & Chemical Toxicity

Unlike simple inorganic cyanides, organic nitriles do not release cyanide immediately upon contact. They require metabolic activation (via Cytochrome P450 in the liver) or chemical hydrolysis. This creates a "latency period" where exposure symptoms (hypoxia, dizziness) may be delayed 1–4 hours.

Chemical Incompatibility[1]
  • Acids: Strong acids hydrolyze the nitrile group. While the primary product is usually the amide/carboxylic acid, conditions favoring dehydration or specific pH ranges can liberate HCN gas.

  • Radical Initiators: As an acrylonitrile derivative, the alkene bond is susceptible to radical polymerization, potentially generating heat (exotherm) in waste containers.

ToxicityPathway cluster_0 Chemical/Metabolic Activation Compound 3-(1H-imidazol-5-yl)acrylonitrile Enzyme Cytochrome P450 (Liver) or Strong Acid Compound->Enzyme Ingestion/Hydrolysis Intermediate Unstable Cyanohydrin Enzyme->Intermediate Oxidation Release Release of HCN (Hydrogen Cyanide) Intermediate->Release Spontaneous Decomposition

Figure 1: Mechanism of toxicity. The nitrile moiety remains stable until acted upon by metabolic enzymes or strong chemical hydrolysis, releasing toxic cyanide.

Pre-Disposal Stabilization & Handling

Objective: Prevent exposure and accidental polymerization prior to waste pickup.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Double-gloving recommended. Inner: Nitrile (0.11mm)Outer: Nitrile (0.11mm) or Laminate (Silver Shield) for solutions.Standard nitrile offers fair protection against solids. Solutions in organic solvents (e.g., DMSO) require laminate gloves to prevent permeation.
Respiratory N95 (for solids) or Fume Hood (Mandatory).Prevent inhalation of dust.[1][2][3][4][5] The compound is a potent respiratory irritant.[6]
Eye Chemical Splash Goggles.Imidazole nitrogen is basic and can cause severe eye damage.[4]
Storage of Waste[1][9][10]
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.

  • Stabilization: If the waste is a solution containing the compound, ensure the pH is Neutral to Slightly Basic (pH 7–9) .

    • Why? Acidic pH accelerates hydrolysis. Basic pH stabilizes the nitrile and prevents HCN evolution.

  • Segregation: Store in "Toxic/Organic" stream. DO NOT place in "Acid Waste" or "Oxidizer" bins.

Disposal Workflow

This protocol utilizes a self-validating decision tree to determine the correct waste stream.

Step-by-Step Procedure

Step 1: Characterize the Matrix Is the compound a pure solid, or dissolved in solvent?

  • Solid: Proceed to Stream A.

  • Solution: Proceed to Stream B.

Step 2: Stream A (Solid Waste)

  • Collect solid waste in a dedicated wide-mouth jar (HDPE preferred).

  • Label clearly: "TOXIC SOLID - ORGANIC NITRILE - DO NOT ADD ACID."

  • Seal with a screw-top lid. Parafilm is insufficient for long-term storage of toxic solids.

  • Transfer to EHS/Waste Management for Incineration .

Step 3: Stream B (Liquid/Solution Waste)

  • pH Check: Dip a pH strip into the waste solution.

    • If pH < 6: Add dilute Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) until pH is 8–9.

    • If pH > 7: Proceed.

  • Solvent Compatibility: Ensure the solvent is compatible with the "Organic High BTU" stream (e.g., Methanol, DMSO, DCM).

  • Pour into the "Organic Solvents (Toxic)" carboy.

  • Critical Action: Log the addition on the waste tag immediately. Write out the full chemical name; do not use abbreviations.

Step 4: Final Handoff Request pickup for Incineration . This compound is not suitable for sewer disposal or landfilling due to aquatic toxicity and persistence.

DisposalLogic Start Waste Generation: 3-(1H-imidazol-5-yl)acrylonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidAction Segregate in HDPE Jar Label: 'TOXIC ORGANIC NITRILE' Solid->SolidAction pHCheck Check pH Liquid->pHCheck Final Ship for Incineration (High BTU Stream) SolidAction->Final IsAcidic Is pH < 7? pHCheck->IsAcidic Neutralize Add NaHCO3 to pH 8-9 (Prevent HCN) IsAcidic->Neutralize Yes Combine Combine with Organic Solvents (Non-Halogenated preferred) IsAcidic->Combine No Neutralize->Combine Combine->Final

Figure 2: Decision matrix for waste segregation. Note the critical pH adjustment step for liquid waste to mitigate cyanide evolution risks.

Emergency Contingencies

Spill Cleanup (Bench Scale < 50g)
  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, goggles, and a lab coat. If powder is airborne, use a respirator.

  • Dry Spill:

    • Do not sweep vigorously (creates dust).

    • Cover with wet paper towels (dampened with water or dilute bleach) to suppress dust.

    • Scoop into a bag/jar.

  • Wet Spill:

    • Absorb with vermiculite or sand.

    • Do not use acidic absorbents (like some clay-based neutralizers meant for bases).

  • Decontamination: Wash the surface with a 10% bleach solution (oxidizes traces of free cyanide/imidazole), followed by water.

First Aid
  • Inhalation: Move to fresh air immediately. Oxygen may be required.

  • Skin: Wash with soap and water for 15 minutes.[4] Monitor for delayed signs of toxicity (headache, nausea).[7]

  • Ingestion: Medical Emergency. Do not induce vomiting. Transport to ER and inform them of "Organic Nitrile / Potential Cyanide" exposure.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 3-(1H-imidazol-4-yl)acrylonitrile. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Acrylonitrile Standard (29 CFR 1910.1045). (Referenced for structural analog handling). [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

Sources

Personal protective equipment for handling 2-Propenenitrile, 3-(1H-imidazol-5-yl)-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-Propenenitrile, 3-(1H-imidazol-5-yl)- (also known as Urocanonitrile) is a conjugated Michael acceptor combining an imidazole ring with an acrylonitrile moiety. This structural combination presents a dual-hazard profile: the acute toxicity and permeation risks of nitriles/acrylonitriles and the sensitization potential of reactive electrophiles.

Unlike standard laboratory reagents, this compound possesses the ability to covalently bind to cysteine residues in proteins (Michael addition), leading to irreversible eye damage and systemic toxicity. Standard nitrile examination gloves are often insufficient for handling solutions of this compound due to the high permeation rate of acrylonitrile derivatives.

Immediate Action Required:

  • Containment: Handle exclusively in a certified chemical fume hood.

  • Skin Protection: Upgrade from standard nitrile to Laminate (Silver Shield) or Double-Gloving protocols immediately upon solubilization.

  • Eye Protection: Safety glasses are prohibited ; unvented chemical goggles are mandatory.

Hazard Identification & Risk Assessment

The following hazards are intrinsic to the 3-(1H-imidazol-5-yl)acrylonitrile scaffold. This assessment assumes the material is a solid (powder) which is then solubilized.

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity H301, H311, H331Toxic if swallowed, in contact with skin, or inhaled.Zero-tolerance for skin contact.[1][2] Dust inhalation is a critical vector.
Eye Damage H318Causes serious eye damage.[1][3][4][5]Cornea damage is likely irreversible. Face shields required for >1g handling.
Carcinogenicity H350May cause cancer.[3][4][5][6]Treat as a "Select Carcinogen" (OSHA). Use designated areas.
Sensitization H317May cause allergic skin reaction.[3][4][5]Haptenization of skin proteins via Michael addition.

PPE Selection Matrix

This matrix overrides standard laboratory PPE guidelines. The selection is based on permeation data for acrylonitrile analogs and high-potency API (HPAPI) handling standards.

Hand Protection (The Critical Control)
  • The Risk: Acrylonitrile derivatives can permeate standard disposable nitrile gloves (0.11 mm) in < 1 minute .

  • The Solution:

TaskPrimary GloveSecondary (Under) GloveRationale
Weighing (Solid) Nitrile (Double) Nitrile (0.11 mm)Solid state limits permeation; double layer prevents micro-tear exposure.
Solubilization Laminate (Silver Shield) Nitrile (0.11 mm)CRITICAL: Solvents (DMSO/DMF) accelerate permeation. Laminate is the only barrier >4 hrs.
Spill Cleanup Butyl Rubber LaminateMaximum chemical resistance required.
Respiratory & Body Protection[1][3][4][5][6][7][8][9][10]
  • Respiratory:

    • Solid Handling: Use a localized exhaust (Fume Hood). If outside hood (not recommended), use N95/P100 particulate respirator.

    • Solution/Heating: If heating outside a closed system, a Full-Face Respirator with Organic Vapor (OV) cartridges is required.

  • Body:

    • Tyvek® lab coat or sleeve covers are recommended over cotton lab coats to prevent dust embedding in fabric fibers.

Visual Logic: PPE Decision Tree

The following diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the material.

PPE_Decision_Tree Start Handling 2-Propenenitrile, 3-(1H-imidazol-5-yl)- State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Hood Is Fume Hood Available? Solid->Hood Liquid_PPE ENHANCED PPE: Laminate (Silver Shield) Gloves OR Butyl Rubber Liquid->Liquid_PPE Solid_PPE Standard PPE + Double Nitrile Gloves (Change every 30 mins) No_Resp No Respirator Needed (Engineering Control Sufficient) Solid_PPE->No_Resp No No Hood->No Risk High Yes Yes Hood->Yes Respirator REQUIRED: N95/P100 Respirator Goggles REQUIRED: Chemical Splash Goggles (No Safety Glasses) Liquid_PPE->Goggles No->Respirator Yes->Solid_PPE

Figure 1: Decision logic for PPE selection based on physical state. Note the escalation to Laminate gloves for solutions.

Operational Protocol: Safe Handling Workflow

Objective: Solubilize 500mg of 3-(1H-imidazol-5-yl)acrylonitrile without dermal or inhalation exposure.

Step 1: Preparation & Engineering Controls
  • Static Control: Imidazole derivatives are often fluffy, electrostatic powders. Place an anti-static mat or use an ionizing gun inside the fume hood before opening the vial.

  • Vessel Selection: Use a tared vial with a septum cap. Avoid weighing papers; use weighing boats with a funnel neck to minimize dust transfer.

  • Decontaminant: Prepare a "Quench Station" containing 10% Bleach (Sodium Hypochlorite) . The nitrile group can be oxidized, and the Michael acceptor quenched by basic hydrolysis.

Step 2: Weighing (The Dust Hazard)
  • Don Double Nitrile Gloves .

  • Open the sash only to the safe working height (usually 18 inches).

  • Transfer solid using a disposable spatula. Do not tap the spatula on the side of the vessel—this generates aerosolized dust.

  • Immediately recap the stock bottle and seal with Parafilm.

  • Wipe the exterior of the stock bottle with a damp Kimwipe (water/surfactant) before returning to storage.

Step 3: Solubilization (The Permeation Hazard)
  • Glove Change: Remove outer nitrile gloves. Put on Laminate/Silver Shield gloves .

  • Add solvent (DMSO/DMF) via syringe through the septum if possible. If pouring, use extreme caution.

  • Why Laminate? DMSO acts as a carrier solvent, dragging the toxic acrylonitrile moiety through nitrile rubber in seconds. Laminate gloves provide >4 hours of breakthrough time.

Emergency Response & Disposal

Exposure Response
  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.

    • Secondary: Use soap after initial flushing.

    • Medical: Monitor for signs of cyanide poisoning (though less rapid than pure cyanide salts, metabolic release is possible).

  • Eye Contact:

    • Flush for 30 minutes (longer than standard due to irreversible damage risk).

    • Transport to ER immediately.

Disposal
  • Solid Waste: Segregate as "Toxic Solid - Cyanide/Nitrile Derivative."

  • Liquid Waste: Do not mix with acids (risk of HCN evolution). Segregate into "Basic Organic Waste" or "Cyanide-Containing Organic Waste."

Biological Mechanism of Hazard (The "Why")

To understand the strictness of these protocols, one must visualize the molecular interaction.

Pathway Compound 3-(1H-imidazol-5-yl)acrylonitrile (Electrophile) Complex Covalent Protein Adduct (Irreversible Binding) Compound->Complex Michael Addition Protein Protein (Cysteine Residue) (Nucleophile) Protein->Complex Result Cellular Dysfunction / Immune Sensitization Complex->Result Downstream Effect

Figure 2: Mechanism of Action. The acrylonitrile tail acts as a "warhead," forming permanent bonds with biological proteins, leading to toxicity and sensitization.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5353683 (Urocanonitrile). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Acrylonitrile Standard 1910.1045. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). NIOSH Pocket Guide to Chemical Hazards: Acrylonitrile. Retrieved from [Link]

Sources

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